molecular formula C10H9NO2 B1339265 7-Methyl-1H-indole-5-carboxylic acid CAS No. 180624-00-4

7-Methyl-1H-indole-5-carboxylic acid

Cat. No.: B1339265
CAS No.: 180624-00-4
M. Wt: 175.18 g/mol
InChI Key: OAWWSPFYTYUIHU-UHFFFAOYSA-N
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Description

7-Methyl-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-8(10(12)13)5-7-2-3-11-9(6)7/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWWSPFYTYUIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570442
Record name 7-Methyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180624-00-4
Record name 7-Methyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Methyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 7-Methyl-1H-indole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing with the formation of the 7-methylindole scaffold, followed by regioselective functionalization at the C5 position, and subsequent conversion to the target carboxylic acid. This document details the experimental protocols, quantitative data, and logical workflows for the synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound can be strategically approached through a three-stage process. The initial stage focuses on constructing the core 7-methylindole heterocycle. The second, and most critical stage, involves the introduction of a functional group at the C5 position of the indole ring. Due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3 position, a regioselective strategy is imperative. The final stage involves the conversion of the introduced functional group into the desired carboxylic acid moiety.

A plausible and effective synthetic route is outlined below:

  • Synthesis of 5-Bromo-7-methyl-1H-indole: This intermediate is synthesized from commercially available starting materials.

  • Palladium-Catalyzed Carboxylation: The bromo-substituted indole undergoes a palladium-catalyzed carboxylation reaction to introduce the carboxylic acid group at the C5 position.

This pathway offers a reliable method for the preparation of the target molecule with good overall yield.

Experimental Protocols

Stage 1: Synthesis of 5-Bromo-7-methyl-1H-indole

This stage involves a three-step synthesis starting from 4-bromo-2-methylaniline.

Step 1: Iodination of 4-bromo-2-methylaniline

In a 500mL three-neck flask, 4-bromo-2-methylaniline (15g, 0.08mol) is dissolved in acetonitrile (75mL) with stirring at room temperature. Iodine (21.5g, 0.085mol) is added in portions, maintaining the temperature below 30°C. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, an aqueous solution of sodium thiosulfate (7.5mL) and water (110mL) are added, and the mixture is stirred for an additional hour. The reaction progress is monitored by TLC.

Step 2: Sonogashira Coupling

The product from the previous step is subjected to a Sonogashira coupling reaction with a suitable terminal alkyne, for example, trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.

Step 3: Cyclization to 5-Bromo-7-methyl-1H-indole

The coupled product undergoes a base-mediated cyclization to form the indole ring. The reaction is typically carried out in a solvent such as toluene with a base like potassium hydroxide at elevated temperatures (e.g., 60°C) for 2 hours. After completion, the reaction mixture is poured into ice water and extracted with an organic solvent (e.g., methyl tert-butyl ether). The organic layer is washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to yield 5-bromo-7-methylindole.[1]

G

Stage 2: Synthesis of this compound

Step 4: Palladium-Catalyzed Carboxylation of 5-Bromo-7-methyl-1H-indole

In a suitable pressure vessel, 5-bromo-7-methyl-1H-indole is dissolved in a solvent such as dimethylformamide (DMF). A palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are added. A base, for example, a tertiary amine like triethylamine or an inorganic base like potassium carbonate, is also added to the mixture. The vessel is then charged with carbon monoxide (CO) gas to a desired pressure. The reaction mixture is heated to a temperature typically ranging from 80 to 120°C and stirred for several hours until the reaction is complete, as monitored by TLC or HPLC.

Upon completion, the reaction mixture is cooled to room temperature, and the pressure is carefully released. The mixture is then diluted with water and acidified with an acid such as hydrochloric acid (HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system.

G

Quantitative Data

The following table summarizes the key quantitative data for the proposed synthetic pathway. Please note that yields are indicative and can vary based on specific reaction conditions and scale.

Step No.ReactionStarting MaterialKey ReagentsProductYield (%)
1-3Synthesis of 5-Bromo-7-methyl-1H-indole4-Bromo-2-methylanilineI₂, Terminal Alkyne, Pd Catalyst, KOH5-Bromo-7-methyl-1H-indole~80[1]
4Palladium-Catalyzed Carboxylation5-Bromo-7-methyl-1H-indoleCO, Pd(OAc)₂, dppf, BaseThis compound-

Yield for the carboxylation step is dependent on the specific catalytic system and conditions employed. Further optimization would be required to establish a reproducible yield.

Alternative Synthetic Strategies

While the halogenation-carboxylation route is a robust approach, other strategies could be explored for the synthesis of this compound.

Friedel-Crafts Acylation followed by Haloform Reaction

An alternative pathway involves the Friedel-Crafts acylation of 7-methylindole to introduce an acetyl group at the C5 position, followed by a haloform reaction to convert the methyl ketone to a carboxylic acid.

  • Synthesis of 7-Methyl-1H-indole: Various methods are available for the synthesis of the starting material, 7-methylindole.[2][3]

  • Friedel-Crafts Acylation: 7-methylindole can be acylated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4] The regioselectivity of this reaction would need to be carefully controlled to favor acylation at the C5 position.

  • Haloform Reaction: The resulting 5-acetyl-7-methyl-1H-indole can be treated with a halogen (e.g., bromine or iodine) in the presence of a strong base (e.g., sodium hydroxide) to yield this compound.[5][6][7][8][9]

G

Conclusion

The synthesis of this compound can be effectively achieved through a pathway involving the initial synthesis of 5-bromo-7-methyl-1H-indole followed by a palladium-catalyzed carboxylation. This technical guide provides detailed experimental considerations and a logical framework for researchers and professionals in the field of organic synthesis and drug development. Further optimization of reaction conditions, particularly for the carboxylation step, will be crucial for achieving high-yielding and scalable production of this valuable indole derivative. The alternative strategy involving Friedel-Crafts acylation and subsequent haloform reaction presents another potential route, although regioselectivity in the acylation step requires careful investigation.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Methyl-1H-indole-5-carboxylic acid, with the chemical formula C10H9NO2, is a heterocyclic compound belonging to the indole family.[1] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2][3] Modifications to the indole ring, such as the addition of methyl and carboxylic acid groups, can significantly alter the molecule's physicochemical properties, influencing its solubility, lipophilicity, and potential interactions with biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details relevant experimental protocols, and visualizes key workflows.

Physicochemical Properties

Direct experimental data for this compound is limited in publicly accessible literature. The following tables summarize available data for the target compound, alongside predicted values and experimental data for structurally related indole derivatives to provide a comparative profile.

Table 1: Core Physicochemical Data for this compound

PropertyValueSource
CAS Number 180624-00-4[1]
Molecular Formula C10H9NO2[1]
Molecular Weight 175.19 g/mol [1]
Appearance White solid (typical for indole acids)[4]
Purity ≥97% (as commercially available)[1]

Table 2: Experimental and Predicted Physicochemical Properties

PropertyValue / Predicted ValueNotesSource
Melting Point Data not availableCarboxylic acids generally have high melting points due to hydrogen bonding.[5] For comparison, Indole-5-carboxylic acid melts at 211-213 °C.[6]
Boiling Point Data not availableCarboxylic acids often decompose at high temperatures before boiling.[5]
pKa (acid dissociation constant) ~4-5 (Predicted for -COOH)This is a typical range for an aromatic carboxylic acid. The indole N-H proton is much less acidic, with a pKa of ~16-17.[4]
logP (Partition Coefficient) ~2.0-2.5 (Predicted)For comparison, the predicted logP for a similar compound, Methyl 5-methyl-1H-indole-2-carboxylate, is 2.26.[7] This indicates moderate lipophilicity.
Water Solubility Low (Predicted)The parent compound, methyl indole-5-carboxylate, is noted as insoluble in water. The free carboxylic acid is expected to have low solubility in water but should be soluble in organic solvents like ethanol, DMSO, and methanol.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and property determination of this compound are not widely published. Below are established, general methodologies applicable to this class of compound.

A common method for synthesizing indole carboxylic acids is the Fischer indole synthesis, followed by functional group manipulations.[4][8] A plausible route to this compound could start from a substituted phenylhydrazine and a keto-ester, followed by hydrolysis.

Step 1: Phenylhydrazone Formation

  • Reactants: (2-Methyl-4-carboxyphenyl)hydrazine and a suitable pyruvate ester (e.g., ethyl pyruvate).

  • Procedure: The hydrazine and pyruvate ester are dissolved in a suitable solvent, such as ethanol. A catalytic amount of acid (e.g., acetic acid) is added. The mixture is stirred at room temperature or gently heated until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The resulting phenylhydrazone may precipitate upon cooling or can be isolated by solvent evaporation and purification.

Step 2: Fischer Indole Synthesis (Cyclization)

  • Reactant: The phenylhydrazone from Step 1.

  • Procedure: The dried phenylhydrazone is heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or sulfuric acid in a high-boiling solvent.[8] The reaction is heated (e.g., 80-120 °C) for several hours. Progress is monitored by TLC.

Step 3: Saponification (Ester Hydrolysis)

  • Reactant: The indole ester from Step 2.

  • Procedure: The crude ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water. An excess of a strong base, such as sodium hydroxide or potassium hydroxide, is added. The mixture is heated to reflux for 1-4 hours. After cooling, the alcohol is removed under reduced pressure. The remaining aqueous solution is acidified with a strong acid (e.g., 1N HCl), causing the carboxylic acid product to precipitate.[9] The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Melting Point Determination (Capillary Method):

  • A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or a digital melting point device).

  • The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

  • The temperature range from which the sample first begins to melt until it becomes completely liquid is recorded as the melting point range.

pKa Determination (Potentiometric Titration):

  • A precisely weighed sample of this compound is dissolved in a suitable solvent mixture (e.g., water/ethanol).

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point (where half of the carboxylic acid has been neutralized) corresponds to the pKa of the compound.

logP Determination (Shake-Flask Method):

  • A solution of the compound is prepared in a biphasic system of n-octanol and water. The two solvents must be pre-saturated with each other.

  • The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached.

  • The mixture is centrifuged to ensure complete separation of the layers.

  • The concentration of the compound in both the n-octanol and water layers is determined, typically using UV-Vis spectroscopy or HPLC.

  • The logP is calculated as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in water: logP = log([Compound]octanol / [Compound]water).

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow and a general process for characterizing the compound.

G A Substituted Phenylhydrazine + Pyruvate Ester B Phenylhydrazone Formation A->B Ethanol, cat. Acid C Intermediate Phenylhydrazone B->C D Fischer Indole Synthesis (Acid-Catalyzed Cyclization) C->D PPA or ZnCl2, Heat E Indole-5-carboxylate Ester D->E F Saponification (Base Hydrolysis) E->F NaOH, EtOH/H2O, Reflux G Acidification (Precipitation) F->G 1. Cool 2. Add HCl H This compound (Final Product) G->H Filter & Dry

Caption: A plausible synthetic workflow for this compound.

G cluster_0 Experimental Analysis cluster_1 Determined Properties A Purified Sample of This compound B Melting Point Apparatus A->B C Potentiometric Titration A->C D Shake-Flask (Octanol/Water) A->D E Equilibrium Solubility Test A->E F Melting Range (°C) B->F G pKa Value C->G H logP Value D->H I Solubility Data (mg/mL) E->I

Caption: Workflow for the experimental determination of core physicochemical properties.

References

An In-depth Technical Guide to 7-Methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 7-Methyl-1H-indole-5-carboxylic acid, including its chemical identity, structure, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Compound Profile

This compound is a heterocyclic building block belonging to the indole carboxylic acid family. The indole scaffold is a prominent feature in many natural products and synthetic therapeutic agents, making its derivatives, such as this compound, valuable starting materials in medicinal chemistry.[1]

IdentifierDataReference
IUPAC Name This compound
CAS Number 180624-00-4[2]
Molecular Formula C10H9NO2[2]
Molecular Weight 175.19 g/mol [2]
Purity ≥97%[2]

Chemical Structure

The structure of this compound consists of a bicyclic indole core, with a methyl group substituted at the 7-position and a carboxylic acid group at the 5-position of the indole ring.

SMILES: CC1=CC=C2C(=C1)C(=CN2)C(=O)O

Synthesis and Experimental Protocols

The synthesis of substituted indole carboxylic acids can be achieved through various methods, with the Fischer indole synthesis being a classic and versatile approach.[3][4] Below is a representative synthetic workflow and a detailed experimental protocol for a related compound, which illustrates the key chemical transformations that can be adapted for the synthesis of this compound.

G cluster_0 Representative Synthesis Workflow start Substituted Phenylhydrazine intermediate Hydrazone Intermediate start->intermediate Condensation keto_acid α-Keto Acid (e.g., Pyruvic Acid) keto_acid->intermediate cyclization Fischer Indole Synthesis (Acid Catalyst, Heat) intermediate->cyclization [3,3]-Sigmatropic Rearrangement product Target Indole Carboxylic Acid (e.g., this compound) cyclization->product Cyclization & Aromatization

Caption: A generalized workflow for the Fischer indole synthesis of indole carboxylic acids.

Experimental Protocol: Adapted from Fischer Indole Synthesis

This protocol describes the general steps involved in a Fischer indole synthesis, which can be optimized for the specific synthesis of this compound by selecting the appropriate starting materials (e.g., (2-methyl-4-carboxyphenyl)hydrazine and a suitable keto-acid or ester followed by hydrolysis).

  • Hydrazone Formation:

    • Dissolve the selected substituted phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add the corresponding α-keto acid or ester (1.0-1.2 eq) to the solution.

    • Stir the mixture at room temperature for 1-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • The resulting hydrazone intermediate may precipitate out of the solution and can be isolated by filtration, or the reaction mixture can be carried forward to the next step directly.

  • Cyclization:

    • Add an acid catalyst to the hydrazone mixture. Common catalysts include sulfuric acid, polyphosphoric acid (PPA), or zinc chloride.

    • Heat the reaction mixture to a temperature ranging from 80°C to 150°C, depending on the reactivity of the substrate and the catalyst used.

    • Maintain the temperature for several hours until the cyclization is complete (monitored by TLC).

    • After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.

  • Purification:

    • Collect the crude solid by filtration and wash with water to remove the acid catalyst.

    • If the synthesis was performed using a keto-ester, the resulting indole ester must be hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous base (e.g., NaOH or KOH) followed by acidification.

    • The crude indole carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Research and Drug Development

The indole nucleus is a key structural motif in a vast number of pharmacologically active compounds. The carboxylic acid functional group, in particular, plays a crucial role in the biological activity and pharmacokinetic properties of many drugs.[5] It can act as a hydrogen bond donor and acceptor, and its ability to be ionized at physiological pH can enhance water solubility.[5]

Derivatives of indole carboxylic acids are being investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: Certain indole derivatives have shown cytotoxic effects against cancer cell lines.[1] For example, 5-hydroxyindole-3-carboxylic acid derivatives have been studied as potential agents against breast cancer.[1]

  • Antiparasitic Drugs: Indole-2-carboxamides have been identified as having activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6][7]

  • Enzyme Inhibitors: Tricyclic indole 2-carboxylic acids have been designed as potent inhibitors of Mcl-1, an anti-apoptotic protein often overexpressed in cancer.[4]

  • Agrochemicals: Indole-3-carboxylic acid derivatives have been developed as potential auxin mimic herbicides by acting as antagonists of the transport inhibitor response 1 (TIR1) auxin receptor.[8]

G cluster_0 Role in Drug Discovery scaffold This compound (Scaffold/Building Block) derivatization Chemical Derivatization (e.g., Amide Coupling, Esterification) scaffold->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening hit_compounds Hit Compounds screening->hit_compounds optimization Lead Optimization (SAR Studies) hit_compounds->optimization candidate Drug Candidate optimization->candidate

Caption: The role of this compound as a scaffold in drug discovery.

Quantitative Data

Compound StructureTargetAssayActivity (pEC50)Reference
5-methyl-1H-indole-2-carboxamide derivativeT. cruziPhenotypic Screen5.4 - 6.2[7]
5-cyclopropyl-1H-indole-2-carboxamide derivativeT. cruziPhenotypic Screen~6.2[7]
7-methyl-1H-indole-2-carboxamide derivativeT. cruziPhenotypic Screen5.6[6]

Note: The data presented is for related indole-2-carboxamides, not the title compound, and serves to illustrate the biological potential of the indole scaffold in drug discovery.

References

The Multifaceted Biological Activities of Substituted Indole-5-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Among its numerous derivatives, substituted indole-5-carboxylic acids have emerged as a class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and neuroprotective properties of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity: Targeting Key Cellular Processes

Substituted indole-5-carboxylic acids and their analogs have demonstrated significant potential as anticancer agents, exerting their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with crucial signaling pathways.

A notable area of investigation has been the development of indole derivatives as inhibitors of enzymes implicated in cancer progression, such as cyclooxygenase-2 (COX-2). Certain indole-3-acetic acid derivatives, structurally related to indole-5-carboxylic acids, have shown selective COX-2 inhibition, a key target in inflammation and cancer.[1]

Furthermore, studies have highlighted the role of indole compounds in modulating the PI3K/Akt/mTOR and NF-κB signaling pathways, which are critical for cell survival, proliferation, and angiogenesis in cancer.[2] For instance, Indole-3-carbinol (I3C) and its derivatives have been shown to deregulate these pathways, leading to the inhibition of cancer cell growth.[2]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various substituted indole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

Compound ClassCancer Cell LineIC50 (µM)Reference
Indole-5,6-dicarbonitrilesMAO-A0.014[3]
Indole-5,6-dicarbonitrilesMAO-B0.017[3]
5-Fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl esterVariousSubmicromolar[4]
Indole-linked aryl hetero derivativesVarious2 - 11[5]
Chalcone-indole derivativeVarious0.22 - 1.80[5]
Indole-2-carboxamidesMCF-7Not specified[6]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted indole-5-carboxylic acid derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by certain indole derivatives, leading to reduced cell proliferation and survival.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Proliferation & Survival Cell Proliferation & Survival mTORC1->Cell Proliferation & Survival Indole Derivative Indole Derivative Indole Derivative->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted indole-5-carboxylic acids have shown promise in this area, with studies demonstrating their activity against a range of bacteria and fungi.

The mechanism of action of these compounds is multifaceted and can involve the disruption of bacterial cell membranes and the inhibition of essential microbial enzymes.[7] For instance, some indole-3-carboxamido-polyamine conjugates have been shown to target bacterial membranes and act as antibiotic potentiators.[7]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound ClassMicroorganismMIC (µg/mL)Reference
Indole-triazole conjugatesCandida tropicalis2[8]
Indole-triazole conjugatesCandida albicans2[8]
Indole-triazole conjugatesGram-negative bacteria~250[8]
Usnic acid derivativesStaphylococcus aureus1.02–50.93 x 10⁻² mmol/mL[9]
Usnic acid derivativesPseudomonas aeruginosa1.02–50.93 x 10⁻² mmol/mL[9]
Usnic acid derivativesEscherichia coli1.02–50.93 x 10⁻² mmol/mL[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[10][11]

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Substituted indole-5-carboxylic acid derivative stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Prepare serial two-fold dilutions of the test compound in the broth in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for determining the antimicrobial susceptibility of a compound.

Antimicrobial_Susceptibility_Workflow Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Inoculate Plates Inoculate Plates Prepare Inoculum->Inoculate Plates Serial Dilution Serial Dilution Serial Dilution->Inoculate Plates Incubate Incubate Inoculate Plates->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Caption: Workflow for MIC determination.

Neuroprotective Effects: Combating Oxidative Stress and Neurodegeneration

Oxidative stress is a key contributor to the pathogenesis of various neurodegenerative diseases. Indole derivatives, including those with a carboxylic acid moiety, have demonstrated neuroprotective properties, primarily attributed to their antioxidant and radical scavenging activities.[12][13]

A crucial mechanism underlying the neuroprotective effects of some natural products is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Experimental Protocol: Thioflavin T Assay for Amyloid Beta Aggregation Inhibition

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils, which are hallmarks of several neurodegenerative diseases, including Alzheimer's disease.[12][15][16]

Materials:

  • Amyloid-beta (Aβ) peptide

  • Thioflavin T (ThT) stock solution

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Substituted indole-5-carboxylic acid derivative

  • 96-well black microplate with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of ThT in the assay buffer.

  • Prepare solutions of the Aβ peptide and the test compound at various concentrations.

  • In the wells of the microplate, mix the Aβ peptide solution, the test compound (or vehicle control), and the ThT working solution.

  • Incubate the plate at 37°C, with intermittent shaking, to promote fibril formation.

  • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular time intervals.

  • An increase in fluorescence intensity indicates the formation of amyloid fibrils. The inhibitory effect of the test compound is determined by comparing the fluorescence in the presence of the compound to the control.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

The following diagram illustrates the activation of the Nrf2 signaling pathway, a key mechanism for cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inhibits Indole Derivative Indole Derivative Indole Derivative->Keap1 modulates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ubiquitination & Degradation Ubiquitination & Degradation Keap1->Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation leads to Nrf2_translocation Nrf2 Translocation Nrf2->Nrf2_translocation ARE Antioxidant Response Element Nrf2_translocation->ARE binds to Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression

Caption: Activation of the Nrf2 antioxidant response pathway.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

The ability of substituted indole-5-carboxylic acids to selectively inhibit specific enzymes is a key aspect of their therapeutic potential.

Monoamine Oxidase (MAO) Inhibition: Indole derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.[17] This activity is particularly relevant for the treatment of neurodegenerative disorders like Parkinson's disease.

Xanthine Oxidase (XO) Inhibition: Certain indole-5-yl isoxazole-3-carboxylic acids have been designed as novel xanthine oxidase inhibitors, with potency significantly higher than the standard drug allopurinol.[15] XO is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout.

Quantitative Data: Enzyme Inhibition
Compound ClassEnzymeIC50/KiReference
Indole-5-carboxamidesMAO-B0.227 nM (IC50)[17]
5-(1H-indol-5-yl)isoxazole-3-carboxylic acidsXanthine Oxidase0.13 µM (IC50)[15]
3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamideMAO-B0.03 µM (Ki)[18]
Experimental Protocols for Enzyme Inhibition Assays

Monoamine Oxidase (MAO) Inhibition Assay: This assay typically involves incubating the MAO enzyme with a substrate (e.g., kynuramine) and the test inhibitor. The formation of the product is then measured, often spectrophotometrically or fluorometrically, to determine the extent of inhibition.[3][18][19][20][21]

Xanthine Oxidase (XO) Inhibition Assay: This assay measures the inhibition of XO-catalyzed oxidation of xanthine to uric acid. The increase in absorbance at ~295 nm due to uric acid formation is monitored spectrophotometrically.[22][23][24][25][26]

Cyclooxygenase (COX) Inhibition Assay: COX activity can be measured by quantifying the production of prostaglandins (e.g., PGE2) from arachidonic acid using methods like ELISA or LC-MS/MS.[27][28][29] Fluorometric kits are also available that measure the peroxidase component of COX activity.[17][30]

Synthesis of Substituted Indole-5-Carboxylic Acids

Several synthetic routes have been developed for the preparation of substituted indole-5-carboxylic acids. A common approach involves the Fischer indole synthesis, which utilizes the reaction of a p-substituted aniline derivative with an appropriate keto-ester.[31][32] For instance, reacting a p-substituted aniline with ethyl α-methyl acetoacetate can yield ethyl 5-substituted indole-2-carboxylates, which can then be hydrolyzed to the corresponding carboxylic acids.[31] Alternative methods, such as those starting from indole-5-carboxylic acid and introducing substituents through reactions like bromination, have also been reported.[33]

Conclusion

Substituted indole-5-carboxylic acids represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, and neuroprotective agents, coupled with their ability to selectively inhibit key enzymes, makes them attractive candidates for further drug discovery and development. The experimental protocols and data presented in this guide provide a valuable resource for researchers dedicated to exploring the therapeutic potential of this important class of molecules. Further investigations into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the design of novel and more effective therapeutic agents.

References

Spectral Data and Synthetic Insights for 7-Methyl-1H-indole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectral Data

The following tables summarize the anticipated spectral data for 7-Methyl-1H-indole-5-carboxylic acid. These predictions are derived from the known spectral properties of similar indole-carboxylic acids and related methylated indoles.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityTentative Assignment
~11.0 - 12.0br sCOOH
~8.0 - 8.5br sN-H
~7.8 - 8.0sH-4
~7.2 - 7.4sH-6
~7.0 - 7.2mH-2
~6.4 - 6.6mH-3
~2.4 - 2.6sCH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Tentative Assignment
~168 - 172C=O (Carboxylic Acid)
~135 - 138C-7a
~128 - 132C-5
~125 - 128C-3a
~123 - 126C-2
~120 - 123C-7
~118 - 121C-4
~110 - 113C-6
~100 - 103C-3
~16 - 18CH₃

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Vibration Type
3300 - 2500 (broad)O-H stretch (Carboxylic Acid)
~3400N-H stretch (Indole)
1680 - 1710C=O stretch (Carboxylic Acid)
1550 - 1620C=C stretch (Aromatic)
1200 - 1300C-O stretch (Carboxylic Acid)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
175[M]⁺ (Molecular Ion)
158[M - OH]⁺
130[M - COOH]⁺

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature, a general synthetic approach can be proposed based on established indole syntheses. One plausible route is the Fischer indole synthesis.

General Synthetic Protocol via Fischer Indole Synthesis

The synthesis would likely proceed in two main steps: the formation of a hydrazone followed by indolization.

Step 1: Hydrazone Formation

  • A solution of 4-carboxyphenylhydrazine hydrochloride would be neutralized with a suitable base (e.g., sodium acetate) in a solvent such as ethanol or acetic acid.

  • To this solution, 2-methyl-4-oxopentanal (or a suitable precursor) would be added.

  • The reaction mixture would be stirred, likely at room temperature or with gentle heating, to facilitate the condensation reaction and formation of the corresponding hydrazone.

  • The product could be isolated by precipitation upon cooling or addition of water, followed by filtration and drying.

Step 2: Fischer Indolization

  • The prepared hydrazone would be treated with a Brønsted or Lewis acid catalyst. Common catalysts for this reaction include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid (H₂SO₄).

  • The reaction would be heated, with the temperature depending on the chosen catalyst, to induce cyclization and the elimination of ammonia.

  • Upon completion, the reaction mixture would be cooled and neutralized, typically by pouring it onto ice and adding a base.

  • The crude this compound would then be extracted with an organic solvent.

  • Purification would likely be achieved through recrystallization or column chromatography.

Mandatory Visualizations

As no specific signaling pathways or detailed experimental workflows for this compound have been identified in the literature, a conceptual diagram of the proposed Fischer indole synthesis is provided below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Hydrazone Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Indolization cluster_product Final Product 4-Carboxyphenylhydrazine 4-Carboxyphenylhydrazine Condensation Condensation 4-Carboxyphenylhydrazine->Condensation 2-Methyl-4-oxopentanal 2-Methyl-4-oxopentanal 2-Methyl-4-oxopentanal->Condensation Hydrazone Hydrazone Condensation->Hydrazone Fischer Indole Synthesis Fischer Indole Synthesis Hydrazone->Fischer Indole Synthesis This compound This compound Fischer Indole Synthesis->this compound

Caption: Proposed Fischer Indole Synthesis Workflow.

Conclusion

This technical guide provides a foundational understanding of the spectral properties and a potential synthetic route for this compound. The provided data is predictive and based on the analysis of analogous structures. Experimental validation is necessary to confirm these characteristics. Researchers and drug development professionals are encouraged to use this guide as a starting point for their work with this compound, with the understanding that further empirical studies are required for definitive characterization.

Theoretical Framework for the Analysis of 7-Methyl-1H-indole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1H-indole-5-carboxylic acid is a heterocyclic compound belonging to the vast family of indole derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. While extensive experimental research exists for the broader indole class, specific theoretical studies on this particular derivative are not widely published. This technical guide, therefore, presents a comprehensive theoretical framework for the in-silico investigation of this compound. It outlines established computational methodologies, details hypothetical experimental protocols, and illustrates how theoretical data can be used to predict the molecule's physicochemical properties, spectroscopic signatures, and potential biological activity. This document serves as a roadmap for researchers aiming to conduct computational studies to elucidate the molecule's characteristics and guide future experimental work.

Introduction and Background

The indole ring system is a cornerstone in drug discovery, forming the core of neurotransmitters like serotonin and a wide array of therapeutic agents with applications ranging from anticancer to antiviral and antifungal treatments.[1][2][3] The strategic placement of substituents on the indole scaffold allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity. This compound combines the indole core with a methyl group at the C7 position and a carboxylic acid at the C5 position. While this specific molecule is commercially available, a deep theoretical understanding of its properties is lacking in the public domain.[4]

Theoretical and computational chemistry provide powerful tools to predict molecular properties, complementing and guiding experimental research.[5] By employing methods like Density Functional Theory (DFT), it is possible to calculate a molecule's optimal geometry, spectroscopic characteristics (IR, NMR), and electronic properties, which in turn can inform its reactivity, stability, and potential interactions with biological targets.[6][7] This guide outlines a robust computational workflow for characterizing this compound.

Physicochemical and Biological Context (Based on Analogs)

Direct experimental data for this compound is sparse. However, data from structurally similar compounds can provide a valuable baseline for theoretical predictions.

Physicochemical Properties of Analogs

Properties such as molecular weight, lipophilicity (XLogP3), and topological polar surface area (TPSA) are crucial for predicting a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Below is a table of computed properties for a closely related analog, 7-Methyl-1H-indole-2-carboxylic acid, sourced from PubChem.[8] These values serve as a reference for what a theoretical study on the target molecule would aim to calculate.

PropertyValue (for 7-Methyl-1H-indole-2-carboxylic acid)Significance in Drug Development
Molecular Weight175.18 g/mol Influences size and diffusion characteristics.
XLogP32.7Predicts lipophilicity and membrane permeability.
Hydrogen Bond Donors2Affects solubility and receptor binding.
Hydrogen Bond Acceptors2Affects solubility and receptor binding.
TPSA53.1 ŲCorrelates with drug transport and bioavailability.
Potential Biological Activity

Indole derivatives are known to exhibit a wide spectrum of biological activities.[1][2] For instance, various substituted indoles act as:

  • Anticancer Agents : By inhibiting tubulin polymerization or acting as kinase inhibitors.[1]

  • Antifungal and Antibacterial Agents : By disrupting microbial cell membranes or other essential processes.[2][3]

  • Anti-inflammatory Agents : Through various mechanisms, including the inhibition of inflammatory enzymes.[9]

A theoretical study can help rationalize these activities by examining the molecule's electronic structure and potential for non-covalent interactions, which are key to receptor binding. A hypothetical signaling pathway, based on the known anticancer activity of some indole derivatives targeting tubulin polymerization, is visualized below.

G Hypothetical Signaling Pathway cluster_cell Cancer Cell Indole 7-Methyl-1H-indole- 5-carboxylic acid Tubulin Tubulin Dimers Indole->Tubulin Binds to colchicine site Microtubule Microtubule Polymerization Indole->Microtubule Inhibits Tubulin->Microtubule Mitosis Mitotic Spindle Formation Microtubule->Mitosis G2M G2/M Phase Arrest Mitosis->G2M Apoptosis Apoptosis G2M->Apoptosis

A potential mechanism for anticancer activity.

Core Theoretical Methodologies

The foundation of a theoretical investigation into this compound lies in quantum chemical calculations, primarily using Density Functional Theory (DFT).

G Theoretical Study Workflow Start Define Molecular Structure Opt Geometry Optimization (DFT) Start->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minimum (No Imaginary Frequencies) Freq->Verify Verify->Opt Failure Props Calculate Properties Verify->Props Success NMR NMR Spectra Props->NMR IR IR Spectra Props->IR Electro Electronic Properties (HOMO, LUMO, MEP) Props->Electro PhysChem Physicochemical (pKa, logP) Props->PhysChem Analysis Data Analysis and Interpretation NMR->Analysis IR->Analysis Electro->Analysis PhysChem->Analysis

Workflow for computational analysis.
Geometric Optimization

The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the geometry that corresponds to the minimum energy on the potential energy surface. DFT functionals like B3LYP or CAM-B3LYP with a basis set such as 6-311+G(d,p) are commonly used for this purpose.[5][10] An implicit solvent model (e.g., SMD or CPCM) is often included to simulate an aqueous environment.[11]

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:

  • Verification : The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[12]

  • IR Spectrum Prediction : The calculated vibrational frequencies and their intensities can be used to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of experimental IR bands to specific molecular vibrations (e.g., O-H stretch, C=O stretch).[6][12]

NMR Spectra Prediction

NMR shielding tensors can be calculated to predict the ¹H and ¹³C NMR chemical shifts.[12] These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted spectra are invaluable for confirming the molecular structure and assigning peaks in experimental data.[13]

Electronic and Reactivity Descriptors

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity.

  • HOMO : Represents the ability to donate an electron (nucleophilicity).

  • LUMO : Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap : A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions.[7]

Prediction of Physicochemical Properties

Computational methods can provide reliable estimates of key physicochemical properties:

  • pKa : The acidity of the carboxylic acid group can be calculated using thermodynamic cycles or direct methods, which involve computing the Gibbs free energy of both the protonated and deprotonated species in a solvent model.[5][10]

  • logP : The partition coefficient, a measure of lipophilicity, can be estimated using various computational models.

Detailed Computational Protocols

This section provides a hypothetical, step-by-step protocol for conducting a theoretical study on this compound.

Protocol 1: Geometry Optimization and Frequency Calculation
  • Software : Gaussian, Q-Chem, or similar quantum chemistry package.

  • Input Structure : Build the 3D structure of this compound using a molecular editor.

  • Calculation Setup :

    • Method : DFT, Functional: B3LYP.[5]

    • Basis Set : 6-311+G(d,p).[7]

    • Solvation : IEFPCM or SMD model for water.

    • Keywords : Opt Freq (to perform optimization followed by frequency calculation).

  • Execution : Run the calculation.

  • Analysis :

    • Open the output file in a visualization program (e.g., GaussView).

    • Confirm that the optimization converged.

    • Check the frequency results to ensure there are no imaginary frequencies.

    • Record the optimized Cartesian coordinates.

    • Visualize the calculated IR spectrum and record the frequencies and intensities of major peaks (e.g., O-H, N-H, C=O stretches).

Protocol 2: NMR Chemical Shift Calculation
  • Input Structure : Use the optimized geometry from Protocol 1.

  • Calculation Setup :

    • Method : DFT, Functional: B3LYP.

    • Basis Set : 6-31G(d).[13]

    • Solvation : IEFPCM or SMD model for water.

    • Keywords : NMR=GIAO.

  • Execution : Run the calculation.

  • Analysis :

    • Extract the calculated absolute shielding values for each nucleus.

    • Calculate the chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS), which must be computed at the same level of theory.

    • Compile a table of predicted ¹H and ¹³C chemical shifts.

Protocol 3: Electronic Properties Analysis
  • Input Structure : Use the optimized geometry from Protocol 1.

  • Calculation Setup : A single-point energy calculation is sufficient.

    • Method : DFT, Functional: B3LYP.

    • Basis Set : 6-311+G(d,p).

    • Keywords : Pop=NBO or Pop=MK to generate charges and orbitals.

  • Execution : Run the calculation.

  • Analysis :

    • Visualize the HOMO and LUMO orbitals.

    • Record the energies of the HOMO and LUMO to calculate the energy gap.

    • Generate and visualize the Molecular Electrostatic Potential (MEP) map.

G Derivation of Molecular Properties PES Potential Energy Surface (PES) FirstDeriv First Derivative of Energy (∂E/∂R) PES->FirstDeriv SecondDeriv Second Derivative of Energy (∂²E/∂R²) PES->SecondDeriv MagFieldDeriv Energy Derivative w.r.t. Magnetic Field (∂²E/∂B∂μ) PES->MagFieldDeriv Wave Wavefunction (Ψ) and Electron Density (ρ) PES->Wave OptGeo Optimized Geometry FirstDeriv->OptGeo IRSpec Vibrational Frequencies (IR Spectrum) SecondDeriv->IRSpec NMRSpec NMR Shielding Tensors (NMR Spectrum) MagFieldDeriv->NMRSpec ElecProp Electronic Properties (HOMO, LUMO, MEP) Wave->ElecProp

Conceptual links between calculations and properties.

Presentation of Theoretical Data

The quantitative results from these theoretical studies should be summarized in clear, structured tables for easy interpretation and comparison with potential experimental data.

Table 1: Predicted Vibrational Frequencies

(Illustrative data based on typical values for indole and carboxylic acid moieties)

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
O-H Stretch (Carboxylic Acid) ~3450 Broad, Strong
N-H Stretch (Indole) ~3380 Medium
C-H Stretch (Aromatic) ~3100-3000 Medium
C-H Stretch (Methyl) ~2950 Medium
C=O Stretch (Carboxylic Acid) ~1720 Very Strong

| C=C Stretch (Aromatic) | ~1600-1450 | Medium-Strong |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

(Illustrative data; values would be calculated relative to TMS)

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
COOH ~12.0 ~170.0
N-H ~11.5 -
C2-H ~7.2 ~125.0
C3-H ~6.5 ~102.0
C4-H ~7.8 ~122.0
C5 - ~128.0
C6-H ~7.9 ~120.0

| C7-CH₃ | ~2.5 | ~16.0 |

Table 3: Calculated Electronic and Reactivity Descriptors

(Illustrative data)

Property Predicted Value Unit
HOMO Energy -6.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 4.7 eV
Dipole Moment ~3.5 Debye

| pKa (aqueous) | ~4.5 | pKa units |

Conclusion

This guide provides a comprehensive theoretical framework for the detailed computational characterization of this compound. By following the outlined methodologies and protocols, researchers can generate a wealth of in-silico data on the molecule's geometric, spectroscopic, and electronic properties. These theoretical insights are crucial for interpreting experimental findings, understanding structure-activity relationships, and guiding the rational design of new indole derivatives for applications in drug discovery and materials science. The synergy between computational prediction and experimental validation is key to accelerating scientific advancement.

References

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 7-Methyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Methyl-1H-indole-5-carboxylic acid is a heterocyclic building block poised for significant applications in drug discovery and medicinal chemistry. As a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds, this molecule offers a unique starting point for the synthesis of novel therapeutics.[1] The indole nucleus is a core component of many natural and synthetic drugs, displaying a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] This technical guide will provide an in-depth overview of the potential research applications of this compound, with a focus on its role as a scaffold for kinase inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Application: A Scaffold for Potent Kinase Inhibitors

The primary and most well-documented application of the this compound scaffold is in the development of highly potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The indole framework serves as an effective pharmacophore for designing molecules that can compete with ATP for the kinase active site.[4][5]

A prime example of the successful utilization of this scaffold is in the synthesis of GSK2606414 , a first-in-class, orally bioavailable inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[6][7]

PERK Inhibition: A Promising Therapeutic Strategy

PERK is a key sensor protein in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[1][2] Chronic ER stress and sustained PERK activation are implicated in various diseases, including cancer and neurodegenerative disorders.[8] By inhibiting PERK, it is possible to disrupt the ability of cancer cells to adapt to stressful tumor microenvironments, ultimately leading to cell death.[4][8]

The derivative of 7-methyl-1H-indole, GSK2606414, has demonstrated exceptional potency against PERK, making it a valuable research tool and a potential therapeutic agent.

Quantitative Data: Inhibitory Activity of a Key Derivative

The following table summarizes the in vitro potency of GSK2606414, a compound synthesized using the 7-methyl-1H-indole scaffold.

Compound NameTarget KinaseAssay TypeIC50 (nM)Selectivity
GSK2606414PERK (EIF2AK3)Kinase Inhibition Assay0.4>1000-fold vs. HRI & PKR

Data sourced from MedchemExpress, R&D Systems, and Axon Medchem.[4][6][9]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experimental procedures, from the synthesis of a crucial intermediate to the evaluation of biological activity.

Synthesis of 7-Methyl-5-bromo-1H-indole: A Key Intermediate

The synthesis of GSK2606414 utilizes 7-methyl-5-bromo-1H-indole as a key building block, which can be derived from this compound through a series of synthetic steps, including a Hunsdiecker or similar reaction, or built up from precursors. A representative protocol for the synthesis of this vital intermediate is described in patent literature.[10]

Experimental Workflow: Synthesis of 7-Methyl-5-bromo-1H-indole

G start Start with 2-amino-3-methyl-bromobenzene step1 Reaction with chloroacetaldehyde start->step1 Step 1 step2 Cyclization to form 7-methyl-5-bromo-1H-indole step1->step2 Step 2 step3 Purification by column chromatography step2->step3 Step 3 end Obtain pure 7-methyl-5-bromo-1H-indole step3->end

Caption: Synthetic workflow for a key indole intermediate.

Protocol:

  • Reaction Setup: In a reaction vessel, 2-amino-3-methyl-bromobenzene is dissolved in a suitable solvent.

  • Addition of Reagents: Chloroacetaldehyde is added to the solution, and the mixture is heated.

  • Cyclization: The reaction proceeds to form the indole ring structure.

  • Workup: The reaction mixture is cooled, poured into ice water, and extracted with an organic solvent such as methyl tert-butyl ether.

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified using silica gel column chromatography to yield 7-methyl-5-bromo-1H-indole.[10]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

A critical step in the synthesis of many complex indole derivatives, including the pathway to GSK2606414, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the 5-position of the indole ring and another aryl or heteroaryl group.[11][12]

Protocol for a Representative Suzuki Coupling:

  • Reagents: To a reaction vial, add 5-bromo-1H-indole (or its 7-methyl derivative) (1.0 mmol), the desired arylboronic acid (1.5 mmol), a base such as potassium carbonate (K2CO3) (2.0 mmol), and a palladium catalyst like Pd(dppf)Cl2 (1-2 mol%).[11]

  • Solvent: Add a suitable solvent system, such as dimethoxyethane or a mixture of dioxane and water.[11]

  • Reaction Conditions: Seal the vial and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120°C for 2-16 hours, often with microwave irradiation to accelerate the reaction.[13]

  • Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

PERK Kinase Inhibition Assay

To evaluate the inhibitory potential of compounds derived from this compound, a biochemical kinase assay is essential.

Experimental Workflow: PERK Kinase Assay

G start Prepare reaction buffer and reagents step1 Pre-incubate PERK enzyme with test compound start->step1 step2 Initiate reaction by adding eIF2α substrate and [γ-33P]ATP step1->step2 step3 Incubate at room temperature step2->step3 step4 Stop reaction and transfer to filter plate step3->step4 step5 Wash plate and quantify radioactivity step4->step5 end Determine IC50 value step5->end

Caption: Workflow for a radiometric PERK kinase assay.

Protocol:

  • Reaction Buffer: Prepare a kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl2, 150 mM NaCl, 0.01% Tween 20).[14]

  • Enzyme and Compound Pre-incubation: In a 384-well plate, pre-incubate recombinant PERK kinase (e.g., 8 nM final concentration) with various concentrations of the test compound for 30 minutes at room temperature.[14]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate, eIF2α (e.g., 1 µM final concentration), and [γ-33P]ATP (e.g., 1 µM ATP with 1 µCi [γ-33P]ATP).[14]

  • Incubation: Allow the reaction to proceed for 45-90 minutes at room temperature.[14]

  • Stopping the Reaction: Terminate the reaction by adding a stop solution, such as 75 mM phosphoric acid.[14]

  • Detection: Transfer the reaction mixture to a filter plate, wash extensively to remove unincorporated ATP, and quantify the amount of phosphorylated substrate using a scintillation counter.[14]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Visualization

The therapeutic potential of this compound derivatives as PERK inhibitors is best understood in the context of the Unfolded Protein Response (UPR) pathway.

The PERK Signaling Pathway

Under ER stress, the chaperone protein BiP (Binding immunoglobulin Protein) dissociates from PERK, leading to PERK's dimerization and autophosphorylation.[1][5] Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This has two main consequences: a general attenuation of protein translation, which reduces the load on the ER, and the selective translation of activating transcription factor 4 (ATF4).[15] ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis via the transcription factor CHOP.[15]

PERK_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) PERK_inactive PERK (inactive) - BiP ER_Stress->PERK_inactive BiP dissociates PERK_active PERK (active) (Dimerized & Phosphorylated) PERK_inactive->PERK_active Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Phosphorylation eIF2a_P p-eIF2α Translation_attenuation Global Translation Attenuation eIF2a_P->Translation_attenuation ATF4_translation ATF4 mRNA Translation eIF2a_P->ATF4_translation ATF4 ATF4 ATF4_translation->ATF4 Gene_expression Target Gene Expression (e.g., CHOP, GADD34) ATF4->Gene_expression Apoptosis Apoptosis Gene_expression->Apoptosis Prolonged Stress GSK2606414 GSK2606414 (Inhibitor) GSK2606414->PERK_active Inhibits

Caption: The PERK branch of the Unfolded Protein Response.

Broader Potential and Future Directions

While the development of PERK inhibitors is a prominent application, the this compound scaffold holds promise for targeting other kinases and biological pathways. The indole ring system is a versatile starting point for creating libraries of compounds for high-throughput screening against various targets.[2] Modifications at the carboxylic acid group (position 5), the indole nitrogen (position 1), and other positions on the aromatic ring can lead to derivatives with diverse pharmacological profiles.

Future research could explore the synthesis of this compound derivatives as:

  • Other Kinase Inhibitors: Targeting kinases such as EGFR, SRC, or ERK5, which are implicated in various cancers.[5][16]

  • Antiproliferative Agents: Investigating their cytotoxic effects against a broad panel of cancer cell lines.[8]

  • Antiviral or Antimicrobial Agents: The indole nucleus is present in several antiviral and antimicrobial drugs.[8]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic scaffold for the development of next-generation therapeutics. Its demonstrated utility in the creation of the potent PERK inhibitor GSK2606414 highlights its significant potential in oncology and beyond. By leveraging the synthetic versatility of the indole core, researchers can continue to explore and expand the therapeutic applications of this valuable building block. This guide provides the foundational data, protocols, and conceptual framework to empower scientists and drug development professionals in their pursuit of novel and effective medicines.

References

7-Methyl-1H-indole-5-carboxylic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-1H-indole-5-carboxylic acid is a heterocyclic building block of significant interest in the field of organic synthesis, particularly for the development of novel therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds, including anti-inflammatory agents, antidepressants, and anti-cancer drugs. The presence of both a carboxylic acid handle and a methyl group on the indole ring provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, positioning it as a valuable tool for synthetic and medicinal chemists.

Physicochemical and Spectroscopic Data

While experimental data for this compound is not extensively published, its properties can be reliably predicted based on data from closely related analogues such as indole-5-carboxylic acid and various methylated indole derivatives. The following tables summarize the expected physicochemical and spectroscopic characteristics.

Table 1: Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol
Appearance Off-white to light yellow solid
Melting Point >200 °C (with decomposition)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
pKa ~4.5 - 5.0

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Chemical Shifts / Peaks
¹H NMR (DMSO-d₆, 400 MHz) δ 11.5-12.5 (s, 1H, COOH), 11.0-11.5 (s, 1H, NH), 7.8-8.0 (s, 1H, H4), 7.2-7.4 (m, 2H, H2, H6), 6.4-6.6 (t, 1H, H3), 2.4-2.5 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ ~170 (C=O), ~138 (C7a), ~130 (C5), ~128 (C7), ~125 (C3a), ~122 (C4), ~120 (C6), ~102 (C3), ~100 (C2), ~16 (CH₃)
IR (KBr, cm⁻¹) 3300-2500 (br, O-H stretch), ~3300 (N-H stretch), ~1680 (C=O stretch), ~1600, ~1450 (C=C aromatic stretch)
Mass Spectrometry (EI) m/z (%): 175 (M⁺), 158, 130, 102

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established indole syntheses, such as the Fischer, Reissert, or Bartoli indole synthesis. A potential retrosynthetic analysis is outlined below.

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Methyl 7-methyl-1H-indole-5-carboxylate Methyl 7-methyl-1H-indole-5-carboxylate Fischer Indole Synthesis Fischer Indole Synthesis Methyl 7-methyl-1H-indole-5-carboxylate->Fischer Indole Synthesis Substituted Phenylhydrazine Substituted Phenylhydrazine Ketoester Ketoester Hydrolysis->Methyl 7-methyl-1H-indole-5-carboxylate Fischer Indole Synthesis->Substituted Phenylhydrazine Fischer Indole Synthesis->Ketoester

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Synthesis of Methyl 7-methyl-1H-indole-5-carboxylate via Fischer Indole Synthesis (General Procedure)

This protocol is a general representation and may require optimization for this specific substrate.

  • Preparation of the Phenylhydrazone:

    • To a solution of (4-methoxycarbonyl-2-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).

    • To this mixture, add a suitable ketoester, such as ethyl pyruvate (1.0 eq), dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours. The formation of the phenylhydrazone can be monitored by TLC.

    • The product can be isolated by filtration or extraction after removal of the solvent.

  • Indolization:

    • The crude phenylhydrazone is dissolved in a high-boiling point solvent such as acetic acid or a mixture of acetic acid and a mineral acid (e.g., H₂SO₄ or HCl).

    • The reaction mixture is heated to 80-100 °C for 2-6 hours.

    • After cooling, the reaction is quenched by pouring it into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • Purification by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) should afford the desired methyl 7-methyl-1H-indole-5-carboxylate.

  • Hydrolysis to the Carboxylic Acid:

    • The methyl ester is dissolved in a mixture of methanol and water.

    • An excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq), is added.

    • The mixture is heated to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

    • After cooling, the methanol is removed under reduced pressure.

    • The aqueous solution is acidified with a mineral acid (e.g., 1M HCl) to a pH of 2-3.

    • The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Reactivity and Key Transformations

The carboxylic acid functionality of this compound allows for a variety of classical transformations, making it a versatile building block for creating libraries of analogues.

Amide Coupling

The formation of amides is a cornerstone of medicinal chemistry. Standard peptide coupling reagents can be employed to couple this compound with a wide range of amines.

G Carboxylic_Acid 7-Methyl-1H-indole- 5-carboxylic acid Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt/EDC) Carboxylic_Acid->Coupling_Reagent Amine R-NH₂ Amine->Coupling_Reagent Base Base (e.g., DIPEA) Coupling_Reagent->Base Amide Amide Product Base->Amide

An In-depth Technical Guide on the Thermal Stability and Degradation of 7-Methyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Methyl-1H-indole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its thermal stability and degradation profile is crucial for determining appropriate storage conditions, shelf-life, and processing parameters in pharmaceutical development and other applications. This guide provides an overview of the anticipated thermal behavior of this compound based on analogous compounds and outlines the standard methodologies for its assessment.

Predicted Thermal Properties and Degradation Pathway

The thermal stability of organic molecules is influenced by their chemical structure. For this compound, the indole nucleus, the carboxylic acid group, and the methyl substituent will dictate its behavior upon heating.

Analogous Compound Data:

While specific data for this compound is unavailable, data for the parent compound, indole-5-carboxylic acid , and a more complex derivative provide valuable insights.

  • Indole-5-carboxylic acid has a reported melting point of 211-213 °C.

  • A spiropyran derivative incorporating an indole-5-carboxylic acid moiety, 1′,3′-Dihydro-1′,3′,3′-trimethylspiro[2H-1-benzopyran-2,2′-(2H)-indole]-5′-carboxylic acid, exhibits a melting point of 256–259 °C and a decomposition temperature (Td), corresponding to 5% weight loss, of 249 °C as determined by Thermogravimetric Analysis (TGA).[1]

Based on this, it is reasonable to hypothesize that this compound will exhibit a relatively high melting point and possess good thermal stability, with decomposition likely commencing at temperatures above 200 °C. The primary degradation pathway for aromatic carboxylic acids at elevated temperatures is often decarboxylation.[2]

Predicted Degradation:

The principal thermal degradation mechanism anticipated for this compound is the loss of carbon dioxide from the carboxylic acid group, which would yield 7-methylindole.

Quantitative Thermal Analysis Data (Analogous Compounds)

The following table summarizes the available thermal analysis data for compounds structurally related to this compound.

Compound NameAnalytical MethodParameterValue (°C)Reference
Indole-5-carboxylic acidMelting Point DeterminationMelting Point (mp)211-213
1′,3′-Dihydro-1′,3′,3′-trimethylspiro[2H-1-benzopyran-2,2′-(2H)-indole]-5′-carboxylic acidMelting Point DeterminationMelting Point (mp)256–259[1]
1′,3′-Dihydro-1′,3′,3′-trimethylspiro[2H-1-benzopyran-2,2′-(2H)-indole]-5′-carboxylic acidThermogravimetric Analysis (TGA)Decomposition Temperature (Td) at 5% weight loss249[1]
1-Methylindole-3-carboxylic acidMelting Point DeterminationMelting Point (mp) with decomposition197-200

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, the following experimental protocols are recommended.

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable crucible (e.g., alumina or platinum).[3]

  • Experimental Conditions:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4]

    • Equilibrate the sample at a starting temperature of approximately 30 °C.

    • Heat the sample at a constant rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[4]

  • Data Analysis: Record the sample mass as a function of temperature. The resulting TGA thermogram will show the onset of decomposition and the temperature ranges of mass loss events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[4]

Objective: To determine the melting point, heat of fusion, and to detect other thermal events such as phase transitions or the onset of decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[5] An empty, sealed aluminum pan should be used as a reference.[6]

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).

    • Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond its melting point but below significant decomposition.[6]

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events, such as melting, will appear as peaks. The onset temperature of the melting peak is typically reported as the melting point, and the area under the peak corresponds to the heat of fusion.[6]

Visualizations

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis Sample This compound Weighing_TGA Weigh 5-10 mg into TGA crucible Sample->Weighing_TGA Weighing_DSC Weigh 2-5 mg into DSC pan Sample->Weighing_DSC TGA Thermogravimetric Analysis (TGA) Weighing_TGA->TGA DSC Differential Scanning Calorimetry (DSC) Weighing_DSC->DSC TGA_Data TGA Thermogram (Mass vs. Temperature) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temperature) DSC->DSC_Data Analysis Determine: - Decomposition Temperature (Td) - Mass Loss % - Melting Point (Tm) - Heat of Fusion (ΔHf) TGA_Data->Analysis DSC_Data->Analysis

Caption: Workflow for assessing the thermal stability of a compound.

G Reactant This compound TransitionState Heat (Δ) Reactant->TransitionState Product1 7-Methylindole TransitionState->Product1 Product2 Carbon Dioxide (CO2) TransitionState->Product2

Caption: Predicted thermal degradation via decarboxylation.

Conclusion

While direct experimental data for the thermal stability of this compound is currently lacking, analysis of analogous compounds suggests it is a thermally stable molecule with a melting point likely above 200 °C. The primary degradation pathway is predicted to be decarboxylation. For definitive characterization, it is imperative to conduct Thermogravimetric Analysis and Differential Scanning Calorimetry using the detailed protocols provided in this guide. These studies will furnish the critical data required for the safe and effective use of this compound in research and development.

References

Crystalline structure of 7-Methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystalline Structure of 7-Methyl-1H-indole-5-carboxylic Acid

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the anticipated crystalline structure of this compound. In the absence of direct crystallographic data for this specific compound, this document leverages detailed structural information from closely related indole carboxylic acids to predict its crystallographic parameters, hydrogen bonding motifs, and potential for polymorphism. Detailed experimental protocols for the synthesis and crystallization of the title compound are proposed based on established methodologies for analogous structures. This guide serves as a valuable resource for researchers working on the development and characterization of indole-based compounds.

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. The indole scaffold is present in the essential amino acid tryptophan and its metabolites, such as the neurotransmitter serotonin and the hormone melatonin. The strategic placement of functional groups on the indole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound is an indole derivative with potential applications in drug discovery, where the carboxylic acid moiety can serve as a key interaction point with biological targets or as a handle for further chemical modification.

Understanding the solid-state properties, particularly the crystalline structure, of such compounds is paramount for their development. Crystal structure dictates crucial parameters including solubility, dissolution rate, stability, and bioavailability. This guide provides a detailed analysis of the expected crystalline characteristics of this compound by examining the crystal structures of its analogs.

Predicted Crystalline Structure and Comparative Analysis

While a definitive crystal structure for this compound is not publicly available, an analysis of structurally similar compounds in the Cambridge Structural Database (CSD) allows for a well-informed prediction of its crystallographic properties. The crystal packing of indole carboxylic acids is predominantly governed by hydrogen bonding interactions involving the carboxylic acid group and the indole N-H group.

Common hydrogen bonding motifs observed in indole carboxylic acids include the formation of centrosymmetric dimers via the carboxylic acid groups and the creation of extended chains or sheets through hydrogen bonds between the indole N-H and the carbonyl oxygen of the carboxylic acid[1][2].

For comparative purposes, the crystallographic data for selected indole carboxylic acid derivatives are summarized below.

Crystallographic Data of Analogous Compounds

Table 1: Crystallographic Data for 1-Methyl-1H-indole-6-carboxylic acid [3]

ParameterValue
Chemical FormulaC₁₀H₉NO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.3989(3)
b (Å)11.2007(4)
c (Å)20.2402(7)
α (°)90
β (°)90
γ (°)90
Volume (ų)1677.1(1)
Z8
Temperature (K)120(2)

Table 2: Crystallographic Data for a Polymorph of 5-Methoxy-1H-indole-2-carboxylic acid [2]

ParameterValue
Chemical FormulaC₁₀H₉NO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.0305(2)
b (Å)13.0346(6)
c (Å)17.2042(9)
α (°)90
β (°)91.871(5)
γ (°)90
Volume (ų)903.41(8)
Z4
Temperature (K)295(2)

Table 3: Crystallographic Data for Indole-3-carboxylic acid [1]

ParameterValue
Chemical FormulaC₉H₇NO₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.956(2)
b (Å)5.029(1)
c (Å)12.872(3)
α (°)90
β (°)107.33(3)
γ (°)90
Volume (ų)737.9(3)
Z4
Temperature (K)293

Based on these related structures, this compound is expected to crystallize in a monoclinic or orthorhombic space group, with molecules likely forming hydrogen-bonded dimers or chains. The presence of the methyl group at the 7-position may introduce steric effects that influence the overall packing arrangement.

Experimental Protocols

The following sections outline the proposed methodologies for the synthesis and crystallization of this compound.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established procedures for other indole-5-carboxylic acids[4]. A common starting material would be a suitably substituted aniline, which can be converted to the indole ring system via a Fischer indole synthesis or other related methods. An alternative approach involves the functionalization of a pre-existing 7-methylindole core.

Materials:

  • 7-Methylindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium chlorite (NaClO₂)

  • Resorcinol monomethyl ether

  • Sulfuric acid

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier-Haack Formylation of 7-Methylindole:

    • In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.

    • To this solution, add a solution of 7-methylindole in DMF dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture onto crushed ice and neutralize with a solution of sodium hydroxide.

    • Extract the product, 7-methyl-1H-indole-5-carbaldehyde, with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Oxidation to Carboxylic Acid:

    • Dissolve the purified 7-methyl-1H-indole-5-carbaldehyde in a suitable solvent system, such as a mixture of tert-butanol and water.

    • Add a solution of sodium chlorite (NaClO₂) and a phosphate buffer (e.g., sodium dihydrogen phosphate) to the reaction mixture.

    • Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).

    • Quench the reaction with a solution of sodium sulfite.

    • Acidify the mixture with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Proposed Crystallization Protocol

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a commonly successful method for indole derivatives[2].

Procedure:

  • Solvent Screening:

    • Test the solubility of the synthesized this compound in a range of solvents of varying polarity (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and mixtures with water or hexane).

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture at room temperature or with gentle heating.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely with parafilm, and pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

    • Monitor the vial for the formation of single crystals.

  • Vapor Diffusion:

    • Prepare a saturated solution of the compound in a good solvent.

    • Place a small vial containing this solution inside a larger, sealed container that contains a poor solvent (an anti-solvent) in which the compound is insoluble but the good solvent is miscible.

    • The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

Visualizations

Proposed Synthetic Workflow

G Proposed Synthesis of this compound A 7-Methylindole B Vilsmeier-Haack Reaction (POCl3, DMF) A->B Formylation C 7-Methyl-1H-indole-5-carbaldehyde B->C D Oxidation (NaClO2) C->D E This compound D->E

Caption: A flowchart illustrating the proposed two-step synthesis of this compound.

Common Hydrogen Bonding Patterns in Indole Carboxylic Acids

G Common Hydrogen Bonding in Indole Carboxylic Acids cluster_0 Carboxylic Acid Dimer cluster_1 Indole-Carboxylic Acid Chain Indole1 R-C(=O)O-H Indole2 H-O(C=O)-R Indole1->Indole2 O-H···O Indole2->Indole1 O-H···O Indole3 Indole-N-H Indole4 O=C(R)- Indole3->Indole4 N-H···O

Caption: Common hydrogen bonding motifs in the crystal structures of indole carboxylic acids.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the crystalline structure of this compound. By leveraging crystallographic data from analogous compounds, we anticipate that this molecule will exhibit predictable hydrogen bonding patterns, likely forming dimers or extended chain structures. The provided experimental protocols for synthesis and crystallization offer a practical starting point for researchers aiming to produce and characterize this compound. The structural insights and methodologies presented herein are intended to facilitate the further investigation and application of this compound in the fields of medicinal chemistry and materials science. Future experimental work is required to elucidate the definitive crystal structure and explore its potential for polymorphism.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Methyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Methyl-1H-indole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. This document provides a detailed experimental protocol for a plausible synthetic route to this target compound, designed for researchers and scientists in organic synthesis and drug discovery. The described methodology is based on established chemical transformations, including a Fischer indole synthesis, which is a reliable method for the formation of the indole ring system.[1]

Synthetic Pathway Overview

The proposed synthesis of this compound commences with the commercially available 3-methyl-4-nitrobenzoic acid. The synthesis involves a three-step sequence:

  • Reduction of the nitro group of the starting material to an amino group.

  • Conversion of the resulting aniline derivative into a hydrazine hydrochloride salt via diazotization followed by reduction.

  • Cyclization of the hydrazine with a pyruvate equivalent under acidic conditions, following the principles of the Fischer indole synthesis, to yield an intermediate ester, which is subsequently hydrolyzed to the final carboxylic acid product.

Synthetic Pathway A 3-Methyl-4-nitrobenzoic acid B 4-Amino-3-methylbenzoic acid A->B Reduction C (4-Carboxy-2-methylphenyl)hydrazine hydrochloride B->C Diazotization, Reduction D Ethyl 7-methyl-1H-indole-5-carboxylate C->D Fischer Indole Synthesis E This compound D->E Hydrolysis

Caption: Proposed synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3-methylbenzoic acid

This procedure outlines the reduction of 3-methyl-4-nitrobenzoic acid to 4-amino-3-methylbenzoic acid using palladium on carbon as a catalyst.[2]

  • Materials and Reagents:

    • 3-Methyl-4-nitrobenzoic acid

    • Methanol (MeOH)

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen gas (H₂)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

    • Filtration apparatus (e.g., Büchner funnel)

  • Procedure:

    • In a suitable round-bottom flask, dissolve 3-methyl-4-nitrobenzoic acid in methanol.

    • Carefully add 10% Pd/C to the solution.

    • Secure the flask to the hydrogenation apparatus.

    • Evacuate the flask and purge with hydrogen gas (repeat three times).

    • Pressurize the vessel with hydrogen gas (typically to 50 psi or use a hydrogen balloon) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield 4-amino-3-methylbenzoic acid as a solid. The product can be used in the next step without further purification if deemed sufficiently pure.

Step 2: Synthesis of (4-Carboxy-2-methylphenyl)hydrazine hydrochloride

This step involves the conversion of the amino group of 4-amino-3-methylbenzoic acid to a hydrazine hydrochloride salt.

  • Materials and Reagents:

    • 4-Amino-3-methylbenzoic acid

    • Concentrated Hydrochloric acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Deionized water

  • Equipment:

    • Beaker or round-bottom flask

    • Ice bath

    • Magnetic stirrer

    • Dropping funnel

    • Filtration apparatus

  • Procedure:

    • Suspend 4-amino-3-methylbenzoic acid in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at this temperature for 30 minutes to ensure complete diazotization.

    • In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated HCl and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

    • Collect the precipitated solid by filtration.

    • Wash the solid with a small amount of cold water and then with diethyl ether.

    • Dry the solid under vacuum to obtain (4-carboxy-2-methylphenyl)hydrazine hydrochloride.

Step 3: Synthesis of this compound

This final step is a Fischer indole synthesis followed by ester hydrolysis.

  • Materials and Reagents:

    • (4-Carboxy-2-methylphenyl)hydrazine hydrochloride

    • Ethyl pyruvate

    • Ethanol (EtOH)

    • Concentrated Sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)

    • Sodium hydroxide (NaOH)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and heating mantle

    • Filtration apparatus

  • Procedure (Fischer Indole Synthesis):

    • Suspend (4-carboxy-2-methylphenyl)hydrazine hydrochloride and ethyl pyruvate in ethanol.

    • Heat the mixture to reflux for 1-2 hours to form the hydrazone intermediate.

    • Cool the reaction mixture and slowly add concentrated sulfuric acid or PPA.

    • Heat the mixture to reflux and monitor the reaction by TLC until the hydrazone is consumed.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 7-methyl-1H-indole-5-carboxylate.

  • Procedure (Hydrolysis):

    • Dissolve the crude ethyl 7-methyl-1H-indole-5-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify with concentrated HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Reagents and Expected Yields for the Synthesis of this compound.

StepStarting MaterialReagentsProductTheoretical Yield (per mole of starting material)
13-Methyl-4-nitrobenzoic acidH₂, Pd/C, MeOH4-Amino-3-methylbenzoic acid~95%
24-Amino-3-methylbenzoic acidNaNO₂, HCl, SnCl₂·2H₂O(4-Carboxy-2-methylphenyl)hydrazine hydrochloride~80%
3(4-Carboxy-2-methylphenyl)hydrazine hydrochlorideEthyl pyruvate, H₂SO₄, NaOHThis compound~70%

Table 2: Physicochemical and Spectroscopic Data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Expected ¹H NMR signals (δ, ppm)Expected IR signals (cm⁻¹)
This compoundC₁₀H₉NO₂175.18>200 (decomposes)11.0-12.0 (br s, 1H, COOH), 8.0-8.5 (br s, 1H, NH), 7.0-8.0 (m, 3H, Ar-H), 2.5 (s, 3H, CH₃)3300-2500 (O-H), 3300 (N-H), 1680 (C=O)

Visualization of Experimental Workflow

Experimental Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Hydrazine Formation cluster_2 Step 3: Indole Synthesis and Hydrolysis A1 Dissolve 3-methyl-4-nitrobenzoic acid in MeOH A2 Add Pd/C catalyst A1->A2 A3 Hydrogenate at room temperature A2->A3 A4 Filter to remove catalyst A3->A4 A5 Concentrate to obtain 4-amino-3-methylbenzoic acid A4->A5 B1 Diazotize 4-amino-3-methylbenzoic acid with NaNO2/HCl A5->B1 B2 Reduce diazonium salt with SnCl2 B1->B2 B3 Filter and dry the precipitate B2->B3 C1 React hydrazine with ethyl pyruvate B3->C1 C2 Cyclize with acid catalyst (Fischer Synthesis) C1->C2 C3 Work-up and extract ester C2->C3 C4 Hydrolyze ester with NaOH C3->C4 C5 Acidify to precipitate product C4->C5 C6 Filter, wash, and dry C5->C6 F F C6->F Final Product: This compound

Caption: Detailed workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 7-Methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of 7-Methyl-1H-indole-5-carboxylic acid, a key intermediate in the development of various therapeutic agents. The synthesis is based on a modified Fischer indole synthesis, a robust and scalable method for the preparation of indole derivatives. These application notes offer a comprehensive guide, including a synthetic scheme, detailed experimental procedures, and recommendations for purification and analysis, to ensure high yield and purity of the final product.

Introduction

Indole derivatives are a critical class of heterocyclic compounds widely found in pharmaceuticals and biologically active molecules. Their versatile structure allows for interaction with a multitude of biological targets, making them a cornerstone in drug discovery. Specifically, substituted indole-5-carboxylic acids are recognized as important building blocks for compounds with potential applications in oncology, neurology, and infectious diseases. This compound, with its specific substitution pattern, offers a unique scaffold for the generation of novel chemical entities with potentially enhanced pharmacological profiles. This protocol outlines a reliable method for its synthesis on a large scale, addressing the increasing demand for this intermediate in the pharmaceutical industry.

Synthetic Strategy

The synthesis of this compound is achieved through a multi-step process commencing with the commercially available 4-amino-3-methylbenzoic acid. The key transformation involves a Fischer indole synthesis, which is a reliable and well-established method for constructing the indole ring system. The overall synthetic pathway is depicted below.

Synthesis_Pathway A 4-Amino-3-methylbenzoic acid B Diazotization A->B 1. NaNO2, HCl 2. SnCl2 C 4-Hydrazinoyl-3-methylbenzoic acid B->C D Condensation with Pyruvic Acid C->D E Hydrazone Intermediate D->E F Fischer Indole Synthesis (Cyclization) E->F Heat, Acid Catalyst G This compound F->G

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydrazinoyl-3-methylbenzoic acid
  • Diazotization:

    • In a reaction vessel equipped with a mechanical stirrer and a cooling system, suspend 4-amino-3-methylbenzoic acid (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate vessel, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.

    • Cool this solution to 0 °C.

    • Slowly add the previously prepared diazonium salt solution to the tin(II) chloride solution, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • The resulting precipitate, 4-hydrazinoyl-3-methylbenzoic acid hydrochloride, is collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Step 2: Synthesis of this compound
  • Condensation and Cyclization:

    • In a reaction flask, suspend the 4-hydrazinoyl-3-methylbenzoic acid hydrochloride (1.0 eq) and pyruvic acid (1.2 eq) in a suitable solvent such as ethanol or acetic acid.

    • Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • During the reaction, the intermediate hydrazone is formed in situ, which then undergoes acid-catalyzed cyclization to form the indole ring.

    • After the reaction is complete, cool the mixture to room temperature.

    • The product will precipitate out of the solution. If necessary, the solution can be concentrated to induce further precipitation.

    • Collect the solid product by filtration.

  • Purification:

    • Wash the crude product with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

    • For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water.

    • Dry the purified this compound under vacuum to a constant weight.

Data Presentation

ParameterStarting MaterialIntermediateFinal Product
Compound Name 4-Amino-3-methylbenzoic acid4-Hydrazinoyl-3-methylbenzoic acidThis compound
Molecular Formula C₈H₉NO₂C₈H₁₀N₂O₂C₁₀H₉NO₂
Molecular Weight 151.16 g/mol 166.17 g/mol 175.18 g/mol
Typical Yield N/A80-90%60-75% (from intermediate)
Purity (by HPLC) >98%>95%>98%
Appearance Off-white to light brown solidWhite to pale yellow solidLight yellow to beige solid

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Starting Material Preparation B Diazotization & Reduction A->B C Condensation & Cyclization B->C D Filtration & Washing C->D Crude Product E Recrystallization D->E F Drying E->F H HPLC Analysis F->H Purified Product G TLC Monitoring G->H I NMR & MS Characterization H->I

Application Notes and Protocols for 7-Methyl-1H-indole-5-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic molecules with a wide range of pharmacological activities. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents. Indole derivatives have been successfully developed as anti-cancer, antimicrobial, antiviral, and anti-inflammatory drugs. This document provides detailed application notes and protocols for the use of a specific indole derivative, 7-Methyl-1H-indole-5-carboxylic acid, in drug discovery, with a primary focus on its application in the development of novel cancer immunotherapies.

Application Notes

Primary Application: A Building Block for ENPP1 Inhibitors in Cancer Immunotherapy

This compound has been identified as a valuable molecular fragment, or "tail," in the structure-aided design of potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1]

The Role of ENPP1 in the cGAMP-STING Pathway

The cyclic GMP-AMP (cGAMP)-Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular stress, including that induced by cancer cells.[2] Upon activation by cGAMP, STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. These signaling molecules are crucial for mounting an effective anti-tumor immune response.

However, the enzyme ENPP1, which is present on the cell surface and in the extracellular space, can hydrolyze cGAMP, thereby attenuating the STING-mediated anti-cancer immune response.[2][3] By inhibiting ENPP1, the concentration of extracellular cGAMP can be increased, leading to enhanced STING activation and a more robust anti-tumor immune response. Therefore, small-molecule inhibitors of ENPP1 are being investigated as promising cancer immunotherapy agents.[2]

This compound as a "Tail" Moiety

In the development of ENPP1 inhibitors, a modular design approach is often employed, combining a "head" group that binds to the enzyme's active site (often containing a zinc-binding motif like a phosphonate), a central "core" scaffold, and a "tail" group that occupies a distal pocket. This compound has proven to be an effective "tail" moiety in this context. Its indole ring can form favorable interactions within the binding site, and the methyl and carboxylic acid groups provide points for further chemical modification and influence the overall physicochemical properties of the inhibitor. The carboxylic acid group is typically converted to an amide during the synthesis of the final inhibitor.

Potential Applications in Other Therapeutic Areas

While the most specific data for this compound is in the context of ENPP1 inhibition, derivatives of methyl-1H-indole-carboxylic acids have shown promise in other areas of drug discovery:

  • Anti-parasitic Agents: Derivatives of 5-methyl-1H-indole-2-carboxylic acid have been investigated as inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease.[4]

  • Anti-cancer Agents (Mcl-1 Inhibition): Tricyclic indole-2-carboxylic acid derivatives have been developed as potent inhibitors of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein that is overexpressed in many cancers.[5]

  • Anti-bacterial Agents: Indole-based inhibitors have been synthesized to target bacterial cystathionine γ-lyase (bCSE), an enzyme involved in hydrogen sulfide production, which can enhance the efficacy of antibiotics.[6]

  • Xanthine Oxidase Inhibition: 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been designed as novel inhibitors of xanthine oxidase, a key enzyme in the production of uric acid, for the potential treatment of gout and hyperuricemia.[7]

These examples highlight the versatility of the methyl-indole-carboxylic acid scaffold in medicinal chemistry.

Data Presentation

Table 1: Quantitative Data for ENPP1 Inhibitors Incorporating the this compound Moiety
Compound ID (Derived from)Head GroupCore ScaffoldTail Moiety (Amide of)Ki (nM)
Hybrid Inhibitor ExamplePhosphonatePiperidineThis compound< 2[2]

Note: The specific structures of the hybrid inhibitors are complex. This table represents the components of highly potent inhibitors as described in the source literature.[1][2]

Table 2: Biological Activity of Related Methyl-Indole-Carboxylic Acid Derivatives
Compound ClassSpecific IsomerTargetBiological ActivityReference
Indole-2-carboxamides5-Methyl-1H-indole-2-carboxylic acidTrypanosoma cruzipEC50 up to 6.2[4][8]
Tricyclic Indoles6-Methyl-2,3-dihydro-[1][2]oxazino[2,3,4-hi]indole-5-carboxylic acidMcl-1Ki in the nanomolar range[5]
Indole-ThioureasMethyl-1H-indole-5-carboxylateTyrosinaseIC50 values in the micromolar range[9]
5-Hydroxyindole-3-carboxylic Acids5-Hydroxy-2-methyl-1H-indole-3-carboxylic acidMCF-7 breast cancer cellsEC50 < 10 µM[10]

Experimental Protocols

Protocol 1: General Synthesis of an ENPP1 Inhibitor via Amide Coupling

This protocol describes a general method for coupling this compound with a core scaffold bearing an amine functional group.

Materials:

  • This compound

  • Amine-functionalized core scaffold (e.g., a piperidine derivative)

  • Amide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Add the amide coupling reagent (1.1 equivalents) and the organic base (2.0-3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the amine-functionalized core scaffold (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-coupled product.

Protocol 2: ENPP1 Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of a compound against ENPP1 using cGAMP as a substrate.[1]

Materials:

  • Recombinant human ENPP1

  • 2',3'-cGAMP (substrate)

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl, KCl, CaCl2, MgCl2)

  • Test compound (inhibitor) dissolved in DMSO

  • Quench solution (e.g., EDTA in water)

  • LC-MS/MS system for product detection

Procedure:

  • Prepare a solution of ENPP1 in the assay buffer to a final concentration of approximately 3 nM.

  • Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.

  • In a 96-well plate, add the ENPP1 solution to wells containing the diluted test compound or DMSO (for control).

  • Incubate the enzyme and inhibitor solution for a pre-determined time at room temperature.

  • Initiate the enzymatic reaction by adding cGAMP to a final concentration of approximately 5 µM.

  • Allow the reaction to proceed at room temperature for a set time (e.g., 15-30 minutes).

  • Stop the reaction by adding the quench solution.

  • Analyze the reaction mixture by LC-MS/MS to quantify the amount of product (e.g., AMP and GMP) formed.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 or Ki value by fitting the dose-response data to an appropriate equation.

Mandatory Visualization

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell cGAMP_out Extracellular cGAMP ENPP1 ENPP1 cGAMP_out->ENPP1 Hydrolysis STING STING (on ER membrane) cGAMP_out->STING Transport into cell AMP_GMP AMP + GMP ENPP1->AMP_GMP TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 nucleus Nucleus pIRF3->nucleus Translocates to IFN Type I Interferons nucleus->IFN Upregulates Transcription Inhibitor ENPP1 Inhibitor (e.g., derived from 7-Me-1H-indole-5-COOH) Inhibitor->ENPP1 Inhibits

Caption: The cGAMP-STING signaling pathway and the role of ENPP1 inhibitors.

Synthesis_Workflow cluster_synthesis Synthetic Steps Head Head Group (e.g., Phosphonate) Core Core Scaffold (e.g., Piperidine) Head->Core Linkage Coupling Amide Bond Formation Core->Coupling Tail Tail Moiety (7-Methyl-1H-indole- 5-carboxylic acid) Activation Carboxylic Acid Activation (HATU) Tail->Activation Activation->Coupling Purification Purification (Chromatography) Coupling->Purification Final_Inhibitor Potent ENPP1 Inhibitor Purification->Final_Inhibitor

Caption: General workflow for the synthesis of ENPP1 inhibitors.

Assay_Workflow start Start step1 Prepare ENPP1 and Inhibitor solutions start->step1 step2 Pre-incubate ENPP1 and Inhibitor step1->step2 step3 Initiate reaction with cGAMP step2->step3 step4 Incubate step3->step4 step5 Quench reaction with EDTA step4->step5 step6 Analyze products by LC-MS/MS step5->step6 step7 Calculate % Inhibition and determine IC50/Ki step6->step7 end End step7->end

Caption: Experimental workflow for the ENPP1 inhibition assay.

References

Application Notes and Protocols: Synthesis and Application of 7-Methyl-1H-indole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 7-Methyl-1H-indole-5-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below are based on established synthetic methodologies for indole derivatives and can be adapted for the synthesis of a variety of analogs.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of many natural products and synthetic drugs.[1][2] Their wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, makes them "privileged structures" in drug discovery.[1][2] Specifically, derivatives of indole-5-carboxylic acid have been explored for various therapeutic applications, including as antiproliferative agents and antivirals.[3][4][5][6] The presence of a methyl group at the 7-position can influence the molecule's electronic properties and steric interactions, potentially leading to enhanced biological activity and selectivity.

This document provides detailed protocols for the synthesis of this compound derivatives, summarizes their biological activities with quantitative data, and illustrates relevant biological pathways.

I. Synthesis of this compound Derivatives

A common and versatile method for the synthesis of indole derivatives is the Fischer indole synthesis.[2][7] This method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. The following protocol describes a potential synthetic route to this compound.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 4-Hydrazinobenzoic acid

  • Propionaldehyde

  • Polyphosphoric acid (PPA) or other acidic catalyst (e.g., H₂SO₄, ZnCl₂)

  • Ethanol

  • Diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and equipment

Procedure:

  • Formation of the Hydrazone:

    • In a round-bottom flask, dissolve 4-Hydrazinobenzoic acid (1 equivalent) in ethanol.

    • Add propionaldehyde (1.1 equivalents) dropwise to the solution while stirring at room temperature.

    • Continue stirring for 1-2 hours or until thin-layer chromatography (TLC) indicates the completion of the reaction.

    • The resulting hydrazone may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure to obtain the crude hydrazone.

  • Indolization (Cyclization):

    • Place the crude hydrazone in a flask equipped with a mechanical stirrer.

    • Add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the hydrazone).

    • Heat the mixture with stirring to 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The crude product will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

II. Quantitative Data: Biological Activities of Indole Carboxylic Acid Derivatives

Indole carboxylic acid derivatives have been investigated for a range of biological activities. The following tables summarize some of the reported quantitative data for related compounds.

Table 1: Antiproliferative Activity of Indole-6-carboxylic Acid Derivatives [3]

CompoundTargetIC₅₀ (µg/mL)Cell Line
3b EGFRNot specifiedA549, HUVEC
6e VEGFR-2Not specifiedA549, HUVEC
Unnamed-45.5A549
Unnamed-76.3HUVEC

Table 2: Anti-Trypanosoma cruzi Activity of 1H-Indole-2-carboxamides [8]

CompoundpEC₅₀
1 (methyl at 5') > 5.4
2 (methyl at 5') > 5.4
3 (cyclopropyl at 5') > 6.2
4 (cyclopropyl at 5') > 6.2
37 (ethyl at 5') 6.9
39 (cyclopropyl at 5') 6.2

Table 3: HIV-1 Integrase Inhibitory Activity of Indole-2-carboxylic Acid Derivatives [4]

CompoundIC₅₀ (µM)
3 Not specified (potent)
20a 0.13

Table 4: Cytotoxicity of 5-Hydroxyindole-3-Carboxylic Acid Ester Derivatives against MCF-7 Breast Cancer Cells [5]

CompoundEC₅₀ (µM)
5a < 10
5d (4-methoxy) 4.7
5l < 10

III. Visualizations: Workflows and Pathways

Synthetic and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation start Starting Materials (e.g., 4-Hydrazinobenzoic acid) reaction Chemical Synthesis (e.g., Fischer Indole Synthesis) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Primary Biological Screening (e.g., Antiproliferative Assays) characterization->screening Compound Library hit_id Hit Identification screening->hit_id secondary_assays Secondary Assays (e.g., Enzyme Inhibition) hit_id->secondary_assays lead_opt Lead Optimization secondary_assays->lead_opt lead_opt->reaction SAR Feedback

Caption: Generalized workflow for synthesis and biological evaluation.

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

Many indole derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are crucial in cancer cell signaling.

ligand Growth Factor (e.g., EGF, VEGF) rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) dimerization->downstream inhibitor 7-Methyl-1H-indole- 5-carboxylic acid derivative inhibitor->dimerization Inhibition proliferation Cell Proliferation, Angiogenesis, Survival downstream->proliferation

Caption: Inhibition of RTK signaling by indole derivatives.

IV. Conclusion

The synthesis of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. The Fischer indole synthesis offers a reliable method for accessing the core indole structure, which can be further functionalized to explore structure-activity relationships. The quantitative data from related indole derivatives highlight their potential as potent inhibitors of various biological targets. The provided protocols and workflows serve as a foundational guide for researchers in the synthesis and evaluation of this important class of compounds.

References

Application Notes and Protocols for the Quantification of 7-Methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Methyl-1H-indole-5-carboxylic acid is a small molecule of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices, including biological fluids and reaction mixtures, is crucial for pharmacokinetic studies, process optimization, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a supplementary UV-Vis Spectrophotometric method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations or in-vitro samples.

1.1. Experimental Protocol

1.1.1. Sample Preparation

  • Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this stock, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Sample Extraction: For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interfering matrix components.[1][2][3]

    • SPE Protocol:

      • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

      • Load 1 mL of the pre-treated sample (e.g., plasma with internal standard).

      • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

      • Elute the analyte with 1 mL of methanol.

      • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

    • LLE Protocol:

      • To 1 mL of sample, add 3 mL of ethyl acetate.

      • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

      • Transfer the organic layer to a clean tube and evaporate to dryness.

      • Reconstitute the residue in the mobile phase.

1.1.2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). For MS compatibility, formic acid can be used instead of phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at an appropriate wavelength (e.g., 270 nm), determined by UV scan of the analyte.[5]

  • Run Time: 10 minutes.

1.2. Data Presentation

Table 1: Representative Quantitative Data for HPLC-UV Method

ParameterValue
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Note: This data is representative and should be validated for specific applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like plasma, urine, and tissue homogenates.[6]

2.1. Experimental Protocol

2.1.1. Sample Preparation

  • Protein Precipitation: For plasma or serum samples, protein precipitation is a common and effective preparation method.[2][3]

    • To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

2.1.2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm).[7]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the analyte).

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (to be determined by infusion of a standard solution).

    • Internal Standard: Precursor ion > Product ion.

2.2. Data Presentation

Table 2: Representative Quantitative Data for LC-MS/MS Method

ParameterValue
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 3%

Note: This data is representative and should be validated for specific applications.

UV-Vis Spectrophotometry

This method is a simple and rapid technique suitable for the quantification of pure this compound in a non-absorbing solvent.

3.1. Experimental Protocol

3.1.1. Sample Preparation

  • Dissolve a known amount of the compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

3.1.2. Measurement

  • Record the UV-Vis spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Indole derivatives typically show absorbance maxima in this range.[8][9]

  • Measure the absorbance of the standard solutions and the unknown sample at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

3.2. Data Presentation

Table 3: Representative Quantitative Data for UV-Vis Spectrophotometry

ParameterValue
λmax~270-290 nm (predicted)[5]
Linearity Range1 - 25 µg/mL
Correlation Coefficient (r²)> 0.995

Note: This method is less selective and may be affected by impurities that absorb at the same wavelength.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological or Formulation Sample Precipitation Protein Precipitation (for biological samples) Sample->Precipitation SPE Solid-Phase Extraction Sample->SPE LLE Liquid-Liquid Extraction Sample->LLE Dilution Dilution (for clean samples) Sample->Dilution HPLC HPLC-UV Precipitation->HPLC LCMS LC-MS/MS Precipitation->LCMS UVVis UV-Vis Spectrophotometry Precipitation->UVVis SPE->HPLC SPE->LCMS SPE->UVVis LLE->HPLC LLE->LCMS LLE->UVVis Dilution->HPLC Dilution->LCMS Dilution->UVVis Calibration Calibration Curve Construction HPLC->Calibration LCMS->Calibration UVVis->Calibration Quantification Concentration Calculation Calibration->Quantification Validation Method Validation Quantification->Validation HPLC_Method_Workflow cluster_sample Sample Handling cluster_hplc HPLC System cluster_output Data Analysis Start Sample Prep Sample Preparation (SPE or LLE) Start->Prep Inject Injection Prep->Inject Column C18 Column Separation Inject->Column Detect UV Detection Column->Detect Chromatogram Chromatogram Detect->Chromatogram Quantify Quantification Chromatogram->Quantify

References

Application Note: Protocol for the Purification of 7-Methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 7-Methyl-1H-indole-5-carboxylic acid is a member of the indole carboxylic acid family, a class of compounds with significant interest in medicinal chemistry and drug discovery. The purity of such compounds is critical for accurate biological evaluation and subsequent development. This document outlines a detailed protocol for the purification of this compound from a crude reaction mixture, employing a two-step process of column chromatography followed by recrystallization.

Due to the presence of a polar carboxylic acid group, the purification of indole derivatives like this compound can be challenging. Common issues include poor solubility in non-polar organic solvents and strong interactions with silica gel, which can lead to peak tailing during chromatography.[1][2] This protocol is designed to address these challenges and yield a final product of high purity.

Experimental Protocols

This protocol is divided into two main stages: initial purification by flash column chromatography and final purification by recrystallization.

Part 1: Purification by Flash Column Chromatography

This step aims to remove the bulk of impurities from the crude product. Given the polar nature of the target compound, a normal-phase silica gel chromatography approach with a polar mobile phase is recommended.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Glass column for flash chromatography

  • Fraction collector or test tubes

  • Rotary evaporator

Methodology:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH mixture).

    • Spot the dissolved crude material onto a TLC plate.

    • Develop the TLC plate using a solvent system such as 95:5 DCM:MeOH with a few drops of acetic acid to improve spot shape.

    • Visualize the spots under a UV lamp. The presence of multiple spots indicates impurities.

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pack the chromatography column with the silica gel slurry.

    • Equilibrate the column by running a mobile phase of lower polarity than the elution solvent (e.g., 100% hexanes, followed by a gradient to the starting elution conditions).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a strong solvent like a DCM/MeOH mixture.[1]

    • In a separate flask, add a small amount of silica gel.

    • Add the dissolved crude product to the silica gel and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. This is the dry loading method.[1]

    • Carefully add the dry-loaded sample to the top of the packed column.[1]

  • Elution:

    • Begin elution with a mobile phase of low polarity (e.g., 100% DCM or an ethyl acetate/hexanes mixture).[1]

    • Gradually increase the polarity of the mobile phase. A common gradient for indole carboxylic acids is from 0% to 5% methanol in dichloromethane.[3]

    • To mitigate peak tailing caused by the acidic nature of the carboxylic acid interacting with the silica gel, a small amount of an acidic modifier (e.g., 0.5% acetic acid) or a basic modifier like triethylamine (TEA) can be added to the mobile phase.[1][2]

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis and Pooling:

    • Spot each fraction onto a TLC plate and develop it using the same solvent system as in the initial analysis.

    • Visualize the TLC plates under a UV lamp. Indole derivatives are typically UV-active and will appear as dark spots.[2]

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the partially purified product.

Part 2: Purification by Recrystallization

This final step is designed to achieve high purity of the target compound.

Materials and Equipment:

  • Partially purified this compound

  • Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, hexanes)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection:

    • The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For indole carboxylic acids, polar solvents like ethanol or methanol are often suitable.[4]

    • Test the solubility of a small amount of the partially purified product in various solvents to determine the best one or a suitable solvent mixture.

  • Dissolution:

    • Place the partially purified product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

    • If no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound.[1]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum to remove all traces of solvent.

  • Purity Assessment:

    • Determine the melting point of the purified crystals. A sharp melting point is indicative of high purity.

    • Analyze the final product by techniques such as NMR, HPLC, or LC-MS to confirm its identity and purity.

Data Presentation

Table 1: Summary of Purification Parameters and Expected Results

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica GelN/A
Mobile Phase Gradient of 0-5% MeOH in DCMEthanol or Methanol
Expected Yield >80% (step yield)>90% (step yield)
Expected Purity >95%>99%
Physical Appearance Off-white to light yellow solidWhite crystalline solid

Visualizations

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography (Silica Gel, DCM/MeOH) TLC->Column Optimize Conditions Fractions Collect Fractions Column->Fractions Pool Pool Pure Fractions Fractions->Pool TLC Monitoring Evaporate1 Evaporation Pool->Evaporate1 Recrystallize Recrystallization (Ethanol) Evaporate1->Recrystallize Filter Filtration & Drying Recrystallize->Filter Pure Pure Product (>99%) Filter->Pure

Caption: Workflow for the purification of this compound.

SignalingPathway cluster_cell Cell Receptor Hypothetical Receptor (e.g., GPCR) G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory effect) Gene_Expression->Cellular_Response Leads to Indole 7-Methyl-1H-indole- 5-carboxylic acid Indole->Receptor Binding

Caption: Hypothetical signaling pathway for an indole carboxylic acid derivative.

References

Application Notes and Protocols for 7-Methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following handling, storage, and safety information is based on best practices for handling chemical compounds and data from structurally similar indole carboxylic acid derivatives. A specific Safety Data Sheet (SDS) for 7-Methyl-1H-indole-5-carboxylic acid was not available at the time of this writing. Researchers should always perform a thorough risk assessment before handling any chemical and consult the supplier's specific documentation if available.

Introduction

This compound is a member of the indole carboxylic acid family, a class of compounds with significant interest in pharmaceutical and biological research. Proper handling and storage are crucial to ensure the compound's integrity, maximize its shelf-life, and protect the health and safety of laboratory personnel. These application notes provide detailed protocols for the safe handling, storage, and stability assessment of this compound.

Material Properties and Safety Data

Due to the lack of specific data for this compound, the following table summarizes key safety and physical property data from closely related indole carboxylic acid derivatives. This information should be used as a guideline for risk assessment and experimental planning.

PropertyIndole-5-carboxylic acid methyl ester1-Methyl-1H-indole-5-carboxylic acidIndole-3-carboxylic acid
Appearance Solid[1]-Light beige crystalline powder
Melting Point 126-128°C[1]--
Storage Temperature -20°C[1]Store in a dry, cool and well-ventilated place[2]2-8°C
Incompatibilities -Strong oxidizing agents, Strong bases, Amines, Strong reducing agents[2]-
Hazardous Decomposition Carbon Oxides, Nitrogen Oxides (NOx)[1]Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)-

Handling Procedures

3.1 Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following standard laboratory PPE:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[1]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved N100 (US) or P3 (EN 143) particulate respirator is recommended.[1]

3.2 Engineering Controls

  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powder or preparing solutions.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

3.3 Handling Protocol

  • Preparation: Designate a specific area for handling the compound. Ensure the work surface is clean and uncluttered.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation. Avoid generating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. If solubility is an issue, sonication may be recommended. For example, Indole-3-carboxylic acid is soluble in DMSO.

  • Spill Management: In case of a spill, avoid breathing dust. Wear appropriate PPE, sweep up the solid material, and place it in a suitable container for disposal. Do not let the product enter drains.[1]

  • Decontamination: Clean the work area and any contaminated equipment thoroughly after handling.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Storage Procedures

Proper storage is essential to maintain the stability and purity of this compound.

  • Container: Keep the compound in a tightly closed container.[2]

  • Atmosphere: Store in a dry and well-ventilated place.[2] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: Based on data for analogous compounds, storage at -20°C is recommended for long-term stability, especially for solid powders.[3] For short-term storage, a cool and dry location away from heat sources is acceptable.

  • Light: Protect from light, as indole derivatives can be light-sensitive.

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, amines, and strong reducing agents.[2]

Experimental Protocols

5.1 Protocol for Assessing Chemical Stability

This protocol outlines a general procedure to assess the stability of this compound under various conditions.

  • Objective: To determine the degradation profile of the compound under stress conditions of temperature, humidity, and light.

  • Materials:

    • This compound (solid)

    • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

    • Vials (amber and clear)

    • Oven, humidity chamber, and photostability chamber

    • HPLC system with a suitable column (e.g., C18)

  • Methodology:

    • Sample Preparation: Prepare multiple accurately weighed samples of the compound in both clear and amber vials. Prepare a stock solution in a suitable solvent for HPLC analysis.

    • Initial Analysis (T=0): Analyze the stock solution using a validated HPLC method to determine the initial purity and retention time of the parent compound.

    • Stress Conditions:

      • Thermal Stress: Place samples in an oven at elevated temperatures (e.g., 40°C, 60°C).

      • Humidity Stress: Place samples in a humidity chamber (e.g., 25°C/75% RH).

      • Photostability: Expose samples in clear vials to a controlled light source (as per ICH Q1B guidelines). Keep control samples in amber vials under the same temperature conditions.

    • Time Points: Withdraw samples at predetermined time points (e.g., 24h, 48h, 1 week, 1 month).

    • Analysis: Dissolve the stressed solid samples in the initial solvent and analyze by HPLC.

    • Data Evaluation: Compare the chromatograms of the stressed samples to the T=0 sample. Calculate the percentage of remaining parent compound and identify any major degradation products.

Visualizations

Handling_and_Storage_Workflow Workflow for Safe Handling and Storage cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal start Start: Receive Chemical risk_assessment Perform Risk Assessment (Consult SDS of Analogs) start->risk_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe engineering_controls Verify Engineering Controls (Fume Hood, Eyewash Station) ppe->engineering_controls weigh Weigh Solid in Ventilated Enclosure engineering_controls->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve spill Spill? dissolve->spill spill_protocol Execute Spill Protocol spill->spill_protocol Yes storage Store in Tightly Closed, Light-Protected Container spill->storage No spill_protocol->weigh temp_control Store at Recommended Temp (e.g., -20°C) storage->temp_control waste Dispose of Waste (Follow Institutional Guidelines) temp_control->waste end End waste->end Stability_Assessment_Protocol Protocol for Chemical Stability Assessment cluster_setup Experiment Setup cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation prep_samples Prepare Weighed Samples (Clear & Amber Vials) initial_analysis T=0 Analysis (HPLC for Initial Purity) prep_samples->initial_analysis stress_conditions Expose Samples to Stressors initial_analysis->stress_conditions thermal Thermal (40°C, 60°C) stress_conditions->thermal humidity Humidity (25°C/75% RH) stress_conditions->humidity photo Photostability (ICH Q1B) stress_conditions->photo time_points Withdraw Samples at Time Points thermal->time_points humidity->time_points photo->time_points hplc_analysis Analyze by HPLC time_points->hplc_analysis data_eval Evaluate Data (% Degradation) hplc_analysis->data_eval conclusion Draw Conclusion on Stability data_eval->conclusion

References

Application Notes and Protocols: Derivatization of 7-Methyl-1H-indole-5-carboxylic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and approved drugs. The indole nucleus is a "privileged" structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. Specifically, derivatives of indole-5-carboxylic acid have demonstrated significant potential in drug discovery, exhibiting activities such as anticancer, antimicrobial, and enzyme inhibition. This document provides detailed application notes and protocols for the derivatization of 7-Methyl-1H-indole-5-carboxylic acid, a promising starting material for generating diverse chemical libraries for biological screening. The primary derivatization strategy focuses on the versatile and widely applicable amide coupling reaction at the 5-carboxylic acid position.

Derivatization Strategy: Amide Coupling

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, allowing for the straightforward linkage of a carboxylic acid with a diverse array of primary and secondary amines. This strategy enables the systematic exploration of the chemical space around the this compound core, facilitating structure-activity relationship (SAR) studies. The general scheme involves the activation of the carboxylic acid followed by nucleophilic attack by an amine.

Biological Relevance of Indole-5-Carboxamide Derivatives

Derivatives of indole-5-carboxamides have shown potent inhibitory activity against several key biological targets implicated in various diseases. These include:

  • Monoamine Oxidase B (MAO-B): An enzyme involved in the degradation of neurotransmitters like dopamine.[1] MAO-B inhibitors are used in the treatment of Parkinson's disease.[1]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is a key target in cancer therapy.

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, and its inhibition is a promising strategy for cancer treatment.

The derivatization of this compound allows for the generation of novel compounds that can be screened against these and other relevant biological targets.

Data Presentation: Biological Activity of Indole-5-Carboxamide Analogs

The following tables summarize the biological activities of various indole-5-carboxamide derivatives, demonstrating the potential of this chemical class. While these examples do not specifically feature the 7-methyl substitution, they highlight the potent activities that can be achieved through derivatization of the indole-5-carboxylic acid scaffold.

Table 1: Monoamine Oxidase B (MAO-B) Inhibition

CompoundStructurehMAO-B IC₅₀ (nM)Selectivity vs. hMAO-A
N-(3,4-dichlorophenyl)-1H-indole-5-carboxamideIndole-5-carboxamide core with a 3,4-dichlorophenyl substituent on the amide nitrogen.0.227>5700-fold

Data sourced from a study on indazole- and indole-5-carboxamides as MAO-B inhibitors.[1]

Table 2: EGFR and CDK2 Inhibition

Compound ID5-substituent on IndoleAmide MoietyEGFR IC₅₀ (nM)CDK2 IC₅₀ (nM)
5i -ClN-(4-methoxyphenethyl)9746
5j -FN-(4-methoxyphenethyl)8533

Data adapted from a study on 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. While the core is an indole-2-carboxamide, the data illustrates the potential for potent dual inhibition within the broader indole carboxamide class.

Experimental Protocols

The following are detailed protocols for the amide coupling of this compound with a representative amine.

Protocol 1: Amide Coupling using HATU

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., benzylamine)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous Lithium Chloride (LiCl) solution

  • 5% aqueous Hydrochloric Acid (HCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Protocol 2: Amide Coupling using EDC/NHS

Materials:

  • This compound

  • Desired primary or secondary amine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 5% aqueous Hydrochloric Acid (HCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • Reaction Setup: In a dry flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

  • Activation: Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 30-60 minutes to form the active ester.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the activated carboxylic acid solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Mandatory Visualizations

Derivatization_Workflow Start 7-Methyl-1H-indole- 5-carboxylic acid Activation Carboxylic Acid Activation (e.g., HATU, EDC/NHS) Start->Activation Coupling Amide Coupling Reaction Activation->Coupling Amine Diverse Amine Building Blocks Amine->Coupling Purification Purification (Chromatography) Coupling->Purification Library Library of Novel Indole-5-carboxamides Purification->Library Screening Biological Screening (Enzyme Assays, Cell-based Assays) Library->Screening Data Data Analysis (IC50, SAR) Screening->Data Hit Hit Identification & Lead Optimization Data->Hit

Experimental Workflow for Derivatization and Screening.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival Inhibitor Indole-5-carboxamide Inhibitor Inhibitor->EGFR Inhibits

Simplified EGFR Signaling Pathway and Inhibition.

CDK2_Cell_Cycle_Pathway G1 G1 Phase CyclinE_CDK2 Cyclin E / CDK2 Complex G1->CyclinE_CDK2 Activation S S Phase (DNA Replication) G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Rb_E2F Rb-E2F Complex CyclinE_CDK2->Rb_E2F Phosphorylates Rb E2F Free E2F Rb_E2F->E2F Releases E2F E2F->S Promotes Transition Inhibitor Indole-5-carboxamide Inhibitor Inhibitor->CyclinE_CDK2 Inhibits

Role of CDK2 in G1/S Cell Cycle Transition.

References

Application Notes and Protocols: 7-Methyl-1H-indole-5-carboxylic acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the use of 7-Methyl-1H-indole-5-carboxylic acid as a fluorescent probe. The following application notes and protocols are hypothetical and based on the known properties of analogous indole derivatives. These protocols are intended to serve as a template for the investigation of its potential as a fluorescent probe.

Introduction

Indole and its derivatives are a well-established class of fluorophores utilized in the development of fluorescent probes for biological and chemical sensing.[1][2] The indole scaffold's inherent fluorescence is sensitive to the molecular environment, making it a suitable candidate for probes designed to detect changes in polarity, viscosity, pH, and for the specific detection of ions and biomolecules.[1][3] this compound possesses the core indole structure with a carboxylic acid moiety, suggesting its potential as a pH-sensitive fluorescent probe. The protonation state of the carboxylic acid group can influence the electronic properties of the indole ring, potentially leading to changes in fluorescence intensity or spectral shifts.

This document outlines a hypothetical application of this compound as a fluorescent probe for pH measurement and provides protocols for its characterization and use.

Hypothetical Photophysical Properties

The following table summarizes the projected photophysical properties of this compound based on data from similar indole-based fluorophores. These values require experimental verification.

PropertyHypothetical Value
Excitation Maximum (λex) ~280 - 310 nm
Emission Maximum (λem) ~340 - 360 nm
Quantum Yield (ΦF) 0.1 - 0.3 in aqueous buffer
Molar Extinction Coefficient (ε) ~5,000 - 10,000 M⁻¹cm⁻¹
Stokes Shift ~40 - 60 nm

Applications

pH Sensing in Aqueous Solutions

The carboxylic acid group of this compound is expected to have a pKa in the physiological range. The protonation and deprotonation of this group can alter the fluorescence of the indole ring, allowing for ratiometric or intensity-based pH measurements.

Labeling of Biomolecules

The carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to form an active ester, which can then be used to covalently label primary amines on proteins, peptides, and other biomolecules. This would allow the use of this compound as a fluorescent tag.

Experimental Protocols

Protocol 1: Characterization of pH-Dependent Fluorescence

This protocol describes the steps to determine the pH-dependent fluorescence properties of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers)

  • Spectrofluorometer

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: For each pH value to be tested, prepare a 10 µM working solution of the probe by diluting the stock solution in the corresponding aqueous buffer. Ensure the final concentration of DMSO is less than 1%.

  • Fluorescence Measurement:

    • Set the spectrofluorometer to record the emission spectrum from 320 nm to 500 nm, with an excitation wavelength of 290 nm.

    • Measure the fluorescence emission spectrum for each working solution at different pH values.

    • Record the fluorescence intensity at the emission maximum for each pH.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • Determine the pKa by fitting the data to the Henderson-Hasselbalch equation.

Hypothetical pH Titration Data

pHRelative Fluorescence Intensity (a.u.)
2.0100
3.095
4.080
5.055
6.030
7.015
8.010
9.010
10.010
Protocol 2: Covalent Labeling of a Protein

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Protein to be labeled (e.g., Bovine Serum Albumin, BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Anhydrous DMSO

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • Add a 1.5-fold molar excess of both EDC and NHS to the solution.

    • Incubate at room temperature for 1 hour to form the NHS-ester.

  • Protein Labeling:

    • Dissolve the protein in PBS at a concentration of 1-5 mg/mL.

    • Add the activated probe solution to the protein solution at a 10 to 20-fold molar excess.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove the unreacted probe and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization:

    • Confirm labeling by measuring the absorbance and fluorescence of the purified protein conjugate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Prepare 10 µM Working Solutions in Buffers (pH 2-10) prep_stock->prep_work set_spectro Set Spectrofluorometer (λex = 290 nm, λem = 320-500 nm) prep_work->set_spectro measure_fluor Measure Fluorescence Spectra set_spectro->measure_fluor plot_data Plot Intensity vs. pH measure_fluor->plot_data fit_curve Fit Data to Henderson-Hasselbalch Equation plot_data->fit_curve det_pka Determine pKa fit_curve->det_pka

Caption: Workflow for pH-dependent fluorescence characterization.

signaling_pathway cluster_cell Cellular Environment probe This compound (Probe) lysosome Lysosome (Acidic pH) probe->lysosome Localization cytosol Cytosol (Neutral pH) probe->cytosol Localization high_fluor High Fluorescence lysosome->high_fluor Protonation low_fluor Low Fluorescence cytosol->low_fluor Deprotonation

Caption: Hypothetical use in monitoring cellular pH.

References

Application Notes and Protocols: Synthesis of Radiolabeled 7-Methyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of radiolabeled 7-Methyl-1H-indole-5-carboxylic acid, a crucial building block for the development of novel radiotracers used in pharmaceutical research. The synthesis involves a multi-step sequence, beginning with the preparation of 7-methylindole, followed by bromination to yield 5-bromo-7-methylindole. Subsequent carboxylation via a Grignard reaction, followed by the introduction of a carbon-14 radiolabel using [¹⁴C]CO₂, affords the desired radiolabeled product. This protocol includes detailed experimental procedures, data presentation in tabular format, and a workflow diagram to ensure reproducibility.

Introduction

Radiolabeled compounds are indispensable tools in drug discovery and development, enabling the study of absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. This compound and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. The ability to introduce a radiolabel, such as carbon-14, into this scaffold allows for quantitative analysis of the compound's fate in biological systems. This application note details a robust method for the synthesis of [¹⁴C]-7-Methyl-1H-indole-5-carboxylic acid.

Data Presentation

Table 1: Summary of Reaction Yields

StepReactionStarting MaterialProductTypical Yield (%)
1Fischer Indole Synthesis2,3-dimethylaniline7-Methylindole75-85
2Bromination7-Methylindole5-Bromo-7-methylindole80-90
3Grignard Reaction and Carboxylation5-Bromo-7-methylindoleThis compound60-70
4Radiolabeling with [¹⁴C]CO₂5-Bromo-7-methylindole[¹⁴C]-7-Methyl-1H-indole-5-carboxylic acid50-60

Table 2: Characterization Data of Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Key Analytical Data (¹H NMR, MS)
7-MethylindoleC₉H₉N131.17White to off-white solid81-83¹H NMR (CDCl₃): δ 8.05 (s, 1H), 7.50 (d, 1H), 7.05 (d, 1H), 6.95 (t, 1H), 6.50 (m, 1H), 2.50 (s, 3H). MS (EI): m/z 131 [M]⁺.
5-Bromo-7-methylindoleC₉H₈BrN210.07Light yellow solid98-100¹H NMR (CDCl₃): δ 8.10 (s, 1H), 7.65 (s, 1H), 7.20 (s, 1H), 6.45 (m, 1H), 2.45 (s, 3H). MS (EI): m/z 209/211 [M]⁺.
This compoundC₁₀H₉NO₂175.18White to pale yellow solid210-212¹H NMR (DMSO-d₆): δ 12.2 (s, 1H), 11.2 (s, 1H), 8.10 (s, 1H), 7.60 (s, 1H), 7.30 (t, 1H), 6.45 (m, 1H), 2.40 (s, 3H). MS (ESI): m/z 174 [M-H]⁻.
[¹⁴C]-7-Methyl-1H-indole-5-carboxylic acidC₉[¹⁴C]H₉NO₂~177.18White to pale yellow solid210-212Radiochemical Purity: >98% (by HPLC). Specific Activity: >50 mCi/mmol.

Experimental Protocols

Step 1: Synthesis of 7-Methylindole

This procedure is adapted from the Fischer indole synthesis.

Materials:

  • 2,3-dimethylaniline

  • Pyruvic acid

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • To a stirred solution of 2,3-dimethylaniline (1.0 eq) in toluene, add pyruvic acid (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 2 hours with a Dean-Stark trap to remove water.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • To the resulting crude hydrazone, add polyphosphoric acid (10 eq by weight).

  • Heat the mixture to 120 °C for 1 hour.

  • Cool the reaction mixture to 80 °C and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Hexane/Ethyl acetate gradient) to afford 7-methylindole.

Step 2: Synthesis of 5-Bromo-7-methylindole

Materials:

  • 7-Methylindole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • Dissolve 7-methylindole (1.0 eq) in DMF at 0 °C.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Hexane/Ethyl acetate gradient) to yield 5-bromo-7-methylindole.

Step 3: Synthesis of this compound (Unlabeled)

This protocol is based on the Grignard reaction of the corresponding aryl bromide with carbon dioxide.

Materials:

  • 5-Bromo-7-methylindole

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen). Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 5-bromo-7-methylindole (1.0 eq) in anhydrous THF dropwise to the activated magnesium turnings. The reaction may require gentle heating to initiate.

  • Once the Grignard reagent formation is complete (as indicated by the consumption of magnesium), cool the reaction mixture to -78 °C.

  • Carefully add crushed dry ice (excess) to the Grignard solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to give this compound.

Step 4: Synthesis of [¹⁴C]-7-Methyl-1H-indole-5-carboxylic acid

This is a late-stage radiolabeling protocol using [¹⁴C]CO₂. All work with radioactive materials must be conducted in a designated and properly shielded radiochemistry laboratory by trained personnel.

Materials:

  • 5-Bromo-7-methylindole

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous tetrahydrofuran (THF)

  • [¹⁴C]Carbon dioxide (gas or generated from Ba[¹⁴C]O₃)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • HPLC system for purification and analysis

Procedure:

  • Prepare the Grignard reagent of 5-bromo-7-methylindole in anhydrous THF as described in Step 3.

  • Connect the reaction flask to a vacuum line equipped with a manifold for introducing [¹⁴C]CO₂.

  • Cool the Grignard solution to -78 °C.

  • Introduce a known amount of [¹⁴C]CO₂ gas into the reaction flask. The [¹⁴C]CO₂ can be generated by adding a strong acid (e.g., concentrated sulfuric acid) to Ba[¹⁴C]O₃ in a separate, connected flask.

  • Allow the reaction to proceed at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with 1 M HCl.

  • Work up the reaction mixture as described in Step 3.

  • Purify the crude product using preparative HPLC to obtain [¹⁴C]-7-Methyl-1H-indole-5-carboxylic acid with high radiochemical purity.

  • Determine the specific activity of the final product using a calibrated radiation detector and by measuring the mass of the compound.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Bromination cluster_step3 Step 3 & 4: Carboxylation & Radiolabeling 2_3_dimethylaniline 2,3-dimethylaniline 7_methylindole 7-Methylindole 2_3_dimethylaniline->7_methylindole Pyruvic acid, PPA 5_bromo_7_methylindole 5-Bromo-7-methylindole 7_methylindole->5_bromo_7_methylindole NBS, DMF Grignard_Reagent Grignard Reagent 5_bromo_7_methylindole->Grignard_Reagent Mg, THF Final_Product [14C]-7-Methyl-1H-indole-5-carboxylic acid Grignard_Reagent->Final_Product 1. [14C]CO2 2. H3O+

Caption: Synthetic workflow for radiolabeled this compound.

Conclusion

The described methodology provides a reliable and reproducible pathway for the synthesis of radiolabeled this compound. The use of a late-stage radiolabeling strategy is efficient and minimizes the handling of radioactive materials throughout the synthetic sequence. This application note serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the production of this important radiotracer for preclinical studies.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 7-Methyl-1H-indole-5-carboxylic acid synthesis.

Overall Synthesis Workflow

The synthesis of this compound can be effectively achieved via the Fischer indole synthesis. This process involves the acid-catalyzed reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde, followed by cyclization. A plausible route starts from 4-amino-3-methylbenzoic acid.

synthesis_workflow A 4-Amino-3-methylbenzoic acid B Diazotization (NaNO2, HCl) A->B C Reduction (e.g., Na2SO3) B->C D 4-Hydrazino-3-methylbenzoic acid C->D E Fischer Indole Synthesis (with pyruvic acid, acid catalyst) D->E F 2,7-Dimethyl-1H-indole-5-carboxylic acid E->F G Decarboxylation (optional, if starting from a different ketoacid) F->G H This compound G->H

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high overall yield?

A1: The crucial step is the Fischer indole synthesis cyclization. The yield of this step is highly dependent on the choice of acid catalyst, reaction temperature, and the purity of the starting 4-hydrazino-3-methylbenzoic acid. The electronic nature of the substituents on the phenylhydrazine ring can also influence the reaction; electron-donating groups tend to speed up the reaction, while electron-withdrawing groups can hinder it.

Q2: Which acid catalysts are most effective for this synthesis?

A2: A range of Brønsted and Lewis acids can be used.[1] Commonly employed catalysts include:

  • Brønsted Acids: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (PTSA).[1]

  • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[1] The optimal catalyst is substrate-dependent and may require empirical optimization. A good starting point is often refluxing in a solvent like acetic acid or using PPA.

Q3: Can I use a one-pot method for this synthesis?

A3: While a one-pot synthesis from the corresponding aniline is theoretically possible, a stepwise approach with isolation and purification of the intermediate 4-hydrazino-3-methylbenzoic acid is highly recommended. This allows for better control over the reaction conditions for the critical cyclization step and often leads to higher purity of the final product.

Q4: My reaction is not proceeding to completion. What could be the issue?

A4: Incomplete conversion can be due to several factors:

  • Insufficiently strong acid catalyst: Consider switching to a stronger acid like PPA or increasing the catalyst loading.

  • Low reaction temperature: The Fischer indole synthesis often requires elevated temperatures to proceed efficiently. Ensure the reaction is being heated adequately.

  • Poor quality of starting materials: Impurities in the phenylhydrazine or ketone/aldehyde can inhibit the reaction.

  • Electron-withdrawing groups: The carboxylic acid group on the phenylhydrazine is electron-withdrawing and can slow down the reaction. More forcing conditions (higher temperature, stronger acid) may be necessary.

Q5: How can I best purify the final product?

A5: Purification of this compound typically involves the following steps:

  • Aqueous workup: After the reaction, the mixture is often quenched with water. The acidic nature of the product allows for purification through acid-base extraction. Dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate), washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified carboxylic acid can be effective.

  • Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water.

  • Column chromatography: If significant impurities remain, silica gel column chromatography may be necessary. A polar eluent system, often containing a small amount of acetic acid to improve the peak shape of the carboxylic acid, will likely be required.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of indole product - Inactive catalyst- Reaction temperature too low- Impure starting materials- Strong electron-withdrawing effect of the carboxylic acid group- Use a freshly opened or purified acid catalyst.- Increase the reaction temperature, potentially to reflux.- Ensure the purity of the 4-hydrazino-3-methylbenzoic acid and the ketone/aldehyde.- Consider using a stronger acid catalyst like polyphosphoric acid (PPA).
Formation of multiple products (observed by TLC) - Competing side reactions- Isomer formation- Decomposition of starting materials or product- Optimize the reaction temperature and time to minimize byproduct formation.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if starting materials are air-sensitive.- Use a milder acid catalyst or lower the reaction temperature.
Difficulty in isolating the product - Product is soluble in the reaction mixture- Emulsion formation during workup- After quenching the reaction, adjust the pH of the aqueous solution to below the pKa of the carboxylic acid (typically pH 2-3) to ensure precipitation.- If an emulsion forms during extraction, add brine to help break it.- Consider a different workup procedure, such as evaporation of the solvent followed by trituration with a non-polar solvent.
Product is dark and tarry - High reaction temperature leading to decomposition- Strong acid causing polymerization- Reduce the reaction temperature.- Use a milder catalyst or a shorter reaction time.- Consider performing the reaction in a higher boiling point solvent to allow for better temperature control.
Quantitative Data Summary
Parameter Condition 1 Condition 2 Condition 3 Expected Yield Range
Catalyst Acetic Acidp-Toluenesulfonic acidPolyphosphoric acid
Solvent Acetic AcidTolueneNone
Temperature RefluxReflux100-150 °C
Reaction Time 2-6 hours4-12 hours1-3 hours40-75%

Note: These are representative conditions based on general Fischer indole syntheses and may require optimization for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydrazino-3-methylbenzoic acid
  • Diazotization: Dissolve 4-amino-3-methylbenzoic acid in dilute hydrochloric acid and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Reduction: In a separate flask, prepare a solution of sodium sulfite or tin(II) chloride in water and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • The resulting phenylhydrazine derivative may precipitate. If not, carefully acidify the solution to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Fischer Indole Synthesis of this compound
  • Combine 4-hydrazino-3-methylbenzoic acid and a slight excess of pyruvic acid in a round-bottom flask.

  • Add the chosen acid catalyst (e.g., polyphosphoric acid, or a solution of p-toluenesulfonic acid in a suitable solvent like toluene).

  • Heat the mixture with stirring to the desired temperature (e.g., 100-150 °C for PPA, or reflux for a solvent-based system) and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Workup: Carefully quench the reaction by adding the mixture to ice water.

  • Adjust the pH of the aqueous solution with a base (e.g., NaOH) to dissolve the carboxylic acid product.

  • Wash the basic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.

  • Re-acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the crude this compound.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Visualizations

Fischer Indole Synthesis Mechanism

fischer_indole_mechanism A Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone Formation A->B C Tautomerization to Ene-hydrazine B->C D [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) C->D E Di-imine Intermediate D->E F Aromatization E->F G Cyclization F->G H Ammonia Elimination G->H I Indole Product H->I troubleshooting_logic Start Low Yield Issue Check_Completion Is the reaction going to completion? Start->Check_Completion Increase_Temp_Acid Increase temperature or use stronger acid Check_Completion->Increase_Temp_Acid No Multiple_Products Are there multiple products by TLC? Check_Completion->Multiple_Products Yes End Improved Yield Increase_Temp_Acid->End Check_Purity Check starting material purity Check_Purity->End Optimize_Conditions Optimize temperature and reaction time Multiple_Products->Optimize_Conditions Yes Purification_Issues Difficulty in purification/isolation? Multiple_Products->Purification_Issues No Optimize_Conditions->End Adjust_Workup Adjust workup pH, use different extraction solvent Purification_Issues->Adjust_Workup Yes Tarry_Product Is the product tarry? Purification_Issues->Tarry_Product No Adjust_Workup->End Lower_Temp_Milder_Acid Lower temperature or use milder acid Tarry_Product->Lower_Temp_Milder_Acid Yes Tarry_Product->End No Lower_Temp_Milder_Acid->End

References

Technical Support Center: Synthesis of 7-Methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 7-Methyl-1H-indole-5-carboxylic acid, targeting common issues encountered by researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound?

A1: The most prevalent and versatile method for constructing the indole core is the Fischer Indole Synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone.[1][3] For the target molecule, this typically involves reacting a suitably substituted phenylhydrazine (e.g., (4-carboxy-2-methylphenyl)hydrazine) with a ketone or aldehyde, such as pyruvic acid, under acidic conditions and often at elevated temperatures.[2][3]

Q2: My final product shows low purity. What are the most likely impurities?

A2: Impurities can arise from various stages of the synthesis, including precursor synthesis, the main cyclization reaction, and final work-up steps. Common side products include starting materials, incompletely reacted intermediates, and isomers. Specific impurities may include unreacted substituted phenylhydrazine, residual dicarboxylic acid from an incomplete decarboxylation step, or the corresponding ethyl ester from incomplete hydrolysis.

Q3: The yield of my Fischer Indole Synthesis is consistently low (under 50%). What are the potential causes?

A3: Low yields in the Fischer Indole Synthesis are a known issue, with some preparations reporting yields in the 40-50% range due to the formation of undesired byproducts.[4] Key factors influencing yield include:

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) are critical.[1] Sub-optimal conditions can lead to degradation of starting materials or intermediates.

  • Temperature: The reaction often requires high temperatures, which can promote side reactions or decomposition.[2]

  • Purity of Starting Materials: Impurities in the initial arylhydrazine or carbonyl compound can inhibit the reaction or lead to difficult-to-remove side products.

  • Atmosphere: Some intermediates may be sensitive to oxidation; conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes improve yields.

Q4: I observe an unexpected mass peak corresponding to the loss of 44 Da (CO₂). What does this indicate?

A4: A mass peak corresponding to a loss of 44 Da suggests unintended decarboxylation. While the goal is to form the 5-carboxylic acid, harsh thermal or acidic conditions used during the reaction or work-up can sometimes lead to the loss of the desired carboxyl group, forming 7-methyl-1H-indole as a byproduct.

Troubleshooting Guide

Problem 1: Presence of Isomeric or Structurally Related By-products

During the Fischer Indole Synthesis, side reactions can lead to the formation of various impurities. The harsh acidic conditions and high temperatures can promote unintended molecular rearrangements or secondary reactions.

Potential Side Products & Identification

Side Product/ImpurityChemical FormulaMolecular Weight ( g/mol )Likely Origin
7-Methyl-1H-indole C₉H₉N131.17Unintended decarboxylation of the target molecule under harsh acidic or thermal conditions.
7-Methyl-1H-indole-2,5-dicarboxylic acid C₁₁H₉NO₄219.19Incomplete decarboxylation of a dicarboxylic acid intermediate, which is a common precursor route.[2][5]
Ethyl 7-methyl-1H-indole-5-carboxylate C₁₂H₁₃NO₂203.24Incomplete hydrolysis if the synthesis proceeds through an ester intermediate.
(4-Carboxy-2-methylphenyl)hydrazine C₈H₁₀N₂O₂166.18Unreacted starting material from the Fischer indole cyclization.
7-Methyl-5-nitro-1H-indole C₉H₈N₂O₂176.17Incomplete reduction if the synthesis route involves a nitro-indole precursor.[6][7]
7-Methyl-5-amino-1H-indole C₉H₁₀N₂146.19Incomplete conversion of the amino group to the hydrazine, or a byproduct of the reduction of a nitro group.[6][7]
Hydroxylamine derivatives VariesVariesA common byproduct during the reduction of aromatic nitro compounds to form the corresponding amine/hydrazine precursor.[6]

Troubleshooting Workflow The following diagram outlines a logical workflow for identifying and mitigating the source of impurities during synthesis.

G cluster_0 Troubleshooting Workflow start Low Purity or Unexpected Side Products Detected check_sm 1. Analyze Starting Materials (Hydrazine, Carbonyl Compound) start->check_sm sm_pure Purity > 98%? check_sm->sm_pure purify_sm Action: Re-purify or Source New Starting Materials sm_pure->purify_sm No check_reaction 2. Review Fischer Indole Synthesis Conditions sm_pure->check_reaction Yes purify_sm->start conditions Conditions Optimized? (Acid, Temp, Time) check_reaction->conditions optimize Action: Screen Catalysts (PPA, ZnCl2), Vary Temperature, Reduce Time conditions->optimize No check_workup 3. Analyze Work-up & Purification Protocol conditions->check_workup Yes optimize->start decarboxylation Evidence of Decarboxylation or Ester Hydrolysis Issues? check_workup->decarboxylation adjust_workup Action: Use Milder pH/Temp During Extraction/Crystallization decarboxylation->adjust_workup Yes end_node Pure Product (>97%) decarboxylation->end_node No adjust_workup->start

Caption: Troubleshooting workflow for synthesis purification.

Key Experimental Protocols

Protocol 1: Fischer Indole Synthesis

This generalized protocol outlines the key steps for the synthesis of an indole-carboxylic acid via the Fischer method.[1][2]

Materials:

  • (4-Carboxy-2-methylphenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)[2]

  • Ethanol

  • Sodium hydroxide (for work-up)

  • Hydrochloric acid (for work-up)

Procedure:

  • Hydrazone Formation: Dissolve (4-carboxy-2-methylphenyl)hydrazine hydrochloride in a suitable solvent like ethanol. Add pyruvic acid to the solution. The mixture is typically stirred at room temperature or with gentle heating until the hydrazone intermediate precipitates.

  • Filtration: Filter the resulting solid hydrazone and wash with cold ethanol to remove unreacted starting materials.

  • Cyclization: Add the dried hydrazone portion-wise to pre-heated polyphosphoric acid (PPA) at a temperature typically between 100-180°C. The exact temperature is critical and must be optimized.[5]

  • Reaction Monitoring: Stir the mixture vigorously under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture and carefully quench by pouring it onto crushed ice.

  • Work-up: Neutralize the acidic solution with a base (e.g., NaOH solution) to precipitate the crude product. The pH should be carefully adjusted to ensure the carboxylic acid is in its desired salt or free-acid form for extraction.

  • Purification: Filter the crude solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

The following diagram illustrates the core reaction pathway and where side reactions can occur.

G Hydrazine (4-Carboxy-2-methylphenyl)hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation PyruvicAcid Pyruvic Acid PyruvicAcid->Hydrazone IndoleAcid This compound (Target Product) Hydrazone->IndoleAcid Fischer Cyclization (H+, Heat) DiAcid Side Product: 7-Methyl-1H-indole-2,5-dicarboxylic acid Hydrazone->DiAcid Alternative Cyclization or Impure Starting Carbonyl DecarboxylatedIndole Side Product: 7-Methyl-1H-indole IndoleAcid->DecarboxylatedIndole Excess Heat/Acid

References

Troubleshooting low yield in indole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other experimental challenges. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and helpful visualizations to guide you through your synthesis.

Troubleshooting Guide: Low Yield in Indole-5-Carboxylic Acid Synthesis

Low yields can arise from a variety of factors, from reagent quality to reaction conditions. This guide will walk you through common problems and their solutions for the two primary synthetic routes to indole-5-carboxylic acid: the Fischer Indole Synthesis and the Reissert Indole Synthesis.

General Troubleshooting Workflow

Before diving into method-specific issues, consider this general workflow for troubleshooting low yields.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions analyze_crude Analyze Crude Product (TLC, NMR, LC-MS) check_conditions->analyze_crude incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction Assess Conversion side_products Significant Side Products? analyze_crude->side_products Assess Purity purification_issue Difficulty in Purification? analyze_crude->purification_issue Assess Recovery incomplete_reaction->side_products No optimize_conditions Adjust Reaction Parameters incomplete_reaction->optimize_conditions Yes side_products->purification_issue No identify_byproducts Identify Byproducts and Propose Mechanism side_products->identify_byproducts Yes optimize_purification Optimize Purification Method purification_issue->optimize_purification Yes end Improved Yield purification_issue->end No optimize_reagents Optimize Reagent Stoichiometry or Source New Reagents optimize_reagents->check_conditions optimize_conditions->end identify_byproducts->optimize_conditions optimize_purification->end

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for preparing indoles.[1][2] For indole-5-carboxylic acid, this typically involves the reaction of 4-carboxyphenylhydrazine with a suitable carbonyl compound, such as pyruvic acid, followed by cyclization under acidic conditions.[3]

Fischer Indole Synthesis Troubleshooting Q&A

Q1: My Fischer indole synthesis is resulting in a very low yield or no product at all. What are the common causes?

A1: Low to no product formation in a Fischer indole synthesis can be attributed to several factors:

  • Poor Quality of Phenylhydrazine: Phenylhydrazines can degrade over time. It is crucial to use freshly purified or high-purity starting material. Consider using the hydrochloride salt, which is often more stable.

  • Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are critical.[4] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are used.[1][2] If the reaction is not proceeding, a stronger acid might be needed. Conversely, if decomposition is observed, a milder acid like acetic acid should be considered.

  • Unstable Hydrazone Intermediate: The intermediate hydrazone may be unstable under the reaction conditions. You can try forming the hydrazone in situ under milder conditions before introducing the cyclization catalyst.

  • Decomposition of the Starting Material or Product: The indole product itself can be sensitive to strong acids and high temperatures, leading to degradation.[5]

Q2: I am observing the formation of multiple products and impurities. How can I improve the selectivity?

A2: The formation of byproducts is a common issue. Here's how to address it:

  • Aldol Condensation: The ketone or aldehyde starting material can undergo self-condensation.[1] This can be minimized by optimizing the reaction temperature and time.

  • Oxidative Side Reactions: Indoles are susceptible to oxidation, which can result in colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[5]

  • Friedel-Crafts Type Products: Unwanted side reactions can occur, consuming starting material and reducing the yield of the desired indole.[1]

Q3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A3: Regioselectivity is a known challenge with unsymmetrical ketones.[2] The choice of acid catalyst and its concentration can significantly influence the product ratio.[5] Weaker acids often favor the kinetic product, while stronger acids can lead to the thermodynamic product.[5] Steric hindrance on either the ketone or the phenylhydrazine can also direct the cyclization.

Data Presentation: Fischer Indole Synthesis Catalyst Comparison
Acid CatalystTypical ConcentrationReported Observations
Zinc Chloride (ZnCl₂)1-2 equivalentsCommonly used Lewis acid, can require high temperatures.[1][2]
Polyphosphoric Acid (PPA)Solvent/ReagentStrong dehydrating agent, effective but can lead to charring.[1]
Sulfuric Acid (H₂SO₄)Catalytic to stoichiometricStrong Brønsted acid, effective but can cause side reactions.[1][2]
Acetic Acid (AcOH)Solvent/CatalystMilder option, may require longer reaction times or higher temperatures.
p-Toluenesulfonic Acid (p-TsOH)CatalyticSolid, easy to handle Brønsted acid.[1]

Reissert Indole Synthesis

The Reissert indole synthesis provides an alternative route, particularly for indole-2-carboxylic acids, which can then be adapted for the 5-carboxy variant.[6] A common starting material for indole-5-carboxylic acid would be a derivative of 4-methyl-3-nitrobenzoic acid.

Reissert Indole Synthesis Troubleshooting Q&A

Q1: The initial condensation reaction in my Reissert synthesis is not proceeding well. What could be the issue?

A1: The initial step is a condensation reaction.[6] Success depends on:

  • Base Strength: A strong base is required. Potassium ethoxide is generally more effective than sodium ethoxide.[6]

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all reagents and solvents are anhydrous.

Q2: The reductive cyclization step is giving a low yield. How can I optimize this?

A2: The choice of reducing agent is critical for the reductive cyclization of the nitro group.[7] Common options include:

  • Zinc in Acetic Acid: A classic and effective method.[6]

  • Ferrous Sulfate and Ammonia: A milder alternative.[7]

  • Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) can be very effective, but the conditions need to be carefully controlled to avoid over-reduction.

Q3: I am having trouble with the final decarboxylation step (if applicable). Any advice?

A3: If your synthesis route produces an indole-2,5-dicarboxylic acid intermediate, a final decarboxylation at the 2-position is needed. This is typically achieved by heating the compound above its melting point. If this is not effective, consider alternative methods such as copper-catalyzed decarboxylation.

Data Presentation: Reducing Agents for Reissert Synthesis
Reducing AgentTypical ConditionsNotes
Zinc / Acetic AcidRoom temperature to gentle heatingA common and reliable method.[6]
Ferrous Sulfate / AmmoniaAqueous solution, heatingA milder option that can be useful for sensitive substrates.[7]
Tin(II) Chloride (SnCl₂)Acidic solution (e.g., HCl)Another effective reducing agent for nitro groups.
Catalytic Hydrogenation (H₂/Pd-C)Pressurized hydrogen, various solventsHighly efficient but requires specialized equipment.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of Indole-5-Carboxylic Acid

This protocol is a general guideline and may require optimization.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-carboxyphenylhydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents) in ethanol.

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting materials are consumed.

  • Cyclization:

    • To the hydrazone mixture, add the chosen acid catalyst (e.g., polyphosphoric acid or zinc chloride).

    • Heat the reaction mixture to reflux (temperature will depend on the solvent and catalyst) for 2-4 hours, monitoring by TLC.[1]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Adjust the pH to ~3-4 with a saturated sodium bicarbonate solution to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Purify the crude indole-5-carboxylic acid by recrystallization from an appropriate solvent (e.g., ethanol/water).

Protocol 2: Reissert Indole Synthesis of an Indole-5-Carboxylic Acid Precursor

This protocol outlines the synthesis of an indole-2-carboxylic acid derivative that can be a precursor to indole-5-carboxylic acid.

  • Condensation:

    • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of potassium ethoxide in anhydrous ethanol.

    • Cool the solution in an ice bath and add 4-methyl-3-nitrotoluene (1 equivalent) dropwise.

    • After stirring for 15 minutes, add diethyl oxalate (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up of Condensation:

    • Quench the reaction with dilute hydrochloric acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reductive Cyclization:

    • Dissolve the crude product in glacial acetic acid.

    • Add zinc dust (3-5 equivalents) portion-wise, controlling the exotherm with an ice bath.

    • Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Filter the reaction mixture through celite to remove excess zinc.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting indole-2-carboxylic acid derivative by column chromatography or recrystallization.

Mandatory Visualizations

Fischer_Indole_Synthesis cluster_0 Fischer Indole Synthesis 4-Carboxyphenylhydrazine 4-Carboxyphenylhydrazine Hydrazone Formation Hydrazone Formation 4-Carboxyphenylhydrazine->Hydrazone Formation Pyruvic Acid Pyruvic Acid Pyruvic Acid->Hydrazone Formation Hydrazone Intermediate Hydrazone Intermediate Hydrazone Formation->Hydrazone Intermediate Cyclization (Acid Catalyst) Cyclization (Acid Catalyst) Hydrazone Intermediate->Cyclization (Acid Catalyst) Indole-2,5-dicarboxylic acid Indole-2,5-dicarboxylic acid Cyclization (Acid Catalyst)->Indole-2,5-dicarboxylic acid Decarboxylation (Heat) Decarboxylation (Heat) Indole-2,5-dicarboxylic acid->Decarboxylation (Heat) Indole-5-carboxylic acid Indole-5-carboxylic acid Decarboxylation (Heat)->Indole-5-carboxylic acid

Caption: Reaction scheme for the Fischer Indole Synthesis of Indole-5-carboxylic acid.

Reissert_Indole_Synthesis cluster_1 Reissert Indole Synthesis 4-Methyl-3-nitrotoluene 4-Methyl-3-nitrotoluene Condensation (Base) Condensation (Base) 4-Methyl-3-nitrotoluene->Condensation (Base) Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Condensation (Base) Intermediate Ketoester Intermediate Ketoester Condensation (Base)->Intermediate Ketoester Reductive Cyclization Reductive Cyclization Intermediate Ketoester->Reductive Cyclization Indole-5-methyl-2-carboxylic acid ester Indole-5-methyl-2-carboxylic acid ester Reductive Cyclization->Indole-5-methyl-2-carboxylic acid ester Further Steps Further Steps Indole-5-methyl-2-carboxylic acid ester->Further Steps Indole-5-carboxylic acid Indole-5-carboxylic acid Further Steps->Indole-5-carboxylic acid

Caption: Reaction scheme for the Reissert Synthesis leading to an Indole-5-carboxylic acid precursor.

Frequently Asked Questions (FAQs)

Q1: How can I effectively purify my crude indole-5-carboxylic acid?

A1: The primary method for purifying indole-5-carboxylic acid is recrystallization. A mixture of ethanol and water is often a good starting point. If recrystallization is insufficient, column chromatography on silica gel can be employed. A mobile phase of ethyl acetate and hexanes, with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking, is a common choice.

Q2: My final product is colored, but I expect a white solid. What is the cause of the color?

A2: Color in the final product is often due to trace impurities formed from the oxidation of the indole ring.[5] Ensure that the reaction and work-up are performed under an inert atmosphere if possible. The colored impurities can sometimes be removed by treating a solution of the product with activated carbon before recrystallization.

Q3: Can I use a different carbonyl compound in the Fischer indole synthesis?

A3: Yes, other α-keto acids or esters can be used, which may alter the substituent at the 2-position of the indole. The choice of carbonyl compound can also influence the reaction's success and yield.

Q4: What is a typical yield for the synthesis of indole-5-carboxylic acid?

A4: Yields can vary significantly depending on the chosen route, scale, and optimization. Generally, yields for multi-step syntheses like these can range from 30% to 70% in laboratory settings. It is important to consult the literature for specific examples that are most similar to your reaction.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Phenylhydrazines can be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Strong acids and bases used in these syntheses are corrosive. The use of an inert atmosphere for certain steps is recommended to prevent the formation of potentially hazardous byproducts and to improve yield. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

References

Technical Support Center: Optimization of Reaction Conditions for 7-Methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methyl-1H-indole-5-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges in the synthesis of this compound, primarily focusing on the widely used Leimgruber-Batcho and Fischer indole synthesis methods.

Leimgruber-Batcho Synthesis Troubleshooting

Q1: The yield of the initial enamine formation from 4-methyl-3-nitrotoluene is low. What are the potential causes and solutions?

Low yields in the enamine formation step are often due to incomplete reaction or side reactions. Here are some troubleshooting steps:

  • Purity of Reagents: Ensure that the N,N-dimethylformamide dimethyl acetal (DMF-DMA) and any co-reagents like pyrrolidine are of high purity and freshly opened or properly stored to prevent degradation.

  • Reaction Time and Temperature: The reaction may require optimization of time and temperature. Consider increasing the reaction time or temperature while monitoring the progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q2: The reductive cyclization of the enamine intermediate is inefficient, leading to a low yield of 7-methyl-1H-indole. How can this be improved?

Inefficient reductive cyclization can be a significant bottleneck. Consider the following optimizations:

  • Catalyst Activity: The activity of the catalyst is crucial for catalytic hydrogenation. Use a fresh and active catalyst such as Raney nickel or palladium on carbon (Pd/C).[1]

  • Hydrogen Source: If using catalytic hydrogenation, optimize the hydrogen pressure. For chemical reductions, such as with sodium dithionite, ensure it is added portion-wise to control the reaction's exothermicity.[1]

  • Alternative Reducing Agents: Several other reducing agents can be effective, including borane complexes in the presence of trifluoroacetic acid or metal-acid combinations like zinc dust in phosphoric acid.[1] Iron in acetic acid is also a commonly used reducing agent.[2]

Q3: I am isolating the enamine intermediate instead of the final indole product. What is going wrong?

This indicates that the cyclization step has not proceeded to completion. The enamine intermediate is often a colored compound and can be identified by NMR and mass spectrometry.[3] To drive the reaction to completion, refer to the solutions provided in Q2 for improving the efficiency of the reductive cyclization.

Q4: During the synthesis of a substituted indole, I observe the formation of a 7-carboxamidoindole side product. How can this be avoided?

This side reaction can occur during catalytic hydrogenation, especially when carried out in benzene. It arises from the intramolecular addition of a hydroxylamine intermediate to a nitrile group. To avoid this, consider changing the solvent to tetrahydrofuran (THF).[4]

Fischer Indole Synthesis Troubleshooting

Q5: My Fischer indole synthesis is giving a low yield. What are the common reasons for this?

The Fischer indole synthesis is known to be sensitive to various reaction parameters.[1] Key factors to consider include:

  • Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to unwanted side reactions. It is recommended to use freshly distilled or recrystallized starting materials.[1]

  • Choice and Concentration of Acid Catalyst: The selection and amount of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[1][5][6] The optimal catalyst will depend on the specific substrates, and screening different acids may be necessary. Polyphosphoric acid (PPA) is often an effective choice.[1]

  • Reaction Temperature and Time: Elevated temperatures are often required; however, excessively high temperatures or long reaction times can cause decomposition of the reactants and products.[1] Monitoring the reaction by TLC is crucial to determine the optimal duration. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1]

Q6: The Fischer indole synthesis is failing completely for my substituted substrates. What could be the issue?

Certain substitution patterns can cause the Fischer indole synthesis to fail. Electron-donating substituents on the carbonyl compound can stabilize intermediates that lead to dissociation rather than the desired[7][7]-sigmatropic rearrangement.[8][9] For example, efforts to synthesize 3-aminoindoles or N-(indol-3-yl)amides via the Fischer method often proceed poorly with protic acids, although Lewis acids like ZnCl₂ may improve yields.[8]

Q7: How can I purify the crude this compound?

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is a highly effective purification method.[1]

  • Column Chromatography: Purification of the crude product can be achieved using silica gel column chromatography with a suitable solvent gradient.[8]

  • Acid-Base Extraction: Due to the weakly acidic N-H proton and the carboxylic acid group, acid-base extraction can be employed to separate the product from non-acidic or non-basic impurities. Care should be taken as some indoles can be sensitive to strong acids or bases.[1]

Experimental Protocols

Protocol 1: Leimgruber-Batcho Synthesis of Methyl 7-methyl-1H-indole-5-carboxylate (Hypothetical)

This protocol is a hypothetical adaptation based on the general principles of the Leimgruber-Batcho synthesis.

Step 1: Enamine Formation

  • In a round-bottom flask, dissolve methyl 4-methyl-3-nitrobenzoate (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents) and pyrrolidine (0.1 equivalents).

  • Heat the mixture at 110-120 °C for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, for example, 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 50 psi until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain crude methyl 7-methyl-1H-indole-5-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

  • Dissolve the purified methyl ester in a mixture of methanol and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the mixture at room temperature or gently heat until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Fischer Indole Synthesis of Methyl 7-methyl-1H-indole-5-carboxylate (Hypothetical)

This is a hypothetical protocol based on the general Fischer indole synthesis. The required starting material would be the hydrazone derived from methyl 4-amino-2-methylbenzoate.

Step 1: Hydrazone Formation

  • Prepare the corresponding hydrazine from methyl 4-amino-2-methylbenzoate via diazotization followed by reduction.

  • In a round-bottom flask, dissolve the hydrazine (1 equivalent) and a suitable ketone or aldehyde with a two-carbon chain (e.g., pyruvic acid or its ester, followed by decarboxylation) in ethanol.

  • Add a few drops of glacial acetic acid and heat the mixture at reflux for 1-2 hours.

  • Cool the reaction mixture to precipitate the hydrazone.

Step 2: Indolization

  • Add the crude hydrazone to a flask containing an acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in ethanol.

  • Heat the mixture at an elevated temperature (e.g., 80-150 °C), monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water and neutralize with a base.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Step 3: Hydrolysis

Follow the hydrolysis procedure described in Protocol 1, Step 3.

Data Presentation

Since specific quantitative data for the optimization of this compound synthesis was not found in the provided search results, the following tables are presented as templates. Researchers can use these to record their experimental data for systematic optimization.

Table 1: Optimization of Enamine Formation in Leimgruber-Batcho Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMF1104
2DMF1204
3DMF1206
4Toluene1106

Table 2: Optimization of Reductive Cyclization in Leimgruber-Batcho Synthesis

EntryReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)
1H₂, 10% Pd/CEtOH2512
2H₂, Raney NiEtOH2512
3Fe/AcOHEtOH804
4Na₂S₂O₄EtOH/H₂O802

Table 3: Optimization of Fischer Indole Synthesis

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
1H₂SO₄EtOH804
2PPA-1002
3ZnCl₂Toluene1106
4p-TsOHToluene1106

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of this compound.

Leimgruber_Batcho_Workflow cluster_start Starting Material cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Hydrolysis start Methyl 4-methyl-3-nitrobenzoate enamine Enamine Intermediate start->enamine DMF-DMA, Pyrrolidine ester Methyl 7-methyl-1H-indole-5-carboxylate enamine->ester H2, Pd/C or other reducing agent acid This compound ester->acid LiOH or NaOH Fischer_Indole_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Indolization cluster_step3 Step 3: Hydrolysis hydrazine Hydrazine derivative of Methyl 4-amino-2-methylbenzoate hydrazone Hydrazone Intermediate hydrazine->hydrazone carbonyl Carbonyl Compound carbonyl->hydrazone ester Methyl 7-methyl-1H-indole-5-carboxylate hydrazone->ester Acid Catalyst, Heat acid This compound ester->acid Base (e.g., NaOH) Troubleshooting_Logic cluster_leimgruber Leimgruber-Batcho cluster_fischer Fischer Indole start Low Yield in Indole Synthesis q1 Low Enamine Yield? start->q1 q2 Inefficient Cyclization? start->q2 q3 Low Yield? start->q3 sol1 Check Reagent Purity Optimize Temp/Time q1->sol1 sol2 Use Fresh Catalyst Optimize H2 Source Try Alt. Reductants q2->sol2 sol3 Check Reagent Purity Screen Acid Catalysts Optimize Temp/Time q3->sol3

References

Technical Support Center: Purification of 7-Methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 7-Methyl-1H-indole-5-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
PUR-001 Low yield after recrystallization. - The chosen solvent system is not optimal, and the compound remains partially dissolved at low temperatures.- The compound is precipitating out with impurities.- Loss of material during transfer steps.- Screen a variety of solvent systems (see Table 1 for suggestions).- Try a multi-solvent system (e.g., ethanol/water, ethyl acetate/hexane).- Ensure the solution is fully saturated at high temperature and cooled slowly.- Wash the filtered crystals with a small amount of cold solvent.
PUR-002 Product is an oil or fails to crystallize. - Presence of impurities that inhibit crystal lattice formation.- The concentration of the compound in the solvent is too high or too low.- Rapid cooling of the solution.- Attempt to "crash out" the product by adding a non-polar solvent (e.g., hexane) to a solution in a polar solvent (e.g., ethyl acetate).- Use seed crystals from a previous successful crystallization.- Purify the crude material by column chromatography before recrystallization.
PUR-003 Co-elution of impurities during column chromatography. - The polarity of the eluent is too high, causing all components to move too quickly.- The stationary phase (e.g., silica gel) is not suitable for the separation.- The column is overloaded with the crude product.- Use a less polar eluent system and perform a gradient elution (see Table 2 for suggestions).[1][2]- Add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid group and reduce tailing.[2]- Consider using reverse-phase chromatography.[2][3]- Reduce the amount of material loaded onto the column.
PUR-004 Streaking or tailing of the compound spot on TLC. - The compound is interacting too strongly with the stationary phase (silica gel).- The compound is acidic, and the silica gel has acidic sites.- Add a small percentage of acetic acid or formic acid to the mobile phase to improve the spot shape.[2]- Use a different stationary phase, such as alumina or a bonded-phase plate.
PUR-005 The purified compound shows residual starting materials. - Incomplete reaction.- The purification method is not effective at separating the starting material from the product.- Monitor the reaction to completion using TLC or HPLC before starting the workup.- Adjust the chromatography eluent system to achieve better separation between the product and starting materials.- An acid-base extraction might be effective in separating the acidic product from non-acidic starting materials.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For indole carboxylic acids, suitable solvents often include alcohols (ethanol, methanol), ethyl acetate, or mixtures with water or non-polar solvents like hexanes. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q2: How can I remove colored impurities from my product?

A2: Colored impurities are often non-polar byproducts. If recrystallization does not remove the color, you can try treating a solution of your compound with activated charcoal. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture gently, and then filter it hot through a pad of celite to remove the charcoal. Be aware that this process can sometimes lead to a loss of the desired product.

Q3: What type of chromatography is most effective for purifying this compound?

A3: Both normal-phase and reverse-phase chromatography can be effective. For normal-phase chromatography on silica gel, a mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.[1] The addition of a small amount of acid (e.g., 0.1-1% acetic acid) to the eluent can improve peak shape by suppressing the deprotonation of the carboxylic acid.[2] Reverse-phase HPLC with a C18 column using a mobile phase of acetonitrile and water with an acid modifier like formic acid is also a powerful technique for achieving high purity.[3]

Q4: What are the likely impurities I might encounter?

A4: Common impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and residual solvents. For instance, in a Fischer indole synthesis, you might have residual hydrazone or ketone starting materials.[1] It is advisable to use analytical techniques like NMR, LC-MS, or HPLC to identify the impurities, which will aid in selecting the most appropriate purification strategy.

Q5: My compound appears to be poorly soluble in many common organic solvents. What can I do?

A5: Indole carboxylic acids can have limited solubility due to their polar carboxylic acid group and relatively rigid aromatic structure. You can try more polar solvents like methanol, ethanol, or even dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for initial dissolution, followed by precipitation with a less polar solvent. For chromatographic purification, a highly polar eluent system may be necessary.

Data Presentation

Table 1: Solvent Properties for Recrystallization Screening

SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Good for creating multi-solvent systems with alcohols.
Ethanol784.3Often a good choice for indole derivatives.
Methanol655.1More polar than ethanol, may have higher solubility at room temperature.
Ethyl Acetate774.4A moderately polar solvent, often used in combination with hexanes.
Acetone565.1Can be effective, but its low boiling point can be a challenge.
Dichloromethane403.1May be too non-polar on its own but useful in solvent mixtures.
Hexane690.1A non-polar solvent, primarily used as an anti-solvent.

Table 2: Suggested Eluent Systems for Column Chromatography on Silica Gel

Eluent System (v/v)PolarityRecommended Use
Hexane / Ethyl Acetate (4:1 to 1:1)Low to MediumGood starting point for less polar impurities.
Dichloromethane / Methanol (98:2 to 90:10)Medium to HighEffective for more polar indole carboxylic acids.[4]
Ethyl Acetate / Methanol (99:1 to 95:5)Medium to HighCan provide good separation for polar compounds.
Dichloromethane / Methanol / Acetic Acid (95:5:0.1)Medium to High (Acidified)The acid helps to reduce tailing of the acidic compound.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Begin eluting with a low polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 1:1 hexane/ethyl acetate) to elute the compound of interest.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Product recrystallization Recrystallization crude->recrystallization analysis1 Purity Check (TLC/HPLC/NMR) recrystallization->analysis1 column Column Chromatography analysis2 Purity Check (TLC/HPLC/NMR) column->analysis2 analysis1->column Purity < 98% pure_product Pure Product analysis1->pure_product Purity > 98% analysis2->pure_product Purity > 98% further_purification Further Purification Needed analysis2->further_purification Purity < 98% Troubleshooting_Tree Troubleshooting Decision Tree for Purification start Purification Issue Encountered low_yield Low Recrystallization Yield? start->low_yield oiling_out Product Oiling Out? low_yield->oiling_out No solution1 Optimize solvent system - Try solvent mixtures - Slow cooling low_yield->solution1 Yes co_elution Co-elution in Chromatography? oiling_out->co_elution No solution2 Use seed crystal - Pre-purify by column - Add anti-solvent oiling_out->solution2 Yes solution3 Adjust eluent polarity - Add acid modifier (e.g., AcOH) - Use reverse-phase co_elution->solution3 Yes end Problem Resolved solution1->end solution2->end solution3->end

References

Preventing degradation of 7-Methyl-1H-indole-5-carboxylic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in preventing the degradation of 7-Methyl-1H-indole-5-carboxylic acid during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of degradation for this compound during synthesis?

A1: The primary degradation pathways for indole derivatives like this compound include oxidation, exposure to strong acids or bases, and photolytic decomposition. The indole ring is electron-rich, making it susceptible to oxidation, especially at the C2 and C3 positions, which can lead to the formation of oxindole byproducts.[1] The compound's stability is also significantly affected by pH and exposure to light.[2]

Q2: How can I minimize oxidation during the synthesis?

A2: To minimize oxidation, it is crucial to perform reactions under an inert atmosphere, such as nitrogen or argon. Degassing solvents before use can also help remove dissolved oxygen. Additionally, avoiding strong oxidizing agents is recommended unless they are a controlled part of the synthetic route. The use of antioxidants can be considered in some cases, but their compatibility with the reaction chemistry must be verified.

Q3: What is the optimal pH range for handling this compound?

A3: Indole rings can be sensitive to strongly acidic conditions, which can lead to polymerization or other side reactions.[3] While the carboxylic acid group requires acidic conditions for protonation, it is advisable to maintain a mildly acidic to neutral pH whenever possible, especially during work-up and purification. Purification of carboxylic acids can be achieved by dissolving them in a mild base and then re-precipitating them with a mild acid.

Q4: Is it necessary to protect the indole nitrogen (N-H) during synthesis?

A4: Protecting the indole nitrogen can prevent unwanted side reactions, such as N-alkylation or reactions that are sensitive to the acidic N-H proton. The choice of protecting group depends on the subsequent reaction conditions. Common protecting groups for indoles include sulfonyl, silyl, and various alkyl-based groups that can be removed under specific conditions.[4][5]

Q5: How should I properly store this compound and its intermediates?

A5: To ensure maximum stability, the compound and its synthetic intermediates should be stored in a cool, dry, and dark place under an inert atmosphere. Using amber vials is recommended to protect against light exposure, which can induce photodegradation.[2]

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low yield of the desired product Oxidation of the indole ring.- Perform the reaction under an inert (N₂ or Ar) atmosphere.- Use degassed solvents.- Avoid unnecessary exposure to air during work-up.
Degradation due to harsh acidic or basic conditions.- Use milder acids or bases (e.g., acetic acid instead of HCl).- Carefully control the pH during reaction and work-up.- Consider using a protecting group for the indole nitrogen.
Incomplete reaction.- Monitor the reaction progress using TLC or LC-MS.- Increase reaction time or temperature cautiously.- Ensure the purity of starting materials and reagents.
Formation of colored impurities (darkening of the reaction mixture) Oxidative polymerization of the indole.- Maintain an inert atmosphere.- Purify the product quickly after the reaction is complete.- Store the product and intermediates under inert gas and protected from light.
Side reactions from strong acid catalysis.- Reduce the concentration of the acid catalyst.- Switch to a milder Lewis or Brønsted acid.[2][6]
Presence of multiple spots on TLC or peaks in LC-MS Formation of regioisomers.- Optimize reaction conditions (temperature, solvent) to favor the desired isomer.- In reactions like the Fischer indole synthesis, the choice of acid catalyst can influence regioselectivity.[7]
Degradation products (e.g., oxindoles).- Implement measures to prevent oxidation (see above).- Analyze the side products by mass spectrometry to identify the degradation pathway and address the root cause.
Difficulty in purifying the final product Co-precipitation of starting materials or byproducts.- Optimize the crystallization solvent system.- Utilize column chromatography with a suitable stationary and mobile phase.- For carboxylic acids, an acid-base extraction can be an effective purification step.[8]
Product instability on silica gel.- Deactivate the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent.- Consider using a different stationary phase like alumina.

Experimental Protocols

Proposed Synthesis of this compound via Fischer Indole Synthesis

This protocol is a proposed route based on established methods for synthesizing substituted indoles.[6][9]

Step 1: Synthesis of (4-cyano-2-methylphenyl)hydrazine This intermediate can be prepared from 4-amino-3-methylbenzonitrile via diazotization followed by reduction.

  • Dissolve 4-amino-3-methylbenzonitrile in aqueous HCl.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for 30 minutes.

  • Slowly add the cold diazonium salt solution to a stirring solution of tin(II) chloride in concentrated HCl at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Basify the mixture with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the hydrazine intermediate.

Step 2: Fischer Indole Synthesis of Ethyl 7-methyl-1H-indole-5-carboxylate

  • In a round-bottom flask, dissolve (4-cyano-2-methylphenyl)hydrazine and a molar excess of ethyl pyruvate in ethanol.

  • Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid or p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride).[2][6]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude ester.

  • Purify the product by column chromatography or recrystallization.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl 7-methyl-1H-indole-5-carboxylate from the previous step in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether) to remove any non-acidic impurities.

  • Acidify the aqueous layer with a cold, dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

Logical Workflow for Troubleshooting Synthesis Issues

G start Synthesis of this compound low_yield Low Yield? start->low_yield impurity Impurities Present? low_yield->impurity No check_conditions Check Reaction Conditions (Temp, Time, Atmosphere) low_yield->check_conditions Yes colored_impurity Colored Impurities? impurity->colored_impurity Yes success Successful Synthesis impurity->success No check_reagents Verify Reagent Purity check_conditions->check_reagents check_reagents->start multiple_spots Multiple Spots/Peaks? colored_impurity->multiple_spots No prevent_oxidation Prevent Oxidation: - Inert Atmosphere - Degas Solvents colored_impurity->prevent_oxidation Yes optimize_purification Optimize Purification: - Recrystallization - Chromatography - Acid/Base Extraction multiple_spots->optimize_purification Yes multiple_spots->optimize_purification No prevent_oxidation->optimize_purification optimize_purification->success

Caption: Troubleshooting workflow for synthesis issues.

Potential Degradation Pathway: Oxidation

G indole 7-Methyl-1H-indole- 5-carboxylic acid epoxide Indole Epoxide (Intermediate) indole->epoxide [O], Air, Light oxindole Oxindole Derivative epoxide->oxindole Rearrangement

Caption: Simplified oxidative degradation pathway of the indole core.

Experimental Workflow for Synthesis

G start_material 4-Amino-3-methylbenzonitrile hydrazine Synthesis of (4-cyano-2-methylphenyl)hydrazine start_material->hydrazine fischer Fischer Indole Synthesis with Ethyl Pyruvate hydrazine->fischer ester Ethyl 7-methyl-1H-indole- 5-carboxylate fischer->ester hydrolysis Base Hydrolysis ester->hydrolysis product 7-Methyl-1H-indole- 5-carboxylic acid hydrolysis->product

Caption: Proposed synthetic workflow.

References

Technical Support Center: Purifying 7-Methyl-1H-indole-5-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 7-Methyl-1H-indole-5-carboxylic acid via recrystallization. This document offers troubleshooting advice and a systematic approach to selecting an appropriate solvent system.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am unsure which solvent to use for the recrystallization of this compound. Where do I start?

A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, a good starting point is to screen a range of solvents with varying polarities. Given the molecule's structure, which includes a carboxylic acid and an indole ring, solvents like ethanol, methanol, and ethyl acetate are potential candidates. A systematic screening process is the most effective method to identify the optimal solvent or solvent mixture.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of your compound. To troubleshoot this:

  • Increase the solvent volume: Add more hot solvent to ensure the compound fully dissolves before cooling.

  • Lower the boiling point of the solvent system: If using a high-boiling solvent, try switching to a lower-boiling one or use a solvent mixture.

  • Use a solvent pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.

Q3: The recrystallization yield is very low. How can I improve it?

A3: Low recovery can be due to several factors:

  • Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling the solution too quickly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.

  • Incomplete precipitation: Ensure the solution is thoroughly cooled.

  • Significant amount of product remaining in the filtrate: The mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals.

Q4: No crystals are forming even after the solution has cooled. What is the problem?

A4: If crystallization does not initiate, the solution may not be sufficiently supersaturated, or there may be no nucleation sites for crystal growth.

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. The small glass particles that are scraped off can act as nucleation sites.

  • Seeding: Add a small crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.

  • Concentrate the solution: Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.

Q5: The purified crystals do not seem much purer than the crude material. What went wrong?

A5: This could indicate that the chosen solvent is not effective at excluding the impurities.

  • Re-evaluate your solvent choice: The impurities might have similar solubility properties to your compound in the chosen solvent. A different solvent or a solvent pair might be necessary.

  • Perform a second recrystallization: A second recrystallization step can often significantly improve purity.

  • Consider other purification methods: If recrystallization is ineffective, other techniques like column chromatography may be required.

Experimental Protocol: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable recrystallization solvent for this compound.

Objective: To identify a single or mixed solvent system that effectively dissolves the compound at an elevated temperature and yields high-purity crystals upon cooling with good recovery.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (see Table 1)

  • Test tubes or small Erlenmeyer flasks

  • Heating apparatus (hot plate or heating mantle)

  • Stirring apparatus (magnetic stirrer and stir bars or glass rods)

  • Filtration apparatus (Buchner funnel, filter paper, and vacuum flask)

  • Ice bath

Procedure:

  • Initial Solubility Tests (Small Scale): a. Place approximately 20-30 mg of the crude this compound into several separate test tubes. b. To each test tube, add a different solvent from Table 1 dropwise at room temperature, stirring or agitating after each addition, up to about 1 mL. Observe and record the solubility at room temperature. An ideal solvent will show low solubility at this stage. c. For the solvents in which the compound was sparingly soluble at room temperature, gently heat the test tubes while stirring. Add more solvent in small portions if the compound does not fully dissolve. Record whether the compound fully dissolves at the boiling point of the solvent. d. Allow the solutions that formed to cool slowly to room temperature, and then place them in an ice bath for 10-15 minutes. Observe and record the quantity and quality of the crystals that form.

  • Solvent Pair Screening (if a single solvent is not ideal): a. If no single solvent is found to be suitable, a mixed solvent system (solvent pair) may be effective. b. Choose a "good" solvent in which the compound is highly soluble at room temperature and a "poor" solvent in which it is sparingly soluble. c. Dissolve a small amount of the crude compound in a minimum amount of the "good" solvent at room temperature. d. Add the "poor" solvent dropwise until a persistent cloudiness (precipitation) is observed. e. Gently warm the mixture until the solution becomes clear again. f. Allow the solution to cool slowly and observe crystal formation.

  • Selection of the Best Solvent or Solvent Pair: a. Based on the observations from the screening experiments, select the solvent or solvent pair that provides the best balance of high solubility at an elevated temperature and low solubility at a low temperature, resulting in the formation of well-defined crystals.

Data Presentation

Table 1: Common Recrystallization Solvents for Screening

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Good for polar compounds.
Methanol5.165A versatile polar protic solvent.
Ethanol4.378Similar to methanol, but less volatile.
Acetone5.156A polar aprotic solvent, good for moderately polar compounds.
Ethyl Acetate4.477A moderately polar solvent.
Dichloromethane3.140A non-polar solvent, useful for less polar compounds. Use in a fume hood.
Toluene2.4111A non-polar aromatic solvent, good for dissolving aromatic compounds.
Heptane/Hexane0.198/69Non-polar solvents, often used as the "poor" solvent in a solvent pair.

Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_screening Solvent Screening cluster_decision Decision & Refinement cluster_single_solvent Single Solvent Recrystallization cluster_solvent_pair Solvent Pair Recrystallization A Crude this compound B Select Potential Solvents A->B C Perform Small-Scale Solubility Tests B->C D Assess Solubility at Room and Elevated Temperatures C->D E Observe Crystal Formation Upon Cooling D->E F Ideal Single Solvent Found? E->F G Dissolve Crude Product in Minimum Hot Solvent F->G Yes L Select 'Good' and 'Poor' Solvents F->L No H Cool Slowly to Induce Crystallization G->H I Isolate Crystals by Filtration H->I J Wash Crystals and Dry I->J K Pure Crystals J->K M Dissolve in 'Good' Solvent, Add 'Poor' Solvent to Turbidity L->M N Heat to Redissolve, then Cool Slowly M->N N->I

Caption: Workflow for the selection of a suitable recrystallization solvent.

Overcoming solubility issues with 7-Methyl-1H-indole-5-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-Methyl-1H-indole-5-carboxylic acid in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is expected to have low solubility in aqueous solutions such as water and phosphate-buffered saline (PBS) at neutral pH. Its solubility is predicted to be significantly better in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol. This is based on the properties of structurally similar compounds, such as indole-5-carboxylic acid, which is soluble in ethanol (50 mg/ml), DMSO, and methanol.[1] The methyl ester of the parent indole-5-carboxylic acid is reported to be insoluble in water.

Q2: Why does my this compound precipitate when I add it to my aqueous assay buffer?

A2: Precipitation commonly occurs when a concentrated stock solution of a poorly water-soluble compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous buffer. This is often referred to as "kinetic" solubility. The final concentration of the organic solvent in the assay buffer may not be sufficient to keep the compound dissolved.

Q3: What is the recommended starting approach for dissolving this compound for in vitro assays?

A3: The recommended approach is to first prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be serially diluted to the final working concentration in your aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 1%) to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.

Troubleshooting Guide: Overcoming Solubility Issues

Issue 1: Compound precipitates out of solution upon dilution from a DMSO stock.

Cause: The aqueous buffer cannot maintain the solubility of the compound at the desired concentration, even with a small percentage of DMSO.

Solutions:

  • Optimize Final DMSO Concentration: While keeping the final DMSO concentration below 1% is a general guideline, some assays and cell lines can tolerate slightly higher concentrations (e.g., up to 2%). Test the tolerance of your specific assay to a range of DMSO concentrations.

  • Use Co-solvents: In some cases, adding a small amount of another water-miscible organic solvent to the assay buffer can improve solubility. Ethanol is a potential co-solvent to consider.

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is pH-dependent. Increasing the pH of the buffer will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. You can try preparing your stock solution in DMSO with a small amount of a base like NaOH or using a slightly alkaline buffer (e.g., pH 8.0-9.0), if compatible with your assay.

  • Incorporate Surfactants: For cell-free assays, non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help maintain compound solubility. However, these are generally not suitable for cell-based assays as they can be cytotoxic.

  • Sonication: After diluting the stock solution into the assay buffer, brief sonication can help to break down small precipitates and create a more uniform dispersion.

Issue 2: Inconsistent results or low potency observed in assays.

Cause: The compound may be precipitating at the assay concentration, leading to a lower effective concentration of the dissolved compound.

Solutions:

  • Visually Inspect for Precipitation: Before running the assay, prepare a sample of the compound in the final assay buffer at the highest concentration to be tested. Let it sit for the duration of the assay and visually inspect for any cloudiness or precipitate.

  • Perform a Solubility Test: Determine the kinetic solubility of your compound in the specific assay buffer you are using. This can be done using methods like nephelometry or by centrifuging the solution and measuring the concentration of the supernatant.

  • Lower the Working Concentration: If solubility is a limiting factor, you may need to work at lower concentrations of the compound where it remains fully dissolved.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityRemarks
Water (neutral pH)Very Low / InsolubleBased on the insolubility of similar indole carboxylic acid esters in water.
PBS (pH 7.4)Very LowSimilar to water; the salt content is unlikely to significantly improve solubility.
DMSOHighA common solvent for preparing high-concentration stock solutions of organic molecules.
EthanolModerate to HighIndole-5-carboxylic acid is soluble at 50 mg/mL in ethanol.[1]
MethanolModerate to HighA polar organic solvent where many indole derivatives show good solubility.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out a desired amount of this compound powder (e.g., 1.75 mg for 1 mL of a 10 mM solution; Molecular Weight: 175.18 g/mol ).

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a sterile microcentrifuge tube.

  • Dissolve: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for a Cell-Based Assay
  • Cell Seeding: Plate your cells in a 96-well plate at the desired density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare Compound Dilutions:

    • Thaw your 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls (e.g., 0.5%).

  • Compound Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of your compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your specific assay readout (e.g., cell viability assay like MTT, gene expression analysis, or protein analysis).

Visualizations

G cluster_start Initial Observation cluster_prep Stock Solution Preparation cluster_dilution Dilution Strategy cluster_troubleshoot Troubleshooting Steps cluster_outcome Desired Outcome start Precipitation of this compound in aqueous assay buffer stock Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO start->stock Initial Step dilute Dilute stock solution into final aqueous buffer stock->dilute Next Step check_dmso Optimize final DMSO concentration (e.g., 0.5-2%) dilute->check_dmso If precipitation occurs adjust_ph Increase buffer pH to deprotonate carboxylic acid (if assay permits) check_dmso->adjust_ph end Clear, homogenous solution for use in assay check_dmso->end add_surfactant Add non-ionic surfactant (for cell-free assays) adjust_ph->add_surfactant adjust_ph->end sonicate Briefly sonicate the final dilution add_surfactant->sonicate add_surfactant->end sonicate->end

Caption: Workflow for troubleshooting solubility issues.

G cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Events receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates transcription Transcription Factors mtor->transcription Activates inhibitor This compound (potential inhibitor) inhibitor->akt Inhibits gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Representative PI3K/Akt signaling pathway potentially modulated by indole derivatives.[2][3]

References

Minimizing by-product formation in the synthesis of 7-Methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 7-Methyl-1H-indole-5-carboxylic acid

This guide provides troubleshooting advice and frequently asked questions to assist researchers in minimizing by-product formation during the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Yield of Desired Product Incomplete reaction; Suboptimal reaction temperature; Inefficient catalyst.Monitor the reaction progress using TLC or LC-MS to ensure completion. Optimize the reaction temperature; a temperature screen may be necessary. Screen different catalysts or increase the catalyst loading.
Formation of a Major By-product Incorrect regioselectivity in the key bond-forming step; Side reactions involving the carboxylic acid or methyl group.Modify the directing groups on the starting materials to favor the desired regiochemistry. Protect the carboxylic acid group (e.g., as an ester) before the indole formation and deprotect it in a later step.
Presence of Starting Material in Final Product Insufficient reaction time; Low reaction temperature; Deactivated catalyst.Increase the reaction time and monitor for the disappearance of starting material. Gradually increase the reaction temperature. Ensure the catalyst is fresh and active.
Difficulty in Product Purification Similar polarity of the product and by-products.Optimize the chromatographic separation conditions (e.g., try different solvent systems or stationary phases). Recrystallization from a suitable solvent system may also be effective.
Product Decomposition Harsh reaction conditions (e.g., high temperature, strong acid/base); Air sensitivity.Use milder reaction conditions. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Frequently Asked Questions (FAQs)

Q1: What are the common by-products in the synthesis of this compound?

A1: While specific by-products depend on the synthetic route, common impurities in indole syntheses include regioisomers, products from incomplete cyclization, and over-alkylated or -acylated products. For instance, in a Fischer indole synthesis, you might observe the formation of the 5-methyl-7-carboxylic acid isomer if the regioselectivity is not well-controlled.

Q2: How can I control the regioselectivity of the reaction to favor the 7-methyl-5-carboxylic acid isomer?

A2: The choice of starting materials and reaction conditions is crucial. Using a starting material where the substitution pattern directs the cyclization to the desired positions is key. For example, in a Fischer indole synthesis, the choice of the substituted phenylhydrazine is critical. Additionally, the choice of acid catalyst and solvent can influence the regiochemical outcome.

Q3: Should I protect the carboxylic acid group during the synthesis?

A3: Yes, protecting the carboxylic acid group, typically as an ester (e.g., methyl or ethyl ester), is often advantageous. This can prevent side reactions such as decarboxylation under acidic or high-temperature conditions and can improve the solubility of the intermediates in organic solvents. The ester can then be hydrolyzed to the carboxylic acid in the final step.

Q4: What is the best method for purifying the final product?

A4: A combination of techniques is often most effective. Column chromatography on silica gel is a common first step to separate the desired product from major impurities. This can be followed by recrystallization to obtain a highly pure product. The choice of solvent for both chromatography and recrystallization will need to be optimized for your specific product and impurity profile.

Q5: How can I confirm the structure of my final product and identify any by-products?

A5: A suite of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the structure of the desired product and can help identify the structure of impurities. Mass spectrometry (MS) will confirm the molecular weight. High-performance liquid chromatography (HPLC) can be used to assess the purity of the product.

Experimental Protocols

Illustrative Synthesis via Fischer Indole Synthesis

This protocol is a general guideline and may require optimization.

Step 1: Esterification of the Carboxylic Acid

  • Suspend 4-amino-3-methylbenzoic acid in methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 2: Diazotization and Reduction to Hydrazine

  • Dissolve the methyl 4-amino-3-methylbenzoate in a mixture of concentrated HCl and water.

  • Cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • Stir for 30 minutes.

  • In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl and cool it to 0 °C.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution.

  • Stir for 2-3 hours at 0-5 °C.

  • Collect the precipitated hydrazine hydrochloride by filtration.

Step 3: Fischer Indole Synthesis

  • Combine the hydrazine hydrochloride with pyruvic acid in ethanol.

  • Add a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid, polyphosphoric acid).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 4: Hydrolysis of the Ester

  • Dissolve the purified methyl 7-methyl-1H-indole-5-carboxylate in a mixture of THF and water.

  • Add an excess of lithium hydroxide.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture with dilute HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by recrystallization to obtain this compound.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions Potential Solutions start Start Synthesis reaction Reaction Monitoring (TLC/LC-MS) start->reaction issue Issue Detected? reaction->issue workup Work-up & Crude Isolation purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end_product Pure Product analysis->end_product issue->workup No low_yield Low Yield issue->low_yield Yes by_products By-products Present issue->by_products Yes optimize_t Optimize T, time, catalyst low_yield->optimize_t protecting_group Use Protecting Group by_products->protecting_group optimize_purification Optimize Purification by_products->optimize_purification no_issue No optimize_t->reaction protecting_group->start optimize_purification->purification

Caption: A troubleshooting workflow for the synthesis of this compound.

Reaction_Pathway cluster_reactants Starting Materials cluster_products Products hydrazine Substituted Phenylhydrazine catalyst Acid Catalyst hydrazine->catalyst ketoacid Keto-acid ketoacid->catalyst main_product 7-Methyl-1H-indole- 5-carboxylic acid catalyst->main_product Desired Pathway by_product Regioisomeric By-product catalyst->by_product Side Reaction

Caption: A simplified reaction pathway showing the formation of the desired product and a potential by-product.

Technical Support Center: Scaling Up the Synthesis of 7-Methyl-1H-indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 7-Methyl-1H-indole-5-carboxylic acid, with a focus on challenges encountered during scale-up.

I. Synthetic Route Overview

A common and adaptable method for the synthesis of this compound is the Fischer indole synthesis. This route typically involves three main stages:

  • Preparation of the Hydrazine Precursor: Synthesis of 4-ethoxycarbonyl-2-methylphenylhydrazine from a suitable aniline derivative.

  • Fischer Indole Cyclization: Reaction of the hydrazine with a pyruvate ester to form the ethyl ester of the target indole.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

Each of these stages presents unique challenges, particularly when transitioning from laboratory scale to pilot or production scale.

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Fischer Indole Cyclization cluster_2 Stage 3: Hydrolysis A 4-Amino-3-methylbenzoic acid B Ethyl 4-amino-3-methylbenzoate A->B Esterification C 4-Ethoxycarbonyl-2-methylphenylhydrazine B->C Diazotization & Reduction D Ethyl 7-methyl-1H-indole-5-carboxylate C->D Condensation & Cyclization E This compound D->E Saponification

Caption: Overall synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for the large-scale production of this compound?

The Fischer indole synthesis is a widely used and generally scalable method for indole production.[1][2] Its primary advantages include the availability of starting materials and a large body of literature. However, for specific substitution patterns, other methods like the Reissert, Leimgruber-Batcho, or modern palladium-catalyzed syntheses might offer advantages in terms of yield, purity, or milder reaction conditions. A thorough process development and optimization study is recommended to determine the most economical and robust route for a specific scale.

Q2: What are the main safety concerns when scaling up this synthesis?

Several safety hazards need to be addressed during scale-up:

  • Diazotization: The formation of diazonium salts from anilines is a highly exothermic and potentially explosive reaction. Strict temperature control is crucial, and the reaction should be performed in a suitable reactor with adequate cooling capacity.

  • Hydrazine Handling: Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[3][4] Some hydrazines are also thermally unstable.[5][6]

  • Acid Catalysis: The Fischer indole cyclization often employs strong acids at elevated temperatures, which can be corrosive and require specialized equipment.[1][2]

  • Solvent Handling: Large volumes of flammable organic solvents are often used, requiring adherence to all safety protocols for handling and storage.

Q3: How can I improve the purity of my final product on a larger scale?

Purification of indole carboxylic acids can be challenging. Common methods include:

  • Recrystallization: This is a common and effective method for purifying solid carboxylic acids.[7] Experiment with different solvent systems to find optimal conditions for yield and purity.

  • Acid-Base Extraction: The acidic nature of the carboxylic acid allows for purification by extraction into an aqueous base, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified acid.[7]

  • Chromatography: While less common for large-scale purification of the final product due to cost, chromatography can be used for very high purity requirements or for the removal of closely related impurities.

III. Troubleshooting Guides

Guide 1: Stage 1 - Precursor Synthesis (4-Ethoxycarbonyl-2-methylphenylhydrazine)

Problem: Low yield or incomplete diazotization of ethyl 4-amino-3-methylbenzoate.

Potential CauseRecommended Action
Inadequate Temperature Control The diazotization reaction is highly temperature-sensitive. Ensure the reaction temperature is maintained between 0-5 °C. On a larger scale, this requires a reactor with efficient cooling.
Incorrect Stoichiometry of Sodium Nitrite Use a slight excess of sodium nitrite (typically 1.05-1.1 equivalents). A large excess can lead to side reactions, while an insufficient amount will result in incomplete conversion.
Slow Addition of Sodium Nitrite Add the sodium nitrite solution slowly and sub-surface to ensure localized concentration does not cause temperature spikes or side reactions.

Problem: Poor yield during the reduction of the diazonium salt to the hydrazine.

Potential CauseRecommended Action
Decomposition of the Diazonium Salt The diazonium salt is unstable and should be used immediately after its preparation. Ensure the receiving vessel for the reduction step is pre-cooled.
Inefficient Reducing Agent Common reducing agents include sodium sulfite or stannous chloride.[8][9] The choice and stoichiometry of the reducing agent are critical and may need optimization for your specific substrate.
pH Control During Reduction The pH of the reaction mixture during reduction can significantly impact the yield. Monitor and adjust the pH as necessary according to the chosen reduction protocol.
Guide 2: Stage 2 - Fischer Indole Cyclization

Problem: Low yield of ethyl 7-methyl-1H-indole-5-carboxylate.

Potential CauseRecommended Action
Steric Hindrance The methyl group at the ortho position of the phenylhydrazine can sterically hinder the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis.[10] This may require more forcing reaction conditions (higher temperature, stronger acid).
Inappropriate Acid Catalyst The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid, zinc chloride) is crucial.[1][2][11] A stronger acid or a Lewis acid might be necessary to overcome the activation barrier. The optimal catalyst should be determined experimentally.
Side Reactions Electron-donating groups on the phenylhydrazine can sometimes promote side reactions like N-N bond cleavage, leading to byproducts.[10][12] Careful control of temperature and reaction time is important to minimize these.
Thermal Decomposition Phenylhydrazones can be thermally unstable.[5][6] Prolonged reaction times at high temperatures can lead to degradation. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Problem: Formation of multiple spots on TLC, indicating byproducts.

Potential CauseRecommended Action
Isomer Formation If an unsymmetrical ketone is used, the formation of regioisomers is possible. For the synthesis of the target molecule, using a symmetrical pyruvate ester minimizes this issue.
Tar Formation The strongly acidic and high-temperature conditions of the Fischer indole synthesis can lead to the formation of tar-like byproducts.[12] Using a milder acid catalyst, lower reaction temperatures for a longer duration, or performing the reaction in a more dilute solution can help mitigate this.
Oxidation of the Indole Product Indoles can be susceptible to oxidation, especially at high temperatures in the presence of acid. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Guide 3: Stage 3 - Hydrolysis

Problem: Incomplete hydrolysis of the ethyl ester.

Potential CauseRecommended Action
Steric Hindrance The indole ring system can sterically hinder the approach of the hydroxide ion to the ester carbonyl group, making hydrolysis more difficult than for simple aliphatic or aromatic esters.[13]
Insufficient Reaction Time or Temperature Due to potential steric hindrance, longer reaction times or higher temperatures may be required for complete hydrolysis. Monitor the reaction progress by TLC or HPLC.
Inadequate Amount of Base Ensure a sufficient excess of base (e.g., sodium hydroxide or potassium hydroxide) is used to drive the reaction to completion.

Problem: Degradation of the product during hydrolysis.

Potential CauseRecommended Action
Harsh Reaction Conditions Prolonged exposure to strong base at high temperatures can lead to the degradation of the indole ring. Use the mildest conditions that still provide a reasonable reaction rate.
Air Oxidation Indole derivatives can be sensitive to air oxidation, especially under basic conditions. It is advisable to perform the hydrolysis under an inert atmosphere.

IV. Experimental Protocols

A representative experimental protocol based on the Fischer indole synthesis is provided below. Please note that specific conditions may require optimization.

Step 1: Synthesis of 4-Ethoxycarbonyl-2-methylphenylhydrazine Hydrochloride

A general procedure involves the diazotization of ethyl 4-amino-3-methylbenzoate followed by reduction with stannous chloride.[9]

  • Dissolve ethyl 4-amino-3-methylbenzoate in concentrated hydrochloric acid and cool the solution to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the diazonium salt solution to the stannous chloride solution, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture for an additional hour at 0 °C.

  • Collect the precipitated hydrazine hydrochloride by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of Ethyl 7-methyl-1H-indole-5-carboxylate

This step involves the acid-catalyzed cyclization of the phenylhydrazone formed from 4-ethoxycarbonyl-2-methylphenylhydrazine and ethyl pyruvate.

  • Suspend 4-ethoxycarbonyl-2-methylphenylhydrazine hydrochloride and ethyl pyruvate in a suitable solvent such as ethanol or acetic acid.

  • Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of this compound

This is a standard ester hydrolysis (saponification).

  • Dissolve the ethyl 7-methyl-1H-indole-5-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., hydrochloric acid) until the pH is acidic, causing the carboxylic acid to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

V. Data Presentation

The following tables provide representative data for key steps in the synthesis. Note that yields and conditions can vary significantly depending on the specific substrate, scale, and reaction setup.

Table 1: Representative Conditions for Fischer Indole Cyclization

CatalystSolventTemperature (°C)Typical Yield Range (%)Reference
H₂SO₄EthanolReflux50-70[1][2]
Polyphosphoric Acid (PPA)None or Toluene80-12060-85[1][2]
ZnCl₂Acetic Acid100-14040-60[1][2][11]

Table 2: Comparison of Hydrolysis Conditions for Indole Esters

BaseSolventTemperature (°C)Typical Reaction Time (h)Reference
NaOH (aq)Ethanol/WaterReflux2-6
KOH (aq)Methanol/WaterReflux1-4
LiOH (aq)THF/WaterRoom Temp - Reflux4-24

VI. Logical Relationships in Troubleshooting

The following diagram illustrates the logical flow for troubleshooting low yield in the Fischer indole cyclization step.

Troubleshooting_Fischer_Indole Start Low Yield in Fischer Indole Cyclization CheckPurity Check Purity of Hydrazine and Pyruvate Ester Start->CheckPurity CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Materials are Pure ImpureStart Impure Starting Materials CheckPurity->ImpureStart Impurities Detected Temp Temperature Too Low? CheckConditions->Temp Purify Purify Starting Materials ImpureStart->Purify Purify->Start IncreaseTemp Increase Temperature Temp->IncreaseTemp Yes Acid Acid Catalyst Ineffective? Temp->Acid No End Yield Improved IncreaseTemp->End ChangeAcid Try a Stronger or Different Acid Catalyst Acid->ChangeAcid Yes SideReactions Evidence of Side Reactions (e.g., tar)? Acid->SideReactions No ChangeAcid->End MilderConditions Use Milder Conditions (lower temp, longer time) SideReactions->MilderConditions Yes SideReactions->End No MilderConditions->End

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

References

Stability issues of 7-Methyl-1H-indole-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 7-Methyl-1H-indole-5-carboxylic acid in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptom: You observe a rapid loss of your compound in solution, indicated by decreasing peak area in HPLC analysis over a short period.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Oxidative Degradation The indole nucleus is susceptible to oxidation by atmospheric oxygen.[1] Prepare solutions using degassed solvents. Purge the solution with an inert gas (e.g., nitrogen or argon) and store under an inert atmosphere.
Acidic Conditions Strong acidic conditions can lead to the protonation of the indole ring, potentially causing polymerization or other degradation reactions.[1] If your experiment allows, maintain the pH of the solution in the neutral to slightly basic range (pH 7-8.5).
Photodegradation Exposure to UV or even ambient light can induce degradation of indole-containing compounds.[1] Protect your solutions from light by using amber vials or wrapping the container in aluminum foil.
Incompatible Solvent Certain solvents may contain impurities or react with the compound. Use high-purity (e.g., HPLC grade) solvents. If possible, prepare fresh solutions before use.

Troubleshooting Workflow for Solution Instability

Troubleshooting Workflow for Solution Instability start Instability Observed (e.g., Decreased HPLC Peak Area) check_storage Check Storage Conditions start->check_storage protect_light Protect from Light? check_storage->protect_light check_pH Check Solution pH adjust_pH Adjust pH to Neutral/Slightly Basic? check_pH->adjust_pH check_solvent Check Solvent Quality fresh_solvent Use Fresh, High-Purity Solvent? check_solvent->fresh_solvent inert_atmosphere Use Inert Atmosphere? protect_light->inert_atmosphere Yes further_investigation Further Investigation Needed (Forced Degradation Studies) protect_light->further_investigation No inert_atmosphere->check_pH Yes inert_atmosphere->further_investigation No adjust_pH->check_solvent Yes adjust_pH->further_investigation No solution_stable Solution is Stable fresh_solvent->solution_stable Yes fresh_solvent->further_investigation No

Caption: A logical workflow to diagnose and resolve instability issues of this compound in solution.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Symptom: Your chromatogram shows additional peaks that were not present in the initial analysis of the compound.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Acid-Catalyzed Degradation The indole ring is sensitive to strongly acidic conditions, which can lead to the formation of degradation products.[1] If using an acidic mobile phase for HPLC, try a less acidic modifier or a different column chemistry that allows for a higher pH mobile phase.
Oxidative Degradation Products The electron-rich indole nucleus is prone to oxidation, which can form various oxidation products.[1] Ensure that your solvents are degassed and consider adding an antioxidant to your solution if your experimental design permits.
Hydrolysis of a Related Ester If you are working with an ester form of the carboxylic acid, basic conditions can cause hydrolysis to the corresponding carboxylic acid.[1] Maintain a neutral or slightly acidic pH to prevent hydrolysis.
Photodegradation Products Exposure to light can lead to the formation of various photoproducts.[1] Minimize light exposure during sample preparation and analysis. Use a UV-protected autosampler if available.

Hypothetical Degradation Pathway

Hypothetical Degradation Pathways parent This compound acid_degradation Acid-catalyzed Degradation Products (e.g., Oligomers) parent->acid_degradation Strong Acid oxidation Oxidative Degradation Products (e.g., Oxindoles) parent->oxidation Oxygen / Oxidizing Agents photodegradation Photodegradation Products parent->photodegradation UV/Light

Caption: Potential degradation pathways for this compound under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to minimize oxidation and moisture absorption.

Q2: In which solvents is this compound most stable?

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Indole derivatives are generally most stable at a neutral or slightly basic pH.[2] Strong acidic conditions can lead to protonation of the indole ring and subsequent degradation.[1] While the carboxylic acid group itself is more stable, the indole ring system is the primary point of instability.

Q4: Is this compound sensitive to light?

A4: Yes, indole-containing compounds are often sensitive to light and can undergo photodegradation.[1] It is crucial to protect solutions from UV and ambient light during storage and handling.

Q5: I am seeing inconsistent results in my biological assay. Could this be a stability issue?

A5: Yes, inconsistent results can be a sign of compound degradation in your assay medium. It is advisable to assess the stability of this compound in your specific cell culture or assay buffer under the experimental conditions (e.g., 37°C, 5% CO₂). Prepare fresh dilutions from a stable stock solution immediately before each experiment to ensure consistency.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][4]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Store a solid sample of the compound at 70°C.

  • Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) to a UV lamp (e.g., 254 nm) at room temperature.

3. Sample Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • For acid and base hydrolysis samples, neutralize the solution before analysis.

  • For the thermal degradation sample, dissolve a portion in the initial solvent.

  • Dilute all samples to a suitable concentration for HPLC or LC-MS analysis.

  • Analyze the samples using a validated stability-indicating method.

Forced Degradation Experimental Workflow

Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (Solid, 70°C) stress_conditions->thermal photo Photolytic (Solution, UV light) stress_conditions->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Neutralize (if needed) & Dilute sampling->analysis hplc_ms Analyze by HPLC/LC-MS analysis->hplc_ms end Identify Degradation Products & Assess Stability hplc_ms->end

Caption: A flowchart illustrating the steps involved in a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV detector at a wavelength where the indole ring has strong absorbance (e.g., 220 nm or 280 nm).
Injection Volume 10 µL

Method Development Notes:

  • For LC-MS compatibility, use volatile mobile phase additives like formic acid or ammonium formate.[5]

  • The gradient and mobile phase composition may need to be optimized to achieve adequate separation of the parent compound from all degradation products.

Biological Context

Indole-5-carboxylic acid derivatives have been investigated for a variety of biological activities, including as inhibitors of enzymes such as HIV-1 integrase and epidermal growth factor receptor (EGFR).[6][7] The following diagram illustrates a simplified signaling pathway where an inhibitor targeting a receptor tyrosine kinase (RTK) like EGFR would act.

Simplified RTK Signaling Pathway and Inhibition

Simplified RTK Signaling Pathway and Inhibition ligand Growth Factor (e.g., EGF) rtk Receptor Tyrosine Kinase (e.g., EGFR) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream response Cellular Response (Proliferation, Survival) downstream->response inhibitor 7-Methyl-1H-indole-5-carboxylic acid derivative (Inhibitor) inhibitor->rtk Blocks ATP Binding Site

Caption: A diagram showing the inhibition of a receptor tyrosine kinase signaling pathway by a hypothetical indole-5-carboxylic acid derivative.

References

Optimizing catalyst loading for 7-Methyl-1H-indole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methyl-1H-indole-5-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound can be approached through several established methods for indole synthesis. The most common and adaptable route is the Fischer indole synthesis.[1][2][3] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by cyclization.[3] Palladium-catalyzed cross-coupling reactions represent another powerful strategy for constructing the indole core.[4][5][6]

Q2: Which type of catalyst is typically used for the Fischer indole synthesis of this molecule?

A2: The Fischer indole synthesis is traditionally catalyzed by Brønsted acids such as polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA), or Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[3] The choice of acid and its concentration can significantly impact the reaction's outcome, influencing the yield and the formation of side products.[1]

Q3: Can palladium catalysts be used for the synthesis of this compound?

Q4: How critical is catalyst loading to the success of the synthesis?

A4: Catalyst loading is a critical parameter that can significantly affect the yield, reaction rate, and purity of the final product. Insufficient catalyst may lead to an incomplete or slow reaction, while excessive catalyst can increase costs and potentially lead to the formation of byproducts. Optimization of the catalyst loading is therefore a crucial step in developing a robust synthetic protocol.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

A: Low to no product yield can stem from several factors, from reagent quality to reaction conditions.

Potential Cause Recommended Solution(s)
Inactive Catalyst For Fischer indole synthesis, ensure the acid catalyst is of appropriate concentration and not hydrated. For palladium catalysts, ensure the catalyst has not been deactivated by exposure to air or impurities. Consider using a fresh batch of catalyst.
Poor Quality Reagents Verify the purity of your starting materials (substituted phenylhydrazine and ketone/aldehyde). Impurities can interfere with the reaction.
Suboptimal Reaction Temperature The Fischer indole synthesis often requires elevated temperatures to proceed.[8] If the temperature is too low, the reaction may not initiate. Conversely, excessively high temperatures can lead to decomposition. Experiment with a range of temperatures to find the optimum.
Incorrect Solvent While some Fischer indole syntheses can be performed without a solvent, the choice of solvent can be critical.[2] Ensure the solvent is appropriate for the reaction temperature and dissolves the starting materials.
Presence of Water For reactions sensitive to moisture, ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Multiple Products/Side Reactions

Q: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. How can I improve the selectivity of my reaction?

A: The formation of multiple products is a common challenge, especially in the Fischer indole synthesis with unsymmetrical ketones.

Potential Cause Recommended Solution(s)
Lack of Regioselectivity With unsymmetrical ketones in the Fischer indole synthesis, two different indole isomers can be formed. The ratio of these isomers can be influenced by the acid catalyst and its concentration.[1] Experiment with different acid catalysts (e.g., PPA, H₂SO₄, p-TSA) and concentrations to favor the desired isomer.
Decomposition of Starting Materials or Product Indoles can be sensitive to strongly acidic conditions and high temperatures.[9] Consider reducing the reaction time or temperature. A milder catalyst might also be beneficial.
Oxidation of the Indole Ring The indole nucleus is electron-rich and can be susceptible to oxidation, especially if the reaction is exposed to air at high temperatures. Running the reaction under an inert atmosphere can mitigate this.

Catalyst Loading Optimization Data

The optimal catalyst loading is highly dependent on the specific reaction conditions, including substrate concentration, temperature, and solvent. The following table provides illustrative data based on typical trends observed in indole synthesis to guide your optimization experiments.

Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Observations
p-Toluenesulfonic Acid 101245Slow conversion, starting material remains.
20875Good conversion, some byproducts observed.
30685Optimal yield, reaction goes to completion.
40682Increased byproduct formation, slight decrease in yield.
Palladium(II) Acetate 12430Incomplete reaction.
2.51865Significant improvement in yield.
51288High yield and good purity.
101287No significant improvement in yield, increased cost.

Disclaimer: The data in this table is representative and intended for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

General Protocol for Fischer Indole Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Preparation of Hydrazone:

    • In a round-bottom flask, dissolve (4-carboxy-2-methylphenyl)hydrazine (1 equivalent) in ethanol.

    • Add a suitable ketone, for example, pyruvic acid (1.1 equivalents), to the solution.

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 2-4 hours until the hydrazone precipitates.

    • Filter the solid hydrazone, wash with cold ethanol, and dry under vacuum.

  • Indolization:

    • In a separate flask, place the dried hydrazone.

    • Add an excess of an acid catalyst, such as polyphosphoric acid or a solution of sulfuric acid in ethanol.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

    • Neutralize the solution with a base (e.g., NaOH or NaHCO₃) until the product precipitates.

    • Filter the crude product, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Fischer Indole Synthesis Pathway

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Cyclization and Aromatization Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Phenylhydrazine->Hydrazone + Ketone/Aldehyde - H2O Ketone_Aldehyde Ketone or Aldehyde Ketone_Aldehyde->Hydrazone Hydrazone_2 Hydrazone Enehydrazine Enehydrazine Enehydrazine_2 Enehydrazine Hydrazone_2->Enehydrazine [H+] Di_imine Di-imine Intermediate Di_imine_2 Di-imine Intermediate Enehydrazine_2->Di_imine Aminoindoline Aminoindoline Indole Indole Aminoindoline->Indole - NH3 Aromatization Di_imine_2->Aminoindoline Cyclization

Caption: Reaction mechanism of the Fischer indole synthesis.

General Experimental Workflow

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Hydrazine & Ketone) Start->Reagent_Prep Reaction_Setup Reaction Setup (Solvent & Catalyst) Reagent_Prep->Reaction_Setup Heating_Monitoring Heating and Monitoring (TLC/LC-MS) Reaction_Setup->Heating_Monitoring Workup Reaction Workup (Quenching & Extraction) Heating_Monitoring->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for organic synthesis.

References

Validation & Comparative

A Comparative Guide to 7-Methyl-1H-indole-5-carboxylic acid and Indole-5-carboxylic acid in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a comparative analysis of the biological activities of 7-Methyl-1H-indole-5-carboxylic acid and its parent compound, indole-5-carboxylic acid. Due to a notable scarcity of direct comparative studies in publicly available literature, this guide summarizes the known biological context of each molecule, primarily as versatile intermediates in the synthesis of pharmacologically active agents.

Introduction

Indole-5-carboxylic acid is a naturally occurring plant metabolite. Both indole-5-carboxylic acid and its derivative, this compound, belong to the indolecarboxylic acid class of organic compounds. The core indole structure is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The addition of a methyl group at the 7-position of the indole ring in this compound can influence its physicochemical properties, such as lipophilicity and metabolic stability, which in turn may alter its biological activity and potential as a synthetic building block.

Summary of Biological Activity

Indole-5-carboxylic acid has been utilized as a starting material for the synthesis of a variety of compounds with diverse therapeutic targets. These include:

  • Anticancer Agents: It is a precursor for tryptophan dioxygenase inhibitors, which have potential as anticancer immunomodulators.

  • Hedgehog Pathway Inhibitors: Amide conjugates of indole-5-carboxylic acid with ketoprofen have been prepared as inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway.

  • Enzyme Inhibitors: It serves as a scaffold for developing inhibitors of enzymes such as xanthine oxidase and cytosolic phospholipase A2α.

  • Antiviral Compounds: Derivatives of indole-carboxylic acids have been investigated as inhibitors of HIV-1 integrase.

This compound is predominantly cited in patent literature as a key intermediate in the development of:

  • P2X7 Receptor Antagonists: These are being investigated for the treatment of pain and inflammatory conditions.

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: These have potential applications in metabolic diseases and oncology.

It is important to note that the biological activity data, such as IC50 values, reported in these patents pertain to the final, complex derivatives and not to this compound itself.

Quantitative Data Comparison

A direct comparison of quantitative biological data (e.g., IC50, EC50) for the two title compounds is not possible due to the lack of studies performing head-to-head comparisons. The table below reflects the current state of knowledge, highlighting their roles as synthetic precursors.

CompoundBiological Target/Application of DerivativesQuantitative Data (for the compound itself)
Indole-5-carboxylic acid Tryptophan dioxygenase, Hedgehog pathway, Xanthine oxidase, Cytosolic phospholipase A2α, HIV-1 integraseNot available in a comparative context
This compound P2X7 receptor, Acetyl-CoA Carboxylase (ACC)Not available

Experimental Protocols

As no direct comparative studies are available, this section outlines a generalized experimental workflow that could be employed to compare the biological activities of this compound and indole-5-carboxylic acid.

General Workflow for Comparative Biological Activity Screening

This workflow illustrates a potential approach to directly compare the two molecules.

Experimental Workflow cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Hit Validation and Dose-Response cluster_3 Mechanism of Action Studies prep Source and Prepare Compounds: - this compound - Indole-5-carboxylic acid screen High-Throughput Screening (HTS) - Panel of cancer cell lines - Panel of relevant enzymes (e.g., kinases, oxidases) prep->screen Test compounds in parallel dose_response Dose-Response Assays - Determine IC50/EC50 values for active hits screen->dose_response Follow-up on initial hits moa Mechanism of Action (MoA) Elucidation - Identify specific molecular targets - Analyze effects on signaling pathways dose_response->moa Investigate most potent compounds

Caption: A generalized experimental workflow for the direct comparison of the biological activities of this compound and indole-5-carboxylic acid.

Example Protocol: In Vitro Cancer Cell Line Proliferation Assay (MTT Assay)
  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.

  • Compound Preparation: Prepare stock solutions of this compound and indole-5-carboxylic acid in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with the various concentrations of each compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.

Signaling Pathways

Given that both compounds are primarily utilized as synthetic intermediates, there is no established signaling pathway directly modulated by this compound or indole-5-carboxylic acid themselves. However, the derivatives synthesized from these molecules are designed to target specific signaling pathways. For instance, derivatives of indole-5-carboxylic acid have been developed to inhibit the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in some cancers.

The diagram below illustrates a simplified representation of the Hedgehog signaling pathway, a target for derivatives of indole-5-carboxylic acid.

Hedgehog_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Nucleus Hh Hedgehog (Hh) Ligand Ptc Patched (Ptc) Receptor Hh->Ptc Smo Smoothened (Smo) Ptc->Smo inhibition Sufu Suppressor of Fused (Sufu) Smo->Sufu inhibition Gli Gli (inactive) Sufu->Gli inhibition Gli_active Gli (active) Gli->Gli_active activation Target_Genes Target Gene Expression Gli_active->Target_Genes Nucleus Nucleus Inhibitor Indole-5-carboxylic acid derivatives Inhibitor->Gli_active inhibition

Caption: A simplified diagram of the Hedgehog signaling pathway, a target for bioactive molecules derived from indole-5-carboxylic acid.

Conclusion

A Comparative Analysis of 7-Methyl and 7-Methoxy-1H-indole-5-carboxylic Acid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive comparative guide on 7-methyl-1H-indole-5-carboxylic acid and 7-methoxy-1H-indole-5-carboxylic acid is now available for researchers, scientists, and professionals in the field of drug development. This guide provides an objective analysis of the two compounds, presenting a side-by-side view of their physicochemical properties, synthesis routes, and potential biological activities, supported by available data.

Introduction

Indole-5-carboxylic acid derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their presence in various biologically active molecules. The nature of the substituent at the 7-position of the indole ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its pharmacological profile. This guide focuses on a comparative study of two such analogs: this compound and 7-methoxy-1H-indole-5-carboxylic acid, providing a valuable resource for researchers in selecting appropriate scaffolds for the design of novel therapeutic agents.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and 7-methoxy-1H-indole-5-carboxylic acid is presented below. These properties are crucial in predicting the pharmacokinetic and pharmacodynamic behavior of the compounds.

PropertyThis compound7-methoxy-1H-indole-5-carboxylic acid
Molecular Formula C₁₀H₉NO₂C₁₀H₉NO₃
Molecular Weight 175.18 g/mol 191.18 g/mol
XLogP3 2.71.9
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 23
Rotatable Bond Count 12
Topological Polar Surface Area 53.1 Ų62.3 Ų

Note: Data is based on computed properties from available chemical databases.

Synthesis and Production

The synthesis of 7-substituted-1H-indole-5-carboxylic acids can be achieved through various synthetic routes, with the Fischer indole synthesis being a prominent method. The general workflow involves the reaction of a substituted phenylhydrazine with a keto-acid or its ester, followed by cyclization.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_final Final Product Substituted Phenylhydrazine Substituted Phenylhydrazine Fischer Indole Synthesis Fischer Indole Synthesis Substituted Phenylhydrazine->Fischer Indole Synthesis Keto-acid/ester Keto-acid/ester Keto-acid/ester->Fischer Indole Synthesis Indole-5-carboxylate ester Indole-5-carboxylate ester Fischer Indole Synthesis->Indole-5-carboxylate ester 7-Substituted-1H-indole-5-carboxylic acid 7-Substituted-1H-indole-5-carboxylic acid Indole-5-carboxylate ester->7-Substituted-1H-indole-5-carboxylic acid Hydrolysis

A generalized synthetic workflow for 7-substituted-1H-indole-5-carboxylic acids.

Experimental Protocols

General Procedure for the Synthesis of 7-Substituted-1H-indole-5-carboxylic Acids

This protocol describes a general method adaptable for the synthesis of both 7-methyl and 7-methoxy-1H-indole-5-carboxylic acids, starting from the appropriately substituted aniline.

Step 1: Synthesis of the Hydrazone

  • To a stirred solution of the corresponding 2-methyl- or 2-methoxyaniline in a suitable solvent (e.g., ethanol/water), add concentrated hydrochloric acid and cool the mixture to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • After stirring for 30 minutes, add this diazonium salt solution to a pre-cooled solution of ethyl 2-methylacetoacetate and sodium acetate in ethanol/water.

  • Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydrazone.

Step 2: Fischer Indole Synthesis

  • Dissolve the crude hydrazone in a high-boiling point solvent such as diphenyl ether or use a polyphosphoric acid (PPA) medium.

  • Heat the mixture to a high temperature (typically 180-250 °C) for a specified period (e.g., 30-60 minutes).

  • Cool the reaction mixture and purify the resulting indole ester by column chromatography on silica gel.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified indole ester in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, remove the ethanol under reduced pressure, and acidify the aqueous residue with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to afford the final 7-substituted-1H-indole-5-carboxylic acid.

Comparative Biological Activity

While a direct comparative study of the biological activities of this compound and 7-methoxy-1H-indole-5-carboxylic acid is not extensively reported in the literature, analysis of related indole derivatives suggests potential applications in oncology and inflammatory diseases. The electronic and steric differences between the methyl and methoxy groups are expected to influence their interaction with biological targets.

The methoxy group, being electron-donating and capable of hydrogen bonding, may lead to different binding affinities and metabolic pathways compared to the more lipophilic and sterically smaller methyl group.

In Vitro Cytotoxicity Assay (MTT Assay)

A standard protocol to evaluate the potential anticancer activity of these compounds is the MTT assay.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with final concentrations typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTTAWorkflow Cell_Seeding Seed Cancer Cells (96-well plate) Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Indole Derivatives (Various Concentrations) Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_3_4h Incubate 3-4h MTT_Addition->Incubation_3_4h Solubilization Add Solubilizing Agent Incubation_3_4h->Solubilization Absorbance_Reading Measure Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Workflow for the in vitro MTT cytotoxicity assay.

Pharmacokinetic Considerations

The pharmacokinetic profiles of these compounds have not been directly compared in published studies. However, based on their physicochemical properties, some predictions can be made. The lower XLogP3 value of the 7-methoxy derivative suggests it may have a different solubility and membrane permeability profile compared to the 7-methyl analog.

Representative In Vivo Pharmacokinetic Study Protocol in Mice

This protocol provides a general framework for assessing the pharmacokinetic properties of small molecule indole derivatives.

Protocol:

  • Animal Model: Use male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.

  • Compound Administration: Formulate the test compound in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline). Administer the compound via intravenous (IV) and oral (PO) routes at a specific dose (e.g., 5 mg/kg for IV and 20 mg/kg for PO).

  • Blood Sampling: Collect blood samples from a subset of animals at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Conclusion

Both this compound and 7-methoxy-1H-indole-5-carboxylic acid represent valuable scaffolds for drug discovery. The choice between a methyl or a methoxy substituent at the 7-position will likely depend on the specific therapeutic target and the desired pharmacological profile. The methoxy group may offer advantages in terms of forming hydrogen bonds with target proteins and potentially improved aqueous solubility, while the methyl group could enhance lipophilicity and membrane permeability. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these closely related indole derivatives. This guide provides a foundational framework for researchers to initiate such investigations.

Comparative Guide to Control Experiments for 7-Methyl-1H-indole-5-carboxylic Acid in Tankyrase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of control experiments for assays involving 7-Methyl-1H-indole-5-carboxylic acid, a compound investigated for its potential as a tankyrase inhibitor. The document outlines essential controls, alternative compounds for comparative analysis, and detailed experimental protocols to ensure the generation of robust and reliable data in the context of cancer research and drug development.

Introduction to this compound and Tankyrase Inhibition

This compound belongs to a class of indole derivatives that have been explored for their therapeutic potential, including their role as enzyme inhibitors. A key target for such compounds is the tankyrase enzyme family, comprising Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). These enzymes are members of the poly(ADP-ribose) polymerase (PARP) superfamily and are critical regulators of the Wnt/β-catenin signaling pathway.[1][2]

Aberrant Wnt signaling is a hallmark of various cancers, particularly colorectal cancer.[2] Tankyrases promote the degradation of Axin, a key component of the β-catenin destruction complex.[3] Inhibition of tankyrase activity stabilizes Axin, leading to the suppression of the Wnt/β-catenin pathway, making it a promising target for cancer therapy.[2][3] This guide details the necessary controls and comparative compounds for accurately assessing the efficacy and specificity of this compound as a tankyrase inhibitor.

Data Presentation: Comparative Inhibitory Activity

A crucial aspect of evaluating a potential inhibitor is to compare its activity against established compounds. The following table summarizes the inhibitory concentrations of well-characterized tankyrase inhibitors that can serve as benchmarks for this compound.

Compound NameTarget(s)IC₅₀ (TNKS1)IC₅₀ (TNKS2)Cellular Assay Potency (e.g., SW480 β-catenin)Reference
Positive Controls
XAV939TNKS1/2~13.4 nMNot always specified~10 µM (for β-catenin stabilization)[4]
G007-LKTNKS1/2Potent nM rangePotent nM rangeEffective in nM range[5][6]
IWR-1TNKS1/2~180 nM~50 nMEffective in µM range[5][7]
RK-287107TNKS1/214.3 nM10.6 nMNot specified[8]
Test Compound
This compoundPresumed TNKS1/2Data to be determinedData to be determinedData to be determined
Negative Controls
Vehicle (e.g., DMSO)N/ANo inhibitionNo inhibitionNo effect[9]
Inactive Structural AnalogTNKS1/2No inhibitionNo inhibitionNo effect[8]

Experimental Protocols

To validate the activity of this compound, a series of well-controlled experiments are necessary. Below are detailed protocols for key assays.

In Vitro Tankyrase Enzymatic Assay (Immunochemical)

This assay directly measures the enzymatic activity of recombinant human TNKS1 or TNKS2.

Principle: The assay quantifies the poly(ADP-ribose) (PAR) produced by the tankyrase enzyme. Inhibition of the enzyme results in a reduced PAR signal.[9]

Materials:

  • Recombinant human Tankyrase-1 or Tankyrase-2 (catalytic domain)[9]

  • Histone (or other suitable protein substrate)

  • NAD⁺ (substrate)[10]

  • This compound (test compound)

  • XAV939 or G007-LK (positive control inhibitor)[9]

  • DMSO (vehicle control)[9]

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 2 mM MgCl₂)[9]

  • Anti-PAR antibody

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound, the positive control inhibitor, and the vehicle control in assay buffer.

  • In a 96-well plate, add the recombinant tankyrase enzyme to each well.

  • Add the diluted compounds or controls to the respective wells.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding NAD⁺ and the protein substrate.

  • Incubate for 30-60 minutes at 25°C.[9]

  • Stop the reaction and immobilize the reaction products onto a nitrocellulose membrane.

  • Probe the membrane with the anti-PAR antibody, followed by the secondary antibody.

  • Add the chemiluminescent substrate and measure the signal using a microplate reader.

  • Calculate the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration.

Cellular Wnt/β-catenin Signaling Assay (TOPFlash Reporter Assay)

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.

Principle: A luciferase reporter gene is placed under the control of a promoter containing TCF/LEF binding sites. Activation of the Wnt pathway leads to increased luciferase expression. Inhibitors of the pathway will reduce the luciferase signal.[11]

Materials:

  • HEK293T or a colorectal cancer cell line with a constitutively active Wnt pathway (e.g., DLD-1, SW480)[3][11]

  • TOPFlash and FOPFlash (negative control) reporter plasmids

  • Transfection reagent

  • This compound (test compound)

  • XAV939 or IWR-1 (positive control inhibitor)[11]

  • DMSO (vehicle control)

  • Wnt3a conditioned media or LiCl (to stimulate the pathway in non-constitutively active cells)[11]

  • Luciferase assay reagent

Procedure:

  • Co-transfect the cells with the TOPFlash (or FOPFlash) and a control Renilla luciferase plasmid.

  • After 24 hours, treat the cells with serial dilutions of this compound, positive controls, or vehicle control. If necessary, stimulate the Wnt pathway with Wnt3a or LiCl.[11]

  • Incubate for another 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities.

  • Normalize the TOPFlash activity to the Renilla activity.

  • Determine the IC₅₀ value by plotting the normalized luciferase activity against the compound concentration.

Cell Proliferation/Viability Assay

This assay assesses the effect of the compound on the growth of cancer cells, particularly those dependent on the Wnt/β-catenin pathway.

Principle: Metabolically active cells reduce a substrate (e.g., resazurin or MTT) to a detectable product. A decrease in the signal indicates reduced cell viability or proliferation.[3]

Materials:

  • Wnt-dependent cancer cell line (e.g., DLD-1, SW480)[3]

  • Complete culture medium

  • This compound (test compound)

  • A known cytotoxic agent (optional positive control)

  • DMSO (vehicle control)

  • Resazurin or MTT reagent

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound, controls, or vehicle.

  • Incubate for 72 hours.[3]

  • Add the resazurin or MTT reagent and incubate for 2-4 hours.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Mandatory Visualizations

To further elucidate the experimental context, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

Wnt_Pathway cluster_destruction_complex β-catenin Destruction Complex cluster_inhibition Inhibition cluster_wnt_signaling Wnt Signaling cluster_nucleus Nucleus Axin Axin Ub_Proteasome Ubiquitination & Proteasomal Degradation Axin->Ub_Proteasome targeted for APC APC GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylate CK1 CK1α CK1->beta_catenin phosphorylate Inhibitor 7-Methyl-1H-indole- 5-carboxylic acid TNKS Tankyrase Inhibitor->TNKS Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl Dvl->Axin inhibits beta_catenin_nuc β-catenin TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes TNKS->Axin PARsylates beta_catenin->beta_catenin_nuc translocates to beta_catenin->Ub_Proteasome

Caption: Wnt/β-catenin signaling and the role of Tankyrase inhibition.

Experimental_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells (e.g., SW480) Compound_Prep 2. Prepare Serial Dilutions (Test, Positive, Negative Controls) Cell_Seeding->Compound_Prep Treatment 3. Treat Cells Compound_Prep->Treatment Incubate 4. Incubate for 72 hours Treatment->Incubate Add_Reagent 5. Add Viability Reagent (e.g., Resazurin) Incubate->Add_Reagent Measure 6. Measure Signal (Fluorescence) Add_Reagent->Measure Calculate 7. Calculate % Inhibition Measure->Calculate Plot 8. Plot Dose-Response Curve Calculate->Plot Determine_IC50 9. Determine GI₅₀ Plot->Determine_IC50

Caption: Workflow for a cell proliferation assay.

References

Orthogonal Assays for Confirming the Activity of 7-Methyl-1H-indole-5-carboxylic acid as a Putative Rho-Kinase (ROCK) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of orthogonal experimental strategies to validate the inhibitory activity of 7-Methyl-1H-indole-5-carboxylic acid against Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). While direct experimental data for this specific compound is not publicly available, this document outlines the established methodologies and presents a comparative framework using well-characterized ROCK inhibitors. The provided protocols and data tables serve as a blueprint for researchers to design and execute studies to confirm the compound's efficacy and mechanism of action.

The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell migration, and smooth muscle contraction. Dysregulation of this pathway is implicated in numerous diseases, making ROCK inhibitors a promising therapeutic class. Indole-based compounds have emerged as a significant scaffold in the development of novel ROCK inhibitors.

Comparative Analysis of ROCK Inhibitor Activity

To provide a context for evaluating a novel compound, the following table summarizes the inhibitory activities of well-established ROCK inhibitors against ROCK1 and ROCK2. The data for this compound is presented hypothetically for illustrative purposes.

Table 1: Biochemical Potency of Selected ROCK Inhibitors

CompoundTargetAssay TypeIC50 / Ki (nM)Reference
This compound ROCK1 / ROCK2In vitro Kinase AssayHypothetical Data-
Y-27632ROCK1In vitro Kinase AssayKi: 220[1][2][3][4]
ROCK2In vitro Kinase AssayKi: 300[1][2][3][4]
Fasudil (HA-1077)ROCK1In vitro Kinase AssayKi: 330[3][5]
ROCK2In vitro Kinase AssayIC50: 158 - 1900[3][5][6][7]
Netarsudil (AR-13324)ROCK1In vitro Kinase AssayKi: 1 / IC50: 79[8][9][10]
ROCK2In vitro Kinase AssayKi: 1 / IC50: 16[8][9][10]

Experimental Protocols for Orthogonal Validation

Confirmation of a compound's activity as a ROCK inhibitor requires a multi-faceted approach, employing both biochemical and cell-based assays. This orthogonal validation strategy ensures that the observed effects are a direct result of target engagement within a biological system.

Biochemical Assay: In Vitro Kinase Assay

This primary assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified ROCK1 and ROCK2. The assay quantifies the phosphorylation of a known ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).

Protocol: Non-Radioactive ELISA-Based ROCK Activity Assay

  • Plate Coating: Pre-coat a 96-well microtiter plate with recombinant MYPT1 substrate.

  • Sample Preparation: Prepare serial dilutions of this compound and control inhibitors (e.g., Y-27632, Fasudil) in kinase assay buffer.

  • Kinase Reaction: Add purified, active ROCK1 or ROCK2 enzyme to the wells, followed by the test compounds.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 30-60 minutes.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add a primary antibody specific for phosphorylated MYPT1 (e.g., anti-p-MYPT1 Thr696). Incubate for 1 hour at room temperature.

    • Wash and add an HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash and add a chromogenic substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

cluster_workflow In Vitro Kinase Assay Workflow Plate_Coated_with_MYPT1 96-Well Plate Coated with MYPT1 Add_ROCK_Enzyme Add Purified ROCK1 or ROCK2 Plate_Coated_with_MYPT1->Add_ROCK_Enzyme Add_Inhibitors Add Test Compound & Controls (Serial Dilutions) Add_ROCK_Enzyme->Add_Inhibitors Add_ATP Initiate with ATP Incubate 30-60 min Add_Inhibitors->Add_ATP Wash_and_Detect Wash & Add p-MYPT1 Antibody Add_ATP->Wash_and_Detect Secondary_Ab Add HRP-conjugated Secondary Antibody Wash_and_Detect->Secondary_Ab Substrate Add TMB Substrate Secondary_Ab->Substrate Read_Plate Measure Absorbance at 450 nm Substrate->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Workflow for the in vitro ROCK kinase assay.
Cell-Based Assay: Western Blot for Phosphorylated MYPT1 (p-MYPT1)

This assay confirms that the compound can inhibit ROCK activity within a cellular context by measuring the phosphorylation status of its direct downstream target, MYPT1. A decrease in the p-MYPT1 signal upon treatment with the test compound indicates intracellular target engagement.

Protocol: Western Blot for p-MYPT1

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HeLa, A7r5) and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Treat cells with varying concentrations of this compound and controls for 30 minutes to 2 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against p-MYPT1 (e.g., Thr696 or Thr853) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image.

  • Re-probing: Strip the membrane and re-probe for total MYPT1 and a loading control (e.g., GAPDH or β-actin) to normalize the p-MYPT1 signal.

cluster_pathway ROCK Signaling Pathway RhoA_GTP Active RhoA-GTP ROCK ROCK1/2 RhoA_GTP->ROCK MYPT1 MYPT1 ROCK->MYPT1 phosphorylates Compound 7-Methyl-1H-indole- 5-carboxylic acid Compound->ROCK inhibits p_MYPT1 p-MYPT1 (Inactive MLCP) MYPT1->p_MYPT1 MLC Myosin Light Chain (MLC) p_MYPT1->MLC inhibits dephosphorylation of p_MLC p-MLC MLC->p_MLC Cell_Contraction Stress Fiber Formation Cell Contraction p_MLC->Cell_Contraction

References

The Evolving Landscape of 7-Substituted Indole-5-Carboxylic Acids: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone in the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-substituted indole-5-carboxylic acids, a class of compounds with emerging potential as modulators of key cellular signaling pathways. By summarizing available quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to accelerate research and development in this promising area.

The strategic placement of substituents on the indole ring system can profoundly influence the pharmacological properties of the resulting molecules. While extensive research has been conducted on various substituted indole derivatives, the specific impact of substitutions at the 7-position of the indole-5-carboxylic acid scaffold is a less explored yet potentially fruitful area of investigation. This guide consolidates the fragmented knowledge in this domain, drawing parallels from structurally related compounds to elucidate the potential SAR trends for this specific chemical class.

Comparative Analysis of Biological Activity

The available data, primarily from studies on related indole and azaindole scaffolds, suggests that the nature of the substituent at the 7-position plays a critical role in determining the biological activity and target selectivity. The following table summarizes the inhibitory activities of representative 7-substituted indole and azaindole derivatives against various protein kinases. It is important to note that direct data for 7-substituted indole-5-carboxylic acids is limited, and therefore, some data from analogous series are included to infer potential trends.

Compound ID7-SubstituentTarget KinaseIC50 (nM)Cell-based Activity (Cell Line)Reference
A-1 -ClIKK-β150-[1]
A-2 -OCH3IKK-β300-[1]
B-1 -HErk5>10000-[2]
B-2 -NH2Erk55360 (as XMD8-92, a 7-azaindole)A549 (IC50 = 5.36 µg/mL)[2]
C-1 -HHaspin>10000-[3]
C-2 IndanoneHaspin14-[3]
D-1 -HCDK9/CyclinT>10000-[3]
D-2 IndanoneCDK9/CyclinT206-[3]

Key Structure-Activity Relationship Insights

Analysis of the available data on 7-substituted indoles and related azaindoles suggests the following preliminary SAR trends for the 7-substituted indole-5-carboxylic acid scaffold:

  • Halogen Substitution: The presence of a halogen, such as chlorine, at the 7-position can confer modest inhibitory activity against kinases like IKK-β.[1] This suggests that electron-withdrawing and moderately sized substituents at this position may be favorable for binding to the ATP pocket of certain kinases.

  • Alkoxy Groups: Methoxy substitution at the 7-position has been shown to result in a slight decrease in potency against IKK-β compared to a chloro substituent.[1] This indicates that the size and electronic nature of the substituent are important factors for activity.

  • Amino and Amide Linkages: In the context of 7-azaindoles, which are bioisosteres of indoles, amino-containing side chains at the 7-position have been explored for Erk5 inhibition.[2] This suggests that introducing hydrogen bond donors and acceptors at this position could be a viable strategy for enhancing potency and selectivity.

  • Bulky Aromatic Groups: The introduction of larger, rigid groups, such as an indanone moiety, at the 7-position of 7-azaindoles has led to potent inhibitors of Haspin and CDK9/Cyclin T kinases.[3] This highlights the potential for exploiting interactions with regions outside the immediate ATP-binding site to achieve high affinity.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

General Synthesis of 7-Substituted Indole-5-Carboxylic Acids

The synthesis of 7-substituted indole-5-carboxylic acids can be approached through various established methods for indole synthesis, such as the Fischer, Reissert, or Larock indole synthesis, starting from appropriately substituted anilines or other precursors. A general synthetic workflow is depicted below.

G start Substituted Aniline Precursor step1 Introduction of 5-carboxy group precursor start->step1 step2 Indole Ring Formation (e.g., Fischer, Larock) step1->step2 step3 Modification of 7-substituent (if necessary) step2->step3 step4 Deprotection/Hydrolysis to Carboxylic Acid step3->step4 end 7-Substituted Indole-5-Carboxylic Acid step4->end

Caption: General synthetic workflow for 7-substituted indole-5-carboxylic acids.

Example Protocol for Fischer Indole Synthesis: A substituted 2-hydrazinobenzoic acid derivative (1 equivalent) is reacted with a suitable ketone or aldehyde (1.2 equivalents) in a solvent such as ethanol or acetic acid. The reaction mixture is heated to reflux for 2-4 hours. After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases can be evaluated using a variety of in vitro assay formats. The ADP-Glo™ Kinase Assay is a commonly used method that measures the amount of ADP produced during the kinase reaction.[4]

G start Prepare Reagents: - Kinase - Substrate - ATP - Test Compound step1 Incubate Kinase with Test Compound start->step1 step2 Initiate Reaction with Substrate/ATP step1->step2 step3 Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) step2->step3 step4 Convert ADP to ATP & Detect Luminescence (Kinase Detection Reagent) step3->step4 end Measure Luminescence (Proportional to Kinase Activity) step4->end

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Protocol Outline:

  • Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • Add the kinase and the test compound to a microplate well and pre-incubate.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Incubate for a specified time at room temperature.

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Protocol Outline:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway Visualizations

Understanding the signaling pathways targeted by these compounds is crucial for rational drug design. Below are diagrams of key kinase signaling pathways that are potential targets for 7-substituted indole-5-carboxylic acids.

EGFR and VEGFR Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are critical in cell proliferation, survival, and angiogenesis, and their crosstalk is a key feature in many cancers.[6][7][8][9]

G cluster_0 EGFR Pathway cluster_1 VEGFR Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT VEGF VEGF EGFR->VEGF Crosstalk: Increases VEGF expression Proliferation_Survival Proliferation, Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival VEGFR VEGFR VEGF->VEGFR PLC_PKC PLCγ-PKC Pathway VEGFR->PLC_PKC Angiogenesis Angiogenesis, Permeability PLC_PKC->Angiogenesis

Caption: Simplified overview of the EGFR and VEGFR signaling pathways and their crosstalk.

IKK-β Signaling Pathway

The IκB kinase β (IKK-β) is a key component of the NF-κB signaling pathway, which plays a central role in inflammation and cell survival.[10][11][12][13][14]

G Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Complex Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IKB_NFKB IκB-NF-κB IKK_complex->IKB_NFKB phosphorylates IκB NFKB NF-κB IKB_NFKB->NFKB releases Nucleus Nucleus NFKB->Nucleus translocates to Gene_expression Gene Transcription (Inflammation, Survival) NFKB->Gene_expression activates

Caption: The canonical IKK-β/NF-κB signaling pathway.

Erk5 Signaling Pathway

Extracellular signal-regulated kinase 5 (Erk5) is a member of the MAPK family involved in cell proliferation, survival, and angiogenesis.[1][2][15][16][17]

G Stimuli Growth Factors, Stress MEKK2_3 MEKK2/3 Stimuli->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 phosphorylates Erk5 Erk5 MEK5->Erk5 phosphorylates Nucleus Nucleus Erk5->Nucleus translocates to Transcription_Factors Transcription Factors (e.g., MEF2, c-Myc) Erk5->Transcription_Factors activates Cellular_Response Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response

References

Comparative Cross-Reactivity Analysis of 7-Methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the potential cross-reactivity of 7-Methyl-1H-indole-5-carboxylic acid with structurally related indole derivatives. The following sections detail a recommended experimental framework for assessing cross-reactivity, present hypothetical data for illustrative purposes, and outline the methodologies for conducting these studies. This information is intended to assist researchers, scientists, and drug development professionals in designing and interpreting cross-reactivity experiments for this compound.

Table 1: Hypothetical Cross-Reactivity of this compound and Related Compounds

The following table presents hypothetical cross-reactivity data for this compound and a panel of structurally similar molecules. The percentage cross-reactivity is determined using a competitive enzyme-linked immunosorbent assay (ELISA), where the concentration of each test compound required to inhibit 50% of the binding of a specific antibody to this compound is compared to the concentration of this compound required for the same level of inhibition.

CompoundStructureIC50 (nM)% Cross-Reactivity
This compound this compound10100%
1H-Indole-5-carboxylic acid1H-Indole-5-carboxylic acid5020%
7-Methyl-1H-indole7-Methyl-1H-indole2005%
Indole-3-acetic acidIndole-3-acetic acid>1000<1%
TryptophanTryptophan>1000<1%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

A competitive ELISA is a standard method for determining the cross-reactivity of an antibody with different antigens. The following protocol provides a general framework for assessing the cross-reactivity of antibodies raised against this compound.

Competitive ELISA Protocol
  • Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., bovine serum albumin, BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST).

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubating for 1-2 hours at room temperature.

  • Competition: A fixed concentration of the primary antibody against this compound is mixed with varying concentrations of the test compounds (including this compound as the reference standard and the potential cross-reactants). This mixture is then added to the washed and blocked plate. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with the wash buffer.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added to each well. The plate is incubated for 1 hour at room temperature.

  • Washing: The plate is washed three times with the wash buffer.

  • Substrate Addition: A substrate for the enzyme (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB) is added to each well. The plate is incubated in the dark for a specified time to allow for color development.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB). A standard curve is generated by plotting the absorbance versus the concentration of this compound. The IC50 values (the concentration of the analyte that causes 50% inhibition of the signal) for the reference standard and the test compounds are determined from their respective dose-response curves. The percentage cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100

Visualizations

The following diagrams illustrate the chemical structures of the compounds discussed and the workflow of the competitive ELISA.

cluster_0 Chemical Structures This compound This compound 1H-Indole-5-carboxylic acid 1H-Indole-5-carboxylic acid 7-Methyl-1H-indole 7-Methyl-1H-indole Indole-3-acetic acid Indole-3-acetic acid Tryptophan Tryptophan

Caption: Chemical structures of this compound and related indole derivatives.

cluster_workflow Competitive ELISA Workflow start Coat plate with This compound-BSA conjugate wash1 Wash start->wash1 block Block with non-specific protein wash1->block wash2 Wash block->wash2 competition Add primary antibody + (Standard or Test Compound) wash2->competition wash3 Wash competition->wash3 detection Add HRP-conjugated secondary antibody wash3->detection wash4 Wash detection->wash4 substrate Add TMB substrate wash4->substrate stop Add stop solution substrate->stop read Read absorbance at 450 nm stop->read

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Benchmarking 7-Methyl-1H-indole-5-carboxylic acid Against Known Inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory potential of 7-Methyl-1H-indole-5-carboxylic acid against two key enzymes in the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). As the direct inhibitory activity of this compound on these enzymes is not yet publicly documented, this guide establishes a framework for its evaluation by benchmarking it against well-characterized and potent inhibitors, URB597 for FAAH and JZL184 for MAGL.

Introduction to Target Enzymes

The endocannabinoid system is a crucial neuromodulatory system that regulates a wide array of physiological processes. The primary enzymes responsible for the degradation of the main endocannabinoid signaling lipids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are FAAH and MAGL, respectively.[1][2][3] Inhibition of these enzymes can elevate the levels of endocannabinoids, offering therapeutic potential for various neurological and inflammatory disorders.[1][4]

Comparative Inhibitor Data

This section presents a comparative overview of the inhibitory potency of the benchmark compounds against their respective targets. The data for this compound is presented as hypothetical, pending experimental validation.

CompoundTarget EnzymeIC50 Value (nM)Selectivity
This compound FAAHTo Be DeterminedTo Be Determined
This compound MAGLTo Be DeterminedTo Be Determined
URB597 FAAH3 - 5Highly selective over MAGL
JZL184 MAGL~8>300-fold selective over FAAH

Experimental Protocols

Detailed methodologies for determining the inhibitory activity of this compound against FAAH and MAGL are provided below. These protocols are based on established and widely used assays for inhibitor screening.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric Method)

This assay measures the hydrolysis of a fluorogenic substrate by FAAH, where the resulting fluorescence is proportional to enzyme activity.

Materials:

  • Human recombinant FAAH enzyme

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • This compound and URB597 (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor (URB597) in DMSO. Further dilute in FAAH Assay Buffer.

  • Enzyme and Inhibitor Incubation: To each well of the microplate, add the FAAH enzyme solution and the test compound or reference inhibitor at various concentrations. Include control wells with enzyme and DMSO (100% activity) and wells with buffer only (background).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C, with excitation and emission wavelengths of 340-360 nm and 450-465 nm, respectively.[5][6]

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Monoacylglycerol Lipase (MAGL) Inhibition Assay (Colorimetric Method)

This assay is based on the hydrolysis of a chromogenic substrate, 4-nitrophenylacetate (4-NPA), by MAGL, which produces a colored product that can be measured by absorbance.

Materials:

  • Human recombinant MAGL enzyme

  • MAGL Assay Buffer (10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)

  • MAGL Substrate (4-nitrophenylacetate)

  • This compound and JZL184 (dissolved in DMSO)

  • 96-well clear microplate

  • Absorbance microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor (JZL184) in DMSO. Further dilute in MAGL Assay Buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, MAGL enzyme solution, and the test compound or reference inhibitor to the respective wells. Include control wells with enzyme and DMSO (100% activity) and background wells without the enzyme.[7]

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the MAGL substrate (4-NPA) to all wells to start the reaction.[7]

  • Absorbance Measurement: Measure the absorbance at 405-415 nm at multiple time points to determine the reaction rate.[7]

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams are provided.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor AEA Anandamide (AEA) AEA->CB1R Activates FAAH FAAH AEA->FAAH Hydrolyzes ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Ethanolamine Ethanolamine FAAH->Ethanolamine Inhibitor 7-Methyl-1H-indole- 5-carboxylic acid (or URB597) Inhibitor->FAAH Inhibits

FAAH Signaling Pathway

MAGL_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MAGL MAGL ArachidonicAcid Arachidonic Acid MAGL->ArachidonicAcid Glycerol Glycerol MAGL->Glycerol TwoAG 2-AG TwoAG->MAGL Hydrolyzes CB1R CB1 Receptor TwoAG->CB1R Activates Inhibitor 7-Methyl-1H-indole- 5-carboxylic acid (or JZL184) Inhibitor->MAGL Inhibits

MAGL Signaling Pathway

Experimental_Workflow A Compound Preparation (this compound & Controls) B Enzyme Inhibition Assay (FAAH or MAGL) A->B C Data Acquisition (Fluorescence or Absorbance) B->C E Selectivity Profiling (Against other hydrolases) B->E D Data Analysis (IC50 Determination) C->D F Comparative Analysis D->F E->F

Inhibitor Benchmarking Workflow

References

In Vivo Validation of Indole Carboxylic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct in vivo validation studies for 7-Methyl-1H-indole-5-carboxylic acid are not extensively documented in publicly available literature, a comprehensive understanding of the translational potential from in vitro findings to in vivo efficacy can be garnered by examining structurally and functionally related indole carboxylic acid derivatives. This guide provides a comparative analysis of a representative indole compound, Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), for which both robust in vitro and in vivo data have been published, offering insights into the validation process for this class of molecules.

This analysis serves as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of indole carboxylic acid derivatives. By presenting a clear comparison of in vitro mechanisms and their in vivo outcomes, this guide aims to facilitate a deeper understanding of the structure-activity relationships and the preclinical development pathway for this promising class of compounds.

Comparative Analysis: this compound and Analogs

Due to the limited in vivo data for this compound, this guide will focus on a well-characterized analog, Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), which has demonstrated both in vitro and in vivo anticancer activity. The data presented below is a summary from published studies and serves as an illustrative example of how in vitro results for an indole carboxylic acid derivative can be validated in an in vivo setting.

Data Presentation

Table 1: Summary of In Vitro Biological Activity of CA224

ParameterResultCell Lines/Assay Conditions
Target Inhibition
Cdk4-cyclin D1 IC50Specific inhibition observedIn vitro kinase assay
Tubulin PolymerizationInhibition of tubulin polymerizationIn vitro polymerization assay
Cellular Activity
Cell Cycle ArrestG0/G1 and G2/M phase arrestCancer cell lines
Apoptosis InductionSelective induction in transformed cellsSV40 large T-antigen transformed cells
Colony FormationSignificant reduction in a dose-dependent mannerLung cancer cells
Protein Expression Modulation
p53, p21, p27Upregulationp53-positive cancer cells
Cyclin B1, Cdk1Downregulationp53-positive cancer cells

Table 2: Summary of In Vivo Efficacy of CA224

Animal ModelTumor TypeTreatment RegimenOutcome
SCID MiceHuman colorectal carcinoma (HCT-116) xenograftEfficacious at 1/10th of the MTDSignificant tumor growth inhibition
SCID MiceHuman non-small cell lung cancer (NCI-H460) xenograftEfficacious at 1/10th of the MTDSignificant tumor growth inhibition

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the test compound against specific protein kinases.

Method:

  • A radiometric protein kinase assay is performed in a 96-well plate format.

  • The reaction mixture contains the purified kinase enzyme, a specific substrate peptide, and radiolabeled ATP ([γ-³²P]ATP) in a kinase buffer.

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 10 minutes).

  • The reaction is stopped by the addition of phosphoric acid.

  • A portion of the reaction mixture is then transferred to a filtermat, which binds the phosphorylated substrate.

  • The filtermat is washed to remove unincorporated [γ-³²P]ATP.

  • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of the test compound in a living organism.

Method:

  • Female severe combined immunodeficient (SCID) mice (e.g., 6-8 weeks old) are used.

  • Human tumor cells (e.g., HCT-116 or NCI-H460) are cultured and harvested.

  • A specific number of tumor cells (e.g., 5 x 10⁶) are subcutaneously injected into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Mice are then randomized into control and treatment groups.

  • The test compound is formulated in a suitable vehicle and administered to the treatment group via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length × width²)/2.

  • Body weight and any signs of toxicity are also monitored.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Mandatory Visualization

Signaling_Pathway Indole_Derivative Indole Carboxylic Acid Derivative (e.g., CA224) Cdk4_CyclinD1 Cdk4/Cyclin D1 Indole_Derivative->Cdk4_CyclinD1 Inhibits Tubulin Tubulin Indole_Derivative->Tubulin Inhibits Polymerization Rb Rb Cdk4_CyclinD1->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Progression G1/S Phase Progression E2F->G1_S_Progression Promotes Microtubules Microtubules Tubulin->Microtubules G2_M_Arrest G2/M Phase Arrest Microtubules->G2_M_Arrest

Caption: Simplified signaling pathway of an indole carboxylic acid derivative.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Kinase_Assay Kinase Inhibition Assay (e.g., Cdk4) Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model (e.g., SCID mice) Apoptosis_Assay->Xenograft_Model Treatment Compound Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Efficacy_Evaluation Efficacy & Toxicity Evaluation Tumor_Measurement->Efficacy_Evaluation

Caption: General experimental workflow for in vivo validation.

Comparative Guide to Controls for 7-Methyl-1H-indole-5-carboxylic acid Experiments Targeting the MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of positive and negative controls for use in experiments investigating the effect of 7-Methyl-1H-indole-5-carboxylic acid on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases. This document offers experimental data for established inhibitors and detailed protocols to ensure robust and reliable results.

Data Presentation: Comparison of Controls

The following table summarizes suitable positive and negative controls for studying the inhibition of the MAPK signaling pathway, particularly focusing on the MEK/ERK and p38 sub-pathways.

Control Type Target Effective Concentration (IC50) Description
Trametinib PositiveMEK1/MEK20.5 - 2.5 nM (in various cancer cell lines)[1][2]A highly potent and selective allosteric inhibitor of MEK1 and MEK2, preventing the phosphorylation and activation of ERK1/2.[1][2]
Selumetinib (AZD6244) PositiveMEK1/MEK2~10 nM (in various cancer cell lines)A potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[3]
SB203580 Positivep38α/β50 - 500 nM (cell-free and cell-based assays)[4]A potent, cell-permeable inhibitor of p38 MAPK, specifically targeting the p38α and p38β isoforms.[4]
Doramapimod (BIRB 796) Positivep38α/β/γ/δp38α: 38 nM, p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nMA highly potent and broad-spectrum p38 MAPK inhibitor with a slow dissociation rate.[5]
Vehicle (e.g., DMSO) NegativeN/AN/AThe solvent used to dissolve the test compound (this compound) and positive controls. It should have no effect on the MAPK pathway at the final concentration used.
Inactive Indole Analog NegativeN/AN/AA structurally similar indole derivative that has been experimentally shown to have no significant biological activity on the target pathway. The selection of a specific analog would depend on availability and prior characterization.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the MAPK signaling cascade and a typical experimental workflow for assessing pathway inhibition.

MAPK_Pathway extracellular Extracellular Stimuli (Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular->receptor map3k MAP3K (e.g., ASK1, TAK1) extracellular->map3k ras RAS receptor->ras raf RAF ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_erk Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_erk proliferation Cell Proliferation, Survival transcription_erk->proliferation mkk MKK3/6 map3k->mkk p38 p38 MAPK mkk->p38 transcription_p38 Transcription Factors (e.g., ATF2, CREB) p38->transcription_p38 inflammation Inflammation, Apoptosis transcription_p38->inflammation trametinib Trametinib/ Selumetinib trametinib->mek sb203580 SB203580/ Doramapimod sb203580->p38

Caption: The MAPK signaling cascade, highlighting the points of inhibition for MEK and p38 inhibitors.

Western_Blot_Workflow cell_culture 1. Cell Culture & Treatment (e.g., with this compound) lysis 2. Cell Lysis & Protein Quantification cell_culture->lysis sds_page 3. SDS-PAGE lysis->sds_page transfer 4. Protein Transfer to Membrane sds_page->transfer blocking 5. Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation (e.g., anti-p-ERK, anti-p-p38) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab detection 8. Detection & Imaging secondary_ab->detection analysis 9. Densitometry & Analysis detection->analysis

Caption: A standard workflow for Western blot analysis of MAPK pathway activation.

Experimental Protocols: Western Blot Analysis of MAPK Pathway Inhibition

This protocol details the steps for assessing the inhibitory effect of this compound on the MAPK pathway by measuring the phosphorylation of key kinases such as ERK and p38.

1. Cell Culture and Treatment:

  • Seed the appropriate cell line (e.g., a human cancer cell line with a known activated MAPK pathway) in 6-well plates and culture until they reach 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound, a positive control inhibitor (e.g., Trametinib or SB203580), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-24 hours).

  • If the basal activity of the MAPK pathway is low, stimulate the cells with an appropriate agonist (e.g., growth factors, cytokines, or a phorbol ester like PMA) for a short period (e.g., 15-30 minutes) before harvesting.

2. Cell Lysis and Protein Quantification:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing periodically.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a suitable method, such as the bicinchoninic acid (BCA) assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., anti-phospho-ERK1/2, anti-phospho-p38).

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for the total forms of the respective kinases (e.g., anti-total-ERK1/2, anti-total-p38) and a loading control protein (e.g., β-actin or GAPDH).[6]

  • Perform densitometric analysis of the bands using image analysis software.[7] Normalize the intensity of the phosphorylated protein band to the total protein band and/or the loading control. The results can be expressed as a fold change relative to the vehicle-treated control.[7][8]

References

Navigating the Synthesis and Bioactivity of Indole Carboxylic Acids: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experiments is paramount. This guide provides a comparative overview of synthetic protocols and biological data for 7-Methyl-1H-indole-5-carboxylic acid and related indole derivatives. By examining different methodologies and their outcomes, we aim to shed light on factors influencing experimental consistency and offer a data-driven comparison of these compounds.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Modifications to the indole ring, such as the addition of methyl and carboxylic acid groups, can significantly alter the biological activity of the resulting molecule. This guide focuses on this compound and its analogs, providing a resource for researchers working with these compounds.

Comparative Analysis of Synthetic Protocols

The synthesis of substituted indole carboxylic acids can be approached through various routes. The choice of synthetic pathway can impact not only the final yield but also the impurity profile of the product, which in turn affects experimental reproducibility. Below, we compare two common approaches.

A generalized workflow for the synthesis, purification, and characterization of indole carboxylic acid derivatives is depicted below. The reproducibility of each step is critical for obtaining consistent final compounds for biological assays.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization cluster_bioassay Biological Assays start Starting Materials reaction Chemical Reaction (e.g., Fischer Indole Synthesis) start->reaction crude Crude Product reaction->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization pure Purified Compound recrystallization->pure nmr NMR Spectroscopy pure->nmr hplc HPLC/UPLC pure->hplc ms Mass Spectrometry pure->ms bio_start Compound Stock Solution pure->bio_start assay In vitro / In vivo Assays bio_start->assay data Data Analysis assay->data

General Experimental Workflow
Fischer Indole Synthesis

A classic and versatile method for synthesizing indoles is the Fischer indole synthesis. This reaction involves the cyclization of a phenylhydrazone under acidic conditions. The synthesis of various indole-based inhibitors of bacterial cystathionine γ-lyase has been developed using 6-bromoindole as a starting material.[1]

G A Substituted Phenylhydrazine C Phenylhydrazone Intermediate A->C B Aldehyde or Ketone B->C E Indole Derivative C->E Heat D Acid Catalyst (e.g., MsOH) D->E

References

Safety Operating Guide

Safe Disposal of 7-Methyl-1H-indole-5-carboxylic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 7-Methyl-1H-indole-5-carboxylic acid is critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, in line with established laboratory safety protocols.

I. Hazard and Safety Information

Key Hazards Associated with Structurally Similar Compounds:

  • Skin Irritation[1][2][3]

  • Serious Eye Irritation[1][2][3]

  • Respiratory System Irritation[1][2][3]

II. Personal Protective Equipment (PPE)

Prior to handling this compound, ensure the following personal protective equipment is used to minimize exposure:

PPE TypeSpecification
Eye Protection Chemical safety goggles meeting EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]
Protective Clothing Laboratory coat.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or if working outside of a fume hood.[2][3]

III. Operational Disposal Plan

The disposal of this compound must comply with all local, state, and federal regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [1][5] The standard and required method of disposal is through a licensed professional waste disposal service.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including the pure compound, solutions, and any contaminated materials (e.g., weigh boats, pipette tips, gloves), in a designated and compatible hazardous waste container.[5]

    • Ensure the waste container is made of a material compatible with the chemical and is in good condition.

  • Waste Segregation:

    • Do not mix this compound waste with incompatible materials. It is incompatible with strong oxidizing agents and strong bases.[2][4]

    • Keep this waste stream separate from other laboratory waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Container Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound".[5]

    • Include the concentration and quantity of the waste.

    • Affix any other required hazard labels as per your institution's and local regulations.

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][4]

    • The storage area should be a designated hazardous waste accumulation site.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[2][3][4]

    • Provide them with accurate information about the waste composition.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Absorb: For small spills, use an inert absorbent material to contain the substance.

  • Collect: Carefully sweep or scoop the absorbed material and any remaining solid into the designated hazardous waste container.[2][6]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

V. Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (this compound) decision1 Is the waste in a liquid or solid form? start->decision1 solid_waste Solid Waste (pure compound, contaminated labware) decision1->solid_waste Solid liquid_waste Liquid Waste (solutions) decision1->liquid_waste Liquid collect_solid Collect in a designated, labeled, and sealed hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a designated, labeled, and sealed hazardous waste container. liquid_waste->collect_liquid storage Store in a cool, dry, well-ventilated area designated for hazardous waste. collect_solid->storage collect_liquid->storage disposal Contact EHS or a licensed waste disposal company for pickup. storage->disposal end Proper Disposal Complete disposal->end

References

Essential Safety and Operational Guide for 7-Methyl-1H-indole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 7-Methyl-1H-indole-5-carboxylic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

PPE CategoryItemStandard/Specification
Eye/Face Protection Safety glasses with side-shields or chemical splash gogglesConforming to EN166 (EU) or ANSI Z.87.1 (US)[1][2]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile)Inspect prior to use and use proper removal technique[1][2]
Respiratory Protection Air-purifying respirator (e.g., N100 or P3) or a full-face supplied-air respiratorRequired when engineering controls are insufficient or as the sole means of protection[1]
Body Protection Protective clothing (e.g., laboratory coat)To prevent skin exposure[1]
Emergency First Aid Procedures

In the event of accidental exposure to this compound, immediate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, separating eyelids with fingers. Seek medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[5]

Operational and Disposal Plans

Adherence to proper operational and disposal protocols is essential for laboratory safety and environmental protection.

Handling and Storage Protocol
  • Engineering Controls : Work in a well-ventilated area, preferably under a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Personal Protective Equipment : Before handling, don the required PPE as detailed in the table above.

  • Handling : Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe dust.[5][6] Minimize dust generation and accumulation.[5]

  • Hygiene : Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][7] Do not eat, drink, or smoke in the work area.[5]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7][8] Protect from direct sunlight.[6] Incompatible materials to avoid include bases and strong oxidizing agents.[6]

Spill and Disposal Protocol
  • Spill Containment : In case of a spill, ensure adequate ventilation and wear appropriate PPE.[1][6]

  • Cleanup : For solid material, sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[6][7][9] Avoid creating dust.[5]

  • Environmental Precautions : Do not let the product enter drains or waterways.[1]

  • Disposal : Dispose of the waste material at an approved waste disposal plant, in accordance with local, regional, and national regulations.[3][5][6] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.

Safety and Disposal Workflow

cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_emergency Emergency Procedures Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Handle Chemical Handle Chemical Prepare Work Area->Handle Chemical Decontaminate Work Area Decontaminate Work Area Handle Chemical->Decontaminate Work Area Spill or Exposure Spill or Exposure Handle Chemical->Spill or Exposure Store or Dispose Store or Dispose Decontaminate Work Area->Store or Dispose Dispose of Waste Dispose of Waste Store or Dispose->Dispose of Waste Dispose Proper Storage Proper Storage Store or Dispose->Proper Storage Store First Aid First Aid Spill or Exposure->First Aid Spill Cleanup Spill Cleanup Spill or Exposure->Spill Cleanup Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention Spill Cleanup->Dispose of Waste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.